molecular formula C48H72D2O14 B1574491 Ivermectin B1a-d2

Ivermectin B1a-d2

Cat. No.: B1574491
M. Wt: 877.1
Attention: For research use only. Not for human or veterinary use.
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Description

Ivermectin B1a-d2 is a deuterium-labeled analogue of Ivermectin B1a, a major component of the antiparasitic agent Ivermectin, which is a semi-synthetic derivative of avermectin originating from the fermentation of Streptomyces avermitilis . This compound is specifically designed for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis. The incorporation of two deuterium atoms ([2H]) provides a predictable mass shift, minimizing matrix effects and enabling highly accurate and precise quantification of unlabeled Ivermectin in complex biological samples such as plasma, skin, and tissues . Its primary research value lies in supporting Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) applications, which are critical for the commercial production of Ivermectin and the filing of Abbreviated New Drug Applications (ANDA) . Beyond its core application as an analytical standard, this compound is relevant in advanced pharmacological research. Ivermectin itself is a multitargeted agent with a well-defined mechanism that involves high-affinity binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite . Ongoing investigational research explores its potential repurposing for anticancer applications, as it has been shown to interact with multiple targets including the multidrug resistance protein (MDR), the Akt/mTOR and WNT-TCF signaling pathways, and purinergic receptors . The product is supplied with comprehensive characterization data and can be provided with traceability to pharmacopeial standards (USP/EP) based on feasibility . This compound is intended for laboratory research purposes only and is strictly not approved for diagnostic or therapeutic human use.

Properties

Molecular Formula

C48H72D2O14

Molecular Weight

877.1

SMILES

CCC(C1C(C)CCC2(CC3CC(C/C=C(C)/C(OC4CC(OC)C(OC5CC(OC)C(O)C(C)O5)C(C)O4)C(C)/C=C/C=C6COC7C6(O)C(C(O3)=O)C=C(C)C7O)O2)O1)C

Synonyms

22,23-Dihydroavermectin B1a-d2

Origin of Product

United States

Foundational & Exploratory

Technical Analysis: Ivermectin B1a-d2 Structure and Bioanalytical Application

[1][2][3]

Executive Summary

Ivermectin B1a-d2 (

1212

By mimicking the physicochemical properties of the analyte while maintaining a distinct mass shift (+2 Da), this compound allows researchers to normalize for matrix effects, extraction efficiency, and ionization variability in complex biological matrices like plasma, whole blood, and milk.[1]

Chemical Identity and Molecular Structure[5]

The distinction between Ivermectin B1a and its deuterated form lies in the saturation of the C22-C23 double bond. While commercial Ivermectin is produced by hydrogenating Avermectin B1a, the d2-variant is produced using deuterium gas (

1
Physicochemical Profile[3][4][6]
PropertyIvermectin B1a (Unlabeled)This compound (Labeled)
Molecular Formula


Molecular Weight (Average) 875.11 g/mol 877.12 g/mol
Monoisotopic Mass 874.51 Da876.52 Da
Modification Site C22-C23 (Dihydro)C22-C23 (Dideutero)
Solubility DMSO, Methanol, AcetonitrileDMSO, Methanol, Acetonitrile
Appearance White to off-white solidWhite to off-white solid
Structural Topology and Deuterium Incorporation

The following diagram illustrates the structural logic of the avermectin scaffold and the specific site of deuterium labeling.

IvermectinStructureMacrolide16-MemberedMacrolide RingDisaccharideOleandroseDisaccharide (C13)Macrolide->DisaccharideGlycosidic LinkSpiroketalSpiroketal System(C17-C25)Macrolide->SpiroketalCarbon LinkerC22_23C22-C23 Bond(Target Site)Spiroketal->C22_23ContainsResultThis compound(22,23-dideutero)C22_23->ResultSaturation viaDeuteriumDeuterium (D2)IncorporationDeuterium->ResultReplaces H2

Figure 1: Structural topology highlighting the C22-C23 saturation site where deuterium is incorporated to create this compound.[1][2][3]

Synthesis and Production Mechanism

The synthesis of this compound is a high-precision catalytic process.[1] It mirrors the industrial production of Ivermectin but substitutes hydrogen gas with deuterium gas.

Reaction: Selective reduction of the C22-C23 olefin in Avermectin B1a.[4] Catalyst: Wilkinson’s Catalyst (

12Reagent:

12

This method ensures regiospecificity, preventing "scrambling" of the deuterium label to other parts of the molecule, which is critical for maintaining a stable mass spectral signature.[1]

Bioanalytical Application: LC-MS/MS Protocol

In drug development and pharmacokinetic (PK) studies, this compound is the preferred Internal Standard.[1][2] Its chemical behavior (retention time, extraction recovery) is nearly identical to the analyte, but its mass difference allows for separate detection.[1][2]

Mass Spectrometry Parameters

Ivermectin forms stable ammonium adducts (

121
ParameterAnalyte: Ivermectin B1aIS: this compound
Precursor Ion (Q1)

892.7 (

)

894.7 (

)
Product Ion (Q3)

569.6

571.6
Cone Voltage ~30-40 V~30-40 V
Collision Energy ~20-30 eV~20-30 eV

Note: The product ion at m/z 569 corresponds to the aglycone moiety. In the d2 variant, the deuterium remains on the spiroketal/aglycone portion, shifting the fragment mass by +2 Da as well.[1]

Experimental Workflow (Sample Preparation)

The following protocol outlines a validated method for extracting Ivermectin from plasma using the d2 standard to correct for matrix effects.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of plasma sample into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 10 µL of This compound Working Solution (e.g., 100 ng/mL in Acetonitrile). Vortex for 30 seconds.

  • Protein Precipitation: Add 300 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein precipitation and release of drug from plasma binding proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to a clean vial or plate.

  • Dilution (Optional): Dilute 1:1 with 10 mM Ammonium Formate buffer (aq) to improve peak shape during injection.

  • LC-MS/MS Injection: Inject 5-10 µL onto the column.

Analytical Logic Diagram

LCMSWorkflowSampleBiological Sample(Plasma/Serum)IS_AddAdd Internal Standard(this compound)Sample->IS_AddNormalization StartExtractProtein Precipitation(Acetonitrile + Formic Acid)IS_Add->ExtractEquilibrationCentrifugeCentrifugation(Remove Precipitate)Extract->CentrifugeLCLC Separation(C18 Column)Centrifuge->LCSupernatantMSMS/MS Detection(MRM Mode)LC->MSElutionDataQuantification(Area Ratio: Analyte/IS)MS->Datam/z 892 vs 894

Figure 2: Bioanalytical workflow utilizing this compound for error correction and quantification.

Critical Considerations for Researchers

Isotope Purity

Ensure the this compound standard has an isotopic purity of ≥99 atom % D . Incomplete deuteration (presence of d0 or d1) will contribute to the analyte signal (cross-talk), artificially inflating the calculated concentration of Ivermectin in the sample.[1][2]

Adduct Formation

Ivermectin has a high affinity for sodium (


12
  • Avoid: Mobile phases with high sodium content (glassware contamination), as

    
     adducts generally do not fragment well, reducing sensitivity.[1][2]
    
  • Recommended: Add Ammonium Formate (2-10 mM) to the mobile phase to force the formation of the

    
     adduct, which provides consistent fragmentation.[1][2]
    
Stability

This compound is sensitive to light and oxidation.

  • Storage: -20°C in amber vials.

  • Stock Solutions: Stable in Methanol/Acetonitrile for up to 6 months at -20°C.[1]

References

  • LGC Standards. (n.d.). This compound Product Information. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6321424, Ivermectin B1a. Retrieved from [1][2]

  • Kaewkhao, N., et al. (2024).[1][2][5] Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Retrieved from

  • Chabala, J. C., et al. (1980).[1][2][6] Ivermectin, a new broad-spectrum antiparasitic agent.[1][4] Journal of Medicinal Chemistry, 23(10), 1134–1136.[1][2] (Foundational synthesis reference).

  • Danaher, M., et al. (2006).[1][2] Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B.

Comparative Analysis of Ivermectin B1a and Ivermectin B1a-d2

Author: BenchChem Technical Support Team. Date: February 2026

Applications in Bioanalysis and Pharmacokinetics

Executive Summary

This technical guide delineates the structural, physicochemical, and functional differences between Ivermectin B1a (the primary pharmacological agent) and Ivermectin B1a-d2 (its stable isotope-labeled analog). While Ivermectin B1a is a potent macrocyclic lactone used for antiparasitic therapy, the d2-variant serves a distinct, non-therapeutic role as an Internal Standard (IS) in regulated bioanalysis.

For researchers in drug development, understanding the distinction is not merely about mass difference (+2 Da); it concerns the bioanalytical rigor required by FDA/EMA guidelines. The d2-variant corrects for ionization suppression, recovery losses, and matrix effects during LC-MS/MS quantification, ensuring that pharmacokinetic (PK) data is accurate and reproducible.

Molecular Architecture & Synthesis

Ivermectin is a semi-synthetic derivative of Avermectin B1.[1] Commercially, it is a mixture of two homologs: B1a (>90%) and B1b (<10%) . This guide focuses on the B1a component, which carries an sec-butyl group at the C25 position.

2.1 Structural Divergence

The fundamental difference lies at the C22-C23 position of the macrocyclic ring.

  • Ivermectin B1a: Produced by the selective hydrogenation of Avermectin B1a. The C22-C23 double bond is reduced to a single bond using hydrogen gas (

    
    ).
    
  • This compound: Produced by the same reduction process but utilizing deuterium gas (

    
    )  and a catalyst (typically Wilkinson’s catalyst). This incorporates two deuterium atoms specifically at positions C22 and C23.
    
FeatureIvermectin B1a (Analyte)This compound (Internal Standard)
CAS Number 70288-86-71620245-66-8 (varies by supplier)
Formula


Exact Mass 874.51 g/mol 876.52 g/mol
C22-C23 Bond Single (

)
Single (

)
Isotopic Purity Natural Abundance>99% Deuterated
2.2 Visualization of Structural Difference

IvermectinStructure cluster_products Reduction Pathways Avermectin Avermectin B1a (Precursor) C22=C23 Double Bond Ivermectin Ivermectin B1a (Drug) C22-C23 Single Bond (+2 Hydrogen) Avermectin->Ivermectin Hydrogenation (H2) Catalyst: RhCl(PPh3)3 IvermectinD2 This compound (Internal Standard) C22-C23 Single Bond (+2 Deuterium) Avermectin->IvermectinD2 Deuteration (D2) Catalyst: RhCl(PPh3)3 Note The +2 Da mass shift is localized to the spiroketal system, ensuring stability during fragmentation. IvermectinD2->Note

Figure 1: Synthetic divergence of Ivermectin B1a and its d2-isotopologue from the common precursor Avermectin B1a.

Mass Spectrometry Dynamics

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the d2-variant is essential because it is chemically nearly identical to the drug but spectrally distinct.

3.1 Ionization and Fragmentation

Ivermectin forms stable ammonium adducts


 in positive electrospray ionization (ESI+).
  • Precursor Ion Selection (Q1):

    • B1a:

      
       892.5
      
    • B1a-d2:

      
       894.5 (The +2 shift from the parent).
      
  • Product Ion Selection (Q3):

    • The primary fragmentation pathway involves the loss of the disaccharide moiety (two oleandrose sugars), leaving the aglycone macrocycle.

    • Since the deuteration (C22-C23) is located on the aglycone , the product ion retains the mass shift.

    • B1a Transition:

      
      
      
    • B1a-d2 Transition:

      
      
      
3.2 The "Crosstalk" Risk

A critical quality parameter for B1a-d2 is Isotopic Purity . If the d2 standard contains significant amounts of d0 (unlabeled B1a) due to incomplete deuteration, the Internal Standard will contribute signal to the Analyte channel.

  • Requirement: The contribution of the IS to the analyte trace should be <20% of the Lower Limit of Quantification (LLOQ).

Protocol: Bioanalytical Quantitation Workflow

This protocol outlines a validated method for quantifying Ivermectin B1a in human plasma using B1a-d2 as the internal standard. This workflow is designed to meet FDA Bioanalytical Method Validation guidelines.

4.1 Reagents & Preparation
  • Stock Solution A (Analyte): Ivermectin B1a at 1 mg/mL in Methanol.

  • Stock Solution B (IS): this compound at 1 mg/mL in Methanol.

  • Working IS Solution: Dilute Stock B to 500 ng/mL in 50:50 Acetonitrile:Water.

4.2 Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample (or calibrator/QC) into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Working IS Solution (B1a-d2) to all tubes except the double blank.

    • Scientific Rationale: Spiking the IS before extraction ensures that any loss of B1a during precipitation is mirrored by B1a-d2, correcting the final result.

  • Precipitate: Add 200 µL of Acetonitrile (cold). Vortex vigorously for 1 minute.

  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (to match initial mobile phase).

4.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 50% B to 95% B over 3 minutes.

4.4 Logic Flow Diagram

BioanalysisWorkflow cluster_quant Data Processing Sample Plasma Sample (Contains B1a) Spike Spike Internal Standard (Add B1a-d2) Sample->Spike Step 1 Extract Protein Precipitation (Acetonitrile) Spike->Extract Step 2: Equilibrate LC LC Separation (C18 Column) Extract->LC Step 3: Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution Ratio Calculate Area Ratio (Area B1a / Area B1a-d2) MS->Ratio Raw Data Result Final Concentration (Interpolate from Curve) Ratio->Result Quantification Correction IS corrects for: - Matrix Effect - Injection Variability - Extraction Loss Correction->Ratio

Figure 2: Bioanalytical logic flow. The co-elution of B1a and B1a-d2 allows the IS to "experience" the exact same matrix suppression as the analyte, providing a normalized ratio.

Technical Nuances: Deuterium Effect & Stability
5.1 Chromatographic Isotope Effect

While B1a and B1a-d2 are structurally similar, the C-D bond is slightly shorter and less polarizable than the C-H bond.

  • Observation: In high-resolution chromatography (UPLC), deuterated isotopologues may elute slightly earlier than the non-deuterated analyte.

  • Impact: If the shift is significant, the IS may not overlap perfectly with the analyte's ionization suppression window. However, for a macromolecule like Ivermectin (MW ~875), the effect of two deuteriums is negligible, and they typically co-elute perfectly.

5.2 Metabolic Stability (Kinetic Isotope Effect)

The Kinetic Isotope Effect (KIE) refers to the change in reaction rate when a chemical bond is broken. A C-D bond is stronger than a C-H bond (primary KIE).

  • Relevance: If C22-C23 were the primary site of metabolism (e.g., by CYP3A4), B1a-d2 would be metabolized slower than B1a.

  • Reality: Ivermectin metabolism is dominated by hydroxylation of the methyl groups and demethylation, not oxidation of the C22-C23 bond. Therefore, B1a-d2 remains a stable and appropriate tracer for in vitro and in vivo studies.

References
  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation." EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. (2011). Link

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER). (2018). Link

  • PubChem. "Ivermectin B1a (Compound)." National Library of Medicine. Accessed Oct 2023.[3] Link

  • Duthaler, U., et al. "Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS." Bioanalysis, 11(14), 1363-1376. (2019). Link

  • Cobb, Z., et al. "Comprehensive Guide to the Use of Stable Isotope Labeled Internal Standards in Bioanalysis." AAPS Journal, 16, 1165–1174. (2014). Link

Sources

Isotopic purity specifications for Ivermectin B1a-d2 standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isotopic Purity Specifications for Ivermectin B1a-d2 Standards

Authored by: A Senior Application Scientist

Foreword: The Imperative of Precision in Bioanalysis

In the landscape of modern pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the internal standard is the bedrock of reliable quantification. Its role is to navigate the complex journey of sample extraction, chromatographic separation, and ionization alongside the target analyte, correcting for variability at each step. When the analytical technique of choice is Liquid Chromatography-Mass Spectrometry (LC-MS), Stable Isotope-Labeled (SIL) compounds are the gold standard for internal standards.[1] They offer near-identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects, yet are distinctly identifiable by their mass difference.[2]

This guide focuses on this compound, the deuterated analogue of the potent antiparasitic agent, Ivermectin B1a.[3] As an internal standard, its performance is directly tied to its quality—not just its chemical purity, but critically, its isotopic purity. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the specifications for this compound, the methodologies for its verification, and the scientific rationale underpinning these stringent requirements.

Defining and Specifying Isotopic Purity for this compound

Isotopic purity is a quantitative measure of the degree to which a specific isotope has been incorporated into a compound. For this compound, it is not sufficient to simply confirm the presence of deuterium; we must precisely characterize the distribution of all its isotopologues.

  • Isotopic Enrichment: This is the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, two). It is the abundance of the d2 isotopologue.

  • Isotopic Distribution: This refers to the relative percentages of all significant isotopologues present in the standard, including the unlabeled (d0), partially labeled (d1), and fully labeled (d2) forms.

The presence of unlabeled (d0) or partially labeled (d1) forms are considered isotopic impurities. The d0 impurity is particularly critical as it is mass-identical to the analyte being quantified and can create a direct interference, artificially inflating the measured concentration.[4]

Commercial Standard Specifications

While no universal pharmacopeial monograph exists specifically for the isotopic purity of this compound, specifications from leading suppliers of analytical standards provide a reliable benchmark for quality. These specifications are established to ensure the standard is fit-for-purpose in sensitive bioanalytical assays.

Supplier ReferenceIsotopic Enrichment (d2 %)Isotopic Impurity (d0 %)Isotopic Impurity (d1 %)Total Deuterated Forms
MedchemExpress[5]92.24%0.40%7.36%99.6%
Cayman Chemical[6]Not specifiedNot specifiedNot specified≥99% (d1+d2)
Tocris Bioscience[7]Not specifiedNot specifiedNot specifiedChemical Purity ≥98% (HPLC)

Note: Chemical purity, typically assessed by HPLC, is a separate but equally important parameter. It ensures that the signal is not compromised by other chemical compounds. Vendors often report chemical purity as ≥95% or ≥98%.[7][8][9]

The causality for demanding high isotopic enrichment (typically >98% for the desired isotopologue) and minimal d0 content (<0.5%) is rooted in the need to maintain assay sensitivity and accuracy. In a typical LC-MS/MS bioanalytical method, the mass contribution from the d0 impurity in the internal standard channel must be negligible compared to the signal of the analyte at the Lower Limit of Quantification (LLOQ).[4] A high concentration of d0 impurity could lead to a falsely elevated baseline and compromise the ability to accurately measure low concentrations of the drug.

The Analytical Workflow for Isotopic Purity Verification

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for characterizing the isotopic purity of deuterated compounds.[10] Its ability to resolve and accurately measure the mass of closely related isotopologues provides a complete and unambiguous profile of the standard. Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary benchmark technique that can confirm the specific sites of deuterium incorporation.[11][12]

Conceptual Workflow Diagram

The following diagram illustrates the logical flow for verifying the isotopic purity of an this compound standard.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Calculation cluster_report Reporting prep1 Dissolve Standard in LC-MS Grade Solvent prep2 Serial Dilution to ~1 µg/mL prep1->prep2 lc Liquid Chromatography (Optional, for cleanup) prep2->lc hrms High-Resolution MS (e.g., Orbitrap, TOF) lc->hrms acquire Acquire Full Scan Data in Profile Mode hrms->acquire extract Extract Ion Chromatograms for d0, d1, d2 Isotopologues acquire->extract integrate Integrate Peak Areas of [M+H]+ ions extract->integrate calculate Calculate Relative Abundance & Isotopic Purity integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Experimental Protocol: Isotopic Purity by ESI-HRMS

This protocol provides a self-validating methodology for the robust determination of isotopic purity. The use of HRMS ensures that measurements are based on accurate mass, preventing mischaracterization due to isobaric interferences.

1. Objective: To determine the isotopic enrichment and distribution of an this compound standard.

2. Materials:

  • This compound Standard (Lot to be tested)

  • LC-MS Grade Acetonitrile and Water

  • Calibrated Positive Displacement Pipettes

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive, TripleTOF) equipped with an Electrospray Ionization (ESI) source.

3. Standard Preparation:

  • Accurately prepare a stock solution of this compound in acetonitrile at approximately 1 mg/mL.

  • Perform serial dilutions using acetonitrile to create a working solution with a final concentration of approximately 1 µg/mL. This concentration ensures a strong signal-to-noise ratio without causing detector saturation.

4. HRMS Instrument Setup & Acquisition:

  • Calibration: Calibrate the mass spectrometer across the relevant mass range (e.g., m/z 100-1000) according to the manufacturer's protocol to ensure high mass accuracy (< 5 ppm).

  • Infusion: Directly infuse the working solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Alternatively, use a flow injection analysis (FIA) setup.

  • Ionization Mode: Positive ESI.

  • Acquisition Mode: Full Scan (Profile Mode, not Centroid). Profile mode is critical as it preserves the peak shape necessary for accurate integration.

  • Resolution: Set to a high value (e.g., ≥70,000 FWHM) to ensure baseline resolution of the H/D isotopologue ions from potential isobaric interferences.[10]

  • Mass Range: Scan a range that comfortably includes the expected ions, e.g., m/z 850-950. The expected protonated adduct for Ivermectin B1a is [C₄₈H₇₄O₁₄+Na]⁺ at m/z 897.5. For the d2 analogue, this will be m/z 899.5. We will monitor for the protonated [M+H]⁺ or sodium [M+Na]⁺ adducts.

  • Data Acquisition: Acquire data for at least 1-2 minutes to obtain a stable signal and average spectra.

5. Data Analysis and Calculation:

  • Spectrum Extraction: From the acquired data, generate an averaged mass spectrum for the Ivermectin B1a isotopologues.

  • Peak Identification: Identify the peaks corresponding to the chosen adduct (e.g., [M+Na]⁺) for the d0, d1, and d2 species.

    • Ivermectin B1a (d0) [C₄₈H₇₄O₁₄+Na]⁺: Theoretical m/z ~897.5

    • Ivermectin B1a-d1 [C₄₈H₇₃DO₁₄+Na]⁺: Theoretical m/z ~898.5

    • This compound [C₄₈H₇₂D₂O₁₄+Na]⁺: Theoretical m/z ~899.5

  • Intensity Measurement: Record the absolute intensity (peak height or area) for each identified isotopologue peak.

  • Purity Calculation: The isotopic purity is calculated based on the relative abundance of each isotopologue.[13]

    • Total Intensity = Intensity(d0) + Intensity(d1) + Intensity(d2)

    • % d0 Abundance = [Intensity(d0) / Total Intensity] * 100

    • % d1 Abundance = [Intensity(d1) / Total Intensity] * 100

    • % d2 Abundance (Isotopic Enrichment) = [Intensity(d2) / Total Intensity] * 100

6. System Validation:

  • The mass accuracy for all identified isotopologue peaks should be within 5 ppm of their theoretical values.

  • The peak shape should be Gaussian, and the resolution should be sufficient to clearly distinguish the peaks from the baseline and each other.

Impact of Isotopic Impurities on Bioanalytical Assays

The core requirement of a SIL internal standard is that it does not contribute to the analyte signal. Any violation of this principle, primarily from the d0 impurity, directly impacts assay accuracy.

Conceptual Diagram of Cross-Contribution

The following diagram illustrates how the d0 impurity from the this compound standard can interfere with the quantification of the native Ivermectin B1a analyte.

G cluster_analyte Analyte: Ivermectin B1a (d0) cluster_is Internal Standard: this compound cluster_quant Quantification Channel (m/z 897.5) analyte_signal Analyte Signal m/z 897.5 quant_signal Measured Signal True Analyte Signal + d0 Impurity Signal analyte_signal:f1->quant_signal:f1 is_signal Desired d2 Signal m/z 899.5 d1 Impurity m/z 898.5 d0 Impurity m/z 897.5 is_signal:f5->quant_signal:f1 Cross-Contribution (Crosstalk)

Caption: Impact of d0 Impurity on Analyte Quantification.

This "crosstalk" is most problematic at the LLOQ, where the true analyte signal is at its lowest. If the contribution from the d0 impurity is significant, it can lead to a positive bias in the results and a falsely elevated quantification limit. Regulatory guidelines for bioanalytical method validation often require an assessment of the internal standard's contribution to the analyte signal, which must be below a specified threshold (e.g., <20% of the LLOQ response).

Conclusion: Upholding Data Integrity Through Rigorous Standards

The quality of an this compound standard is a cornerstone of robust and reliable bioanalysis. Its fitness for use is defined not only by its high chemical purity but, more critically, by its isotopic profile. A high degree of isotopic enrichment (specifically in the d2 form) and minimal levels of the d0 isotopologue are non-negotiable specifications for preventing analytical interference and ensuring data integrity.

By employing high-resolution mass spectrometry, laboratories can independently verify these critical quality attributes. The protocols and principles outlined in this guide provide a framework for ensuring that the this compound standards used in drug development and clinical studies are of the highest caliber, thereby upholding the scientific and regulatory demands of modern pharmaceutical research.

References

  • MedchemExpress.
  • Zhang, W., et al. (2017). Determination of avermectins by the internal standard recovery correction - high performance liquid chromatography - quantitative Nuclear Magnetic Resonance method. Talanta, 172, 78-85. [Link]

  • Jallow, A., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research, 9, 231. [Link]

  • Google Patents. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
  • United States Pharmacopeia. Ivermectin Injection. [Link]

  • European Pharmacopoeia. Ivermectinum (Ph. Eur. Monograph 1336). [Link]

  • Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(24), e9402. [Link]

  • ResearchGate. (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

  • Phenomenex. Ivermectin and Related Substances: Ph. Eur. Monograph 1336. [Link]

  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. [Link]

  • Google Patents.
  • USP-BPEP. USP Monographs: Ivermectin. [Link]

  • Smit, M. R., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • De Baere, S., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 26(11), 3273. [Link]

  • United States Pharmacopeia. Ivermectin - USP-NF Abstract. [Link]

  • PATH. Guideline for Identification and Labelling of Pharmaceutical Products Template and Guidance. [Link]

  • Jallow, A., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed, 39355658. [Link]

Sources

Stability of deuterated Ivermectin B1a-d2 in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Dynamics & Handling of Deuterated Ivermectin B1a-d2

Part 1: Executive Summary & Core Directive

The Challenge: this compound (22,23-dideutero-ivermectin B1a) serves as the gold-standard Internal Standard (IS) for bioanalytical quantification of Ivermectin.[1] However, its macrocyclic lactone structure creates a "stability paradox": while the deuterium label itself is chemically robust (C-D bonds), the molecular scaffold is highly fragile.

The Reality: Most reported "instability" of this compound in solution is actually adsorption (loss to container walls) or photo-isomerization , not chemical breakdown of the isotope label.

This Guide’s Purpose: To provide a self-validating framework for maintaining the integrity of this compound in solution, distinguishing between chemical degradation and physical loss, and ensuring compliance with FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Part 2: Chemical Foundation & Isotopic Integrity

Structural Context
  • Parent Molecule: Ivermectin B1a is the 22,23-dihydro derivative of Avermectin B1a.[2]

  • The Deuterium Label (d2): The label is typically introduced via catalytic deuteration of the C22=C23 double bond of Avermectin B1a.

    • Location: C22 and C23 positions (sp3 carbons).

    • Bond Strength: The C-D bond is shorter and stronger than the C-H bond (Kinetic Isotope Effect).

    • Exchange Risk:Negligible. Unlike deuterium on hydroxyl (-OD) or amine (-ND) groups, which exchange instantly with protic solvents (water/methanol), the C-D bonds at C22/C23 are non-exchangeable under standard storage conditions.[1]

The Three Vectors of Instability

While the label is safe, the molecule is vulnerable to three specific pathways:

VectorMechanismProductPrevention
pH (Acid) Hydrolysis of glycosidic bondsMonosaccharide / AglyconeKeep pH > 4.0
pH (Base) Lactone ring opening / Isomerization

-isomer / Carboxylate
Keep pH < 7.0
Light (UV) Photo-isomerization / Oxidation8a-oxo-ivermectin / IsomersAmber glass (Strict)

Part 3: Degradation Pathways (Visualization)

The following diagram maps the chemical fate of this compound when exposed to stress. Note that the "d2" label remains attached during these processes unless the macrocycle is totally fragmented.

Ivermectin_Degradation IVM This compound (Intact) Acid Acidic Hydrolysis (pH < 4) IVM->Acid H+ Attack Base Alkaline Isomerization (pH > 7) IVM->Base OH- Attack Light Photo-Oxidation (UV Exposure) IVM->Light Photon Absorption Aglycone Ivermectin Aglycone (Loss of Sugar) Acid->Aglycone Glycosidic Cleavage Iso Δ2-Isomer (Biologically Inactive) Base->Iso Bond Migration Light->Iso Isomerization Oxo 8a-Oxo-Ivermectin (Main Photoproduct) Light->Oxo Radical Mechanism

Figure 1: Primary degradation pathways for this compound.[1] Note that acidic conditions target the sugar moiety, while basic/light conditions target the macrocyclic ring.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Stock Solution Preparation (The "Zero-Loss" Method)

Objective: Create a stable primary stock that eliminates adsorption errors.

  • Solvent Selection: Use 100% Methanol (MeOH) or Acetonitrile (ACN) .

    • Why: Ivermectin is highly lipophilic (logP ~ 3.2). It is insoluble in water.

    • Warning: Do NOT use glass for low-concentration aqueous dilutions (< 100 ng/mL) without silanization, but for high-concentration organic stocks (1 mg/mL), glass is preferred to avoid plasticizer leaching.[1]

  • Weighing: Weigh ~1.0 mg of this compound into a Class A Amber Volumetric Flask .

  • Dissolution: Dissolve in MeOH. Sonicate for 2 minutes to ensure complete solubilization.

  • Storage: Aliquot into Amber Glass Vials with PTFE-lined caps. Store at -20°C .

    • Validation: Stable for >6 months at -20°C (FDA M10 criteria).[1]

Protocol B: Adsorption & Stability Assessment

Objective: Distinguish between chemical instability and physical adsorption.

Materials:

  • Low-Binding Polypropylene (LB-PP) tubes vs. Standard Glass tubes.[1]

  • Solvent A: 50:50 MeOH:Water (Simulated sample).

  • Solvent B: 100% MeOH (Control).

Workflow:

  • Spike: Prepare this compound at 10 ng/mL in Solvent A and Solvent B.

  • Split: Divide Solvent A into two sets:

    • Set 1: Glass Tubes.[3][4]

    • Set 2: Standard PP Tubes.

  • Incubate: Store all sets at Room Temperature (RT) for 4 hours.

  • Analyze: LC-MS/MS quantification against a fresh calibration curve.

Interpretation Logic:

  • If Set 2 < Set 1 : Adsorption to plastic has occurred.

  • If Set 1 & Set 2 < Control (Solvent B) : Chemical degradation (likely hydrolysis) or precipitation is occurring.

Part 5: Stability Testing Decision Tree

This workflow ensures you meet regulatory requirements (FDA/EMA) while troubleshooting unexpected data.

Stability_Workflow Start Start Stability Testing (this compound) Cond Select Stress Condition (Temp / pH / Light) Start->Cond Analysis LC-MS/MS Analysis (% Deviation from Nominal) Cond->Analysis Check Is Deviation < ±15%? Analysis->Check Pass PASS Stable Condition Check->Pass Yes Fail FAIL Investigate Cause Check->Fail No Investigate Check Adsorption (Glass vs Plastic) Fail->Investigate

Figure 2: Decision tree for validating this compound stability in bioanalytical methods.

Part 6: Summary Data Tables

Table 1: Stability Profile of this compound

ConditionStability DurationCritical Requirement
Stock (MeOH, -20°C) > 12 MonthsAmber Glass, PTFE Cap
Stock (MeOH, -80°C) > 24 MonthsAvoid Freeze/Thaw cycles (>3)
Benchtop (RT, Aqueous) < 4 HoursHigh Risk: Adsorption to plastic
Benchtop (RT, Organic) > 24 HoursProtect from Light
Autosampler (4°C) 24 - 48 HoursAmber vials mandatory
pH Sensitivity pH 5.0 - 6.5 (Optimal)Unstable at pH > 7.0

Part 7: References

  • FDA M10 Bioanalytical Method Validation Guidance (2022). Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Link

  • Ivermectin Degradation Pathways . Determination of ivermectin stability by high-performance thin-layer chromatography.[1][5] ResearchGate.[3][6] Link

  • Adsorption to Containers . Drug adsorption to plastic containers and retention of drugs in cultured cells.[3][4] PubMed/NIH. Link

  • Ivermectin Structure & Properties . PubChem Compound Summary: Ivermectin B1a. National Center for Biotechnology Information. Link

  • Cayman Chemical Product Data . Ivermectin-d2 (22,23-dihydro Avermectin B1-d2) Technical Information.[1][7]Link

Sources

Physical and chemical properties of Ivermectin B1a-d2

Author: BenchChem Technical Support Team. Date: February 2026

Stable Isotope-Labeled Internal Standard for Bioanalytical Quantitation [1][2]

Executive Summary

Ivermectin B1a-d2 (22,23-dihydroavermectin B1a-d2) is the deuterated isotopologue of Ivermectin B1a, the principal component (>80%) of the antiparasitic agent Ivermectin.[1][2] It serves as the gold-standard Internal Standard (IS) for the quantification of Ivermectin in biological matrices (plasma, milk, tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

By introducing a stable mass shift (+2 Da) while retaining near-identical physicochemical properties to the analyte, this compound corrects for matrix effects, extraction recovery variance, and ionization suppression/enhancement—critical challenges in trace-level residue analysis.[1]

Chemical Identity & Structure

Ivermectin is a macrocyclic lactone derived from avermectin B1. The "d2" designation indicates the replacement of two hydrogen atoms with deuterium (


), typically at the C22 and C23 positions of the spiroketal system or the sec-butyl side chain, depending on the synthesis route.[1]
PropertySpecification
Chemical Name 22,23-Dihydroavermectin B1a-d2
Molecular Formula

Molecular Weight 877.13 g/mol (Average)
Parent Compound Ivermectin B1a (

, MW 875.[1][2][3]11)
Isotopic Purity Typically

deuterated forms (

)
Chemical Purity

(HPLC)
Appearance White to off-white crystalline powder
Structural Homology

The chemical behavior of this compound mirrors the native analyte. The deuterium substitution is chemically non-labile, ensuring the isotopic label is not lost during standard extraction protocols (e.g., QuEChERS or Protein Precipitation).[1][2]

Physicochemical Properties

Understanding the solubility and stability profile is prerequisite for preparing robust stock solutions.

Solubility Profile

This compound is highly lipophilic.[1] It is practically insoluble in water, necessitating the use of organic solvents for stock preparation.

SolventSolubility LimitUsage Recommendation
DMSO ~40–50 mg/mLPreferred for primary stock solutions.[1][2]
Methanol SolubleSuitable for working dilutions.
Acetonitrile SolubleSuitable for working dilutions.
Water Insoluble (< 4 μg/mL)Avoid as a primary solvent.[1][2]
Stability & Storage

Avermectins are sensitive to photodegradation and oxidation.

  • Solid State: Stable for >2 years at -20°C.[1][2]

  • Solution State: Stock solutions in DMSO are stable for ~3 months at -20°C.[1][3]

  • Critical Handling: Protect from light. Use amber glassware or wrap containers in aluminum foil.

Analytical Application: LC-MS/MS

The primary application of this compound is Isotope Dilution Mass Spectrometry (IDMS).[1][2]

Ionization Mechanism

Ivermectin does not protonate easily to form


 ions due to the lack of basic nitrogen centers.[1][2] Instead, it forms stable ammonium adducts 

in the presence of ammonium buffers (formate/acetate).[1][2]
MRM Transitions (Multiple Reaction Monitoring)

The following transitions are standard for positive mode ESI (Electrospray Ionization).

AnalytePrecursor Ion

Product Ion

Type
Ivermectin B1a (Native) 892.5

569.5Quantifier
This compound (IS) 894.5

571.5 Quantifier

Note: The product ion at m/z ~571 corresponds to the aglycone moiety (loss of the disaccharide group), confirming the deuterium label resides on the macrocyclic ring.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the validated workflow for quantifying Ivermectin using the d2 internal standard.

IDMS_Workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike IS (this compound) Sample->Spike 1. Addition Extract Extraction (Acetonitrile/Protein Ppt) Spike->Extract 2. Equilibration LC LC Separation (C18 Column) Extract->LC 3. Injection MS MS/MS Detection (ESI+ MRM) LC->MS 4. Elution Data Ratio Calculation (Area Native / Area IS) MS->Data 5. Quantitation

Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring compensation for matrix effects.

Validated Experimental Protocol

Objective: Quantification of Ivermectin in Plasma (0.5 – 100 ng/mL).

A. Reagent Preparation[4][5]
  • Primary Stock (IS): Dissolve 1 mg this compound in 1 mL DMSO to yield 1 mg/mL. Store at -20°C.

  • Working Internal Standard (WIS): Dilute Primary Stock with Methanol to 100 ng/mL.

  • Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

B. Sample Extraction (Protein Precipitation)[1][2]
  • Aliquot 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Add 10 µL of WIS (this compound, 100 ng/mL).[1][2] Vortex for 10 seconds.

  • Add 300 µL of cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer supernatant to an autosampler vial.

C. LC-MS/MS Parameters[1][2][6][7]
  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[1][2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 50% B[1][2]

    • 0.5-3.0 min: Ramp to 95% B[1][2]

    • 3.0-4.0 min: Hold 95% B[1][2]

    • 4.1 min: Re-equilibrate.

  • Mass Spec Source: ESI Positive.

  • Source Temp: 500°C (Avermectins require high desolvation heat).[1][2]

D. Fragmentation Pathway

The specificity of the analysis relies on the fragmentation of the ammonium adduct.

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z 894.5 Transition Collision Induced Dissociation (CID) Precursor->Transition Product Product Ion (Aglycone) [M-Sugar+H]+ m/z 571.5 Transition->Product Neutral Neutral Loss (Oleandrose Disaccharide) Transition->Neutral

Figure 2: Fragmentation pathway of this compound showing the loss of the disaccharide moiety.[1][2]

References

  • European Medicines Agency (EMA). (2022).[1][2] Maximum Residue Limit Assessment Report: Ivermectin.Link[1][2]

  • Danaher, M., et al. (2006).[1][2] "Review of methodology for the determination of macrocyclic lactone residues in food matrices." Journal of Chromatography B, 844(2), 175-203.[1][2] Link[1][2]

  • Duthaler, U., et al. (2019).[1][2][4] "Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS." Bioanalysis, 11(14).[1][2] Link

  • Cayman Chemical. (2024).[1][2] Ivermectin-d2 Product Data Sheet.[1][5]Link[1][2]

  • PubChem. (2024).[1][2] Ivermectin B1a Compound Summary.[3][5][6]Link[1][2]

Sources

Technical Guide: Deuterium Labeling of Ivermectin B1a at the C22-C23 Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural, synthetic, and analytical principles governing the deuterium labeling of Ivermectin B1a. The primary isotopologue used in high-precision pharmacokinetics is 22,23-dideuterio-ivermectin B1a (Ivermectin-d2) . This specific labeling position is not arbitrary; it is a direct consequence of the chemoselective reduction used to synthesize Ivermectin from its precursor, Avermectin B1a.

This guide is designed for analytical chemists and DMPK scientists. It establishes the causal link between the catalytic mechanism of Wilkinson’s catalyst and the resulting isotopic signature, providing a robust framework for synthesizing and validating this internal standard.

Structural Basis and Retrosynthetic Logic

Ivermectin is a semi-synthetic macrocyclic lactone derived from Avermectin B1a. The defining structural difference is the saturation of the C22-C23 double bond.

  • Precursor: Avermectin B1a (contains a cis-double bond at C22-C23).[1]

  • Target: Ivermectin B1a (contains a single bond at C22-C23).[1][2]

  • Labeling Strategy: By substituting hydrogen gas (

    
    ) with deuterium gas (
    
    
    
    ) during the reduction step, two deuterium atoms are incorporated specifically at carbons 22 and 23.
Why C22-C23?

The Avermectin B1a molecule contains five double bonds. However, the C22-C23 olefin is the only one that is both cis-configured and sufficiently accessible (less sterically hindered) to undergo hydrogenation by bulky homogeneous catalysts like Wilkinson's catalyst.[3] This chemoselectivity ensures that the deuterium label is placed exclusively at this position without scrambling to the diene system (C8-C11) or the conjugated ester (C2-C3).

Synthetic Methodology: Wilkinson’s Catalysis[4][5][6]

The synthesis of Ivermectin-d2 relies on the Wilkinson’s Catalyst [Chlorotris(triphenylphosphine)rhodium(I)], which facilitates the syn-addition of deuterium across the alkene.

Reaction Mechanism
  • Ligand Dissociation: The pre-catalyst

    
     loses a triphenylphosphine ligand to form the active 14-electron species.
    
  • Oxidative Addition:

    
     gas adds to the Rh center, increasing the oxidation state from Rh(I) to Rh(III).
    
  • Olefin Coordination: The C22-C23 double bond of Avermectin B1a coordinates to the metal center.

  • Migratory Insertion: One deuterium atom transfers to C22 (or C23), creating a metal-alkyl bond.

  • Reductive Elimination: The second deuterium transfers, releasing the 22,23-dideuterio-ivermectin and regenerating the catalyst.

Experimental Workflow (DOT Visualization)

SynthesisWorkflow Start Precursor: Avermectin B1a (C22-C23 Alkene) Catalysis Catalytic Cycle (Rh-D2) 1. Oxidative Addition of D2 2. Coordination of C22-C23 3. Syn-Insertion Start->Catalysis Substrate Input Reagents Reagents: Deuterium Gas (D2) Wilkinson's Catalyst [RhCl(PPh3)3] Solvent: Toluene/MeOH Reagents->Catalysis Activation Product Product: Ivermectin B1a-d2 (22,23-dideuterio) Catalysis->Product Reductive Elimination Purification Purification: Flash Chromatography (Separation from catalyst) Product->Purification Workup

Figure 1: Chemoselective synthesis of Ivermectin-d2 via Wilkinson's Catalysis. The process ensures exclusive labeling at the C22 and C23 positions.

Analytical Verification & Validation

To validate the synthesized standard, one must confirm both the presence of deuterium and the specific location of the label.

Mass Spectrometry (LC-MS/MS)

Ivermectin primarily forms sodium (


, m/z 897) or ammonium (

, m/z 892) adducts in ESI positive mode.
  • Parent Ion Shift: The d2-analog will show a mass shift of +2 Da compared to the native drug.

    • Native Ivermectin B1a (

      
      )
      
    • Ivermectin-d2 (

      
      )
      
  • Fragmentation Logic: The primary fragmentation pathway involves the loss of the disaccharide moiety (oleandrose-oleandrose).

    • Fragment 1 (Sugars): No label. Mass remains unchanged.

    • Fragment 2 (Aglycone): The macrocyclic ring contains C22-C23.[1] Therefore, the aglycone fragment retains the +2 Da shift . This confirms the label is on the backbone, not the sugars.

NMR Spectroscopy[4][7][8][9][10]
  • Proton NMR (

    
    ):  In Avermectin, the C22 and C23 protons appear as olefinic signals (approx. 5.7–5.9 ppm). In native Ivermectin, these become upfield alkyl signals. In Ivermectin-d2, the signals at the C22/C23 positions are silent  (absent) because deuterium is not NMR-active at the proton frequency.
    
  • Carbon NMR (

    
    ):  The C22 and C23 carbons will appear as triplets (due to C-D coupling) with a slight isotope shift compared to the native alkane carbons.
    
Validation Data Table
ParameterNative Ivermectin B1aIvermectin-d2 (Internal Standard)Validation Criteria
Molecular Formula


Formula confirmation
Monoisotopic Mass 874.5 Da876.5 Da+2.01 Da Shift
Precursor Ion (ESI+) 892.5

894.5

Q1 Selection
Product Ion (Aglycone) 569.3 (approx)571.3 (approx)Q3 Selection (Retains D)
C22-C23 Bond Single Bond (

)
Single Bond (

)
Confirmed by Synthesis

Application Protocol: LC-MS/MS Quantification

The following protocol utilizes Ivermectin-d2 as a non-exchangeable internal standard. Because the C22-C23 bond is chemically stable and distinct from the primary metabolic soft spots (hydroxylation at C24 or demethylation of sugars), it is an ideal marker for quantification.

Step 1: Standard Preparation
  • Stock Solution: Dissolve 1 mg Ivermectin-d2 in 1 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50

    
     of plasma/serum into a 1.5 mL tube.
    
  • Add 200

    
     of Working IS Solution  (contains Ivermectin-d2).
    
  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an autosampler vial.

Step 3: MS/MS Parameters[11]
  • Ionization: ESI Positive.

  • MRM Transitions:

    • Analyte (Ivermectin):[1][2][4][5][6][7][8][9][10][11][12]

      
       (Ammonium adduct to Aglycone)
      
    • Internal Standard (Ivermectin-d2):

      
       (Ammonium adduct to Aglycone-d2)
      
Fragmentation Pathway Diagram (DOT)

Fragmentation Parent_d2 Parent Ion (d2) [M+NH4]+ = 894.5 (Label at C22/C23) Sugar_Loss Neutral Loss (Disaccharide) No Label Parent_d2->Sugar_Loss Lost Neutral Aglycone_d2 Product Ion (d2) Aglycone Fragment m/z = 571.3 (Retains C22/C23 Label) Parent_d2->Aglycone_d2 Collision Induced Dissociation (CID)

Figure 2: Mass Spectrometry fragmentation logic. The transition monitors the loss of sugars, ensuring the deuterium label on the aglycone ring is detected in the product ion.

References

  • Chabala, J. C., et al. (1980). Ivermectin, a new broad-spectrum antiparasitic agent.[11] Journal of Medicinal Chemistry.

    • Establishes the selective hydrogenation of Avermectin B1a to Ivermectin using Wilkinson's c
  • Fink, D. W., et al. (1980). Structure-activity relationships of avermectins. In: Ivermectin and Abamectin.[13][14][15][7] Springer.

    • Details the stereochemistry and structural properties of the C22-C23 bond.
  • Durden, D. A. (2007). Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B1a. Rapid Communications in Mass Spectrometry.

    • Provides authoritative data on MS fragmentation p
  • Cayman Chemical. (n.d.). Ivermectin-d2 Product Information & Analytical Standard.[1][7][10][11]

    • Verifies the commercial availability and specification of 22,23-dideuterio-ivermectin as the standard IS.
  • World Health Organization (WHO). (2021). Notes on the Design of Bioequivalence Study: Ivermectin.

    • Outlines the pharmacokinetic parameters and requirements for bioanalytical methods.

Sources

Technical Guide: Solubility and Stock Preparation of Ivermectin B1a-d2 in Methanol and Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ivermectin B1a-d2 (22,23-Dihydroavermectin B1a-d2) is the deuterated isotopolog of Ivermectin B1a, widely utilized as an Internal Standard (IS) for the quantification of Ivermectin in biological matrices via LC-MS/MS.[1][2]

The solubility profile of this compound is governed by its macrocyclic lactone structure—a large, lipophilic scaffold containing a disaccharide moiety. Like its non-deuterated parent, it exhibits low aqueous solubility and high lipophilicity (logP ~5.8).[2]

Critical Technical Insight: While vendors often classify this compound as "slightly soluble" in methanol, this pharmacopeial definition (1–10 mg/mL) is sufficient for analytical stock preparation but inadequate for high-concentration formulation.[2] Methanol (MeOH) and Acetonitrile (ACN) serve distinct, complementary roles in the analytical workflow: Methanol is the preferred solvent for primary stock preparation due to better solvation of the disaccharide group, while Acetonitrile is optimal for working dilutions to match mobile phase conditions and reduce column broadening.[2]

Solubility Profile & Solvent Selection

The following data synthesizes specific vendor certificates of analysis (CoA) for the deuterated analog and physicochemical data from the parent compound (Ivermectin B1a), as isotope effects on solubility are negligible.

Quantitative Solubility Data
SolventSolubility Limit (Approx.)SuitabilityPrimary Use Case
Methanol 1 – 10 mg/mL*High Primary Stock Solution (1 mg/mL)
Acetonitrile < 5 mg/mLMedium Working Standard Dilution / Mobile Phase
DMSO ~44 mg/mL (50 mM)Very High High-Conc.[2] Storage / Biological Assays
Water < 0.005 mg/mLNone Anti-solvent (Precipitation risk)

*Note: "Slightly soluble" classification by Cayman Chemical implies a range of 1–10 mg/mL. 1 mg/mL is the industry standard for stable stock solutions.

Mechanistic Solvation Logic
  • Methanol (Protophilic/H-Bonding): The hydroxyl groups on the disaccharide moiety of Ivermectin engage in hydrogen bonding with methanol.[2] This makes MeOH the superior choice for dissolving the solid powder initially.

  • Acetonitrile (Aprotic/Dipolar): ACN lacks hydrogen bond donors.[2] While it solvates the macrocyclic core well, it is less effective at solvating the sugar groups than MeOH. Direct dissolution of solid this compound in 100% ACN can be slow and may require extensive sonication.

  • Isotope Effect: The substitution of two hydrogen atoms with deuterium (C-H to C-D) at the 22,23-position increases the molecular weight by approx. 2 Da but does not significantly alter the dipole moment or crystal lattice energy. Therefore, solubility protocols for Ivermectin B1a are directly transferable to the d2 analog.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable, verified 1.0 mg/mL stock solution of this compound.

Reagents & Equipment[2][3][4][5][6][7]
  • Analyte: this compound (Solid, stored at -20°C).[2][3][4]

  • Solvent A: Methanol (LC-MS Grade).[2]

  • Solvent B: Acetonitrile (LC-MS Grade).[2]

  • Vessel: Amber glass volumetric flask (Class A).[2] Note: Ivermectin is photosensitive.

Step-by-Step Workflow
  • Equilibration: Remove the this compound vial from the freezer and allow it to reach room temperature (approx. 20 mins) inside a desiccator. Prevents condensation moisture from compromising the mass.

  • Weighing: Weigh accurately 1.0 mg of this compound into a 1.5 mL amber glass vial or directly into a 1 mL volumetric flask.

  • Primary Dissolution (The "Wetting" Step):

    • Add Methanol to approx. 80% of the final volume.

    • Technical Rationale: Do not use ACN initially. MeOH wets the powder faster.

  • Agitation: Vortex for 30 seconds, then sonicate for 5 minutes at ambient temperature.

    • Visual Check: Ensure no particulates remain. The solution must be crystal clear.

  • Volume Adjustment: Make up to volume with Methanol.

  • Storage: Transfer to multiple small aliquots (e.g., 100 µL) in amber vials. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Working Solution Preparation (Dilution)

For LC-MS spiking, dilute the Methanol stock into Acetonitrile .[2]

  • Example: Dilute 10 µL of Stock (1 mg/mL in MeOH) into 990 µL of Acetonitrile to yield 10 µg/mL.

  • Why ACN here? Most LC-MS methods for Ivermectin use ACN/Water gradients. Diluting in ACN prevents "solvent mismatch" peak fronting that can occur if too much MeOH is injected.

Visualization: Preparation & Validation Workflow[2]

StockPrep Start Solid this compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 20 min) Start->Equilibrate Weigh Weigh 1.0 mg (Amber Glass) Equilibrate->Weigh Dissolve Add Methanol (80% Vol) Primary Solvation Weigh->Dissolve Sonicate Vortex & Sonicate (5 min, Ambient) Dissolve->Sonicate Check Visual Inspection: Clear Solution? Sonicate->Check Fail Add DMSO (<5%) or Re-Sonicate Check->Fail No (Particulates) Finalize QS to Volume (MeOH) Conc: 1 mg/mL Check->Finalize Yes Fail->Sonicate Dilute Dilute in Acetonitrile (Working Std) Finalize->Dilute

Caption: Workflow for the preparation of this compound stock solutions, prioritizing Methanol for dissolution and Acetonitrile for working dilution.

Validation & Troubleshooting

Trustworthiness in analytical chemistry requires self-validating protocols.

Solubility Verification (UV-Vis)

If the solution appears clear but you suspect micro-precipitation, measure the absorbance at 245 nm (Ivermectin's lambda max).[2]

  • Check: Compare the Absorbance of the d2 stock against a known non-deuterated Ivermectin B1a reference standard of the same concentration. They should be within ±5%.[1][5] Significant deviation suggests incomplete dissolution or weighing error.

Stability & Degradation

This compound is susceptible to:

  • Photodegradation: Isomerization to the

    
    -isomer occurs under UV light. Always use amber glass.[2]
    
  • Hydrolysis: Stable in neutral MeOH/ACN, but unstable in acidic or basic extremes. Ensure solvents are non-acidified for storage.

Troubleshooting "Crash Out"

If this compound precipitates upon dilution into water-based buffers:

  • Cause: The water content exceeded the solubility threshold (approx. <1% water tolerance at high conc).[2]

  • Fix: Keep organic content (MeOH/ACN) >50% in intermediate dilutions. Only the final spike into the biological matrix should introduce high water content, where the analyte concentration is low (ng/mL range).

References

  • National Institutes of Health (NIH). Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed Central. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. Determination of Ivermectin, Doramectin, and Moxidectin by HPLC (CLG-AVR.04). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Ivermectin B1a-d2 Reference Material: Certificate of Analysis and Complete Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Internal Standards in Quantitative Bioanalysis

In the landscape of modern drug development and pharmacokinetic (PK) studies, achieving the highest level of accuracy and precision in quantitative analysis is not merely a goal; it is a regulatory and scientific necessity. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for quantifying drug molecules in complex biological matrices due to its exceptional sensitivity and selectivity[1]. However, the reliability of LC-MS data is fundamentally dependent on the ability to correct for experimental variability, including analyte loss during sample preparation, matrix effects, and fluctuations in instrument response[2].

This is where stable isotope-labeled (SIL) internal standards become indispensable. A SIL internal standard, such as Ivermectin B1a-d2, is a form of the analyte in which one or more atoms have been replaced with a heavier stable isotope (e.g., deuterium, ²H, for hydrogen, ¹H). Because its physicochemical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[3][4][5]. By adding a known quantity of the SIL internal standard to every sample, a ratio of the analyte's signal to the internal standard's signal can be used for quantification, effectively normalizing variabilities and ensuring robust, reproducible results[2][6].

This compound is the deuterium-labeled analog of Ivermectin B1a, the major component of the broad-spectrum antiparasitic agent Ivermectin[7][8][9]. Its use as an internal standard is crucial for accurately quantifying Ivermectin in biological samples for therapeutic drug monitoring, PK studies, and metabolic research[7]. This guide provides an in-depth review of the essential documentation—the Certificate of Analysis (CoA)—and the comprehensive characterization data that underpins the quality and reliability of an this compound reference material.

The this compound Reference Material: An Overview

This compound is a high-purity chemical standard specifically synthesized for use in analytical and research applications. The deuterium atoms are strategically placed on the molecule at positions that are not susceptible to metabolic exchange, ensuring the stability of the label throughout the analytical process.

  • Chemical Name: 5-O-Demethyl-22,23-dihydro-avermectin A1a-D2[9]

  • Molecular Formula: C₄₈H₇₂D₂O₁₄[8][9]

  • Molecular Weight: Approximately 877.11 g/mol [8][9][10]

The relationship between the parent compound and its deuterated analog is illustrated below.

G IvermectinB1a Ivermectin B1a (C₄₈H₇₄O₁₄) IvermectinB1ad2 This compound (C₄₈H₇₂D₂O₁₄) IvermectinB1a->IvermectinB1ad2 Isotopic Labeling (2 x ¹H → ²H)

Caption: Conceptual relationship between Ivermectin B1a and its deuterated form.

Deconstructing the Certificate of Analysis (CoA)

The CoA is the definitive document that attests to the quality and identity of a reference standard. It is not merely a data sheet but a validation of the material's fitness for purpose. A comprehensive CoA for this compound should include the following key tests, which we will explore in detail.

Test / ParameterTypical MethodPurpose & Scientific Rationale
Appearance Visual InspectionConfirms the physical state (e.g., solid, powder) and color, serving as a first-pass quality check.
Purity (Chromatographic) HPLC / UPLCQuantifies the percentage of the desired compound relative to any impurities. A high purity value (>98%) is critical to prevent interference from other compounds.
Identity Confirmation ¹H-NMR, Mass Spectrometry (MS)Verifies that the molecular structure and mass correspond to this compound. This is the ultimate confirmation of the compound's identity.
Isotopic Purity / Enrichment Mass Spectrometry (MS)Determines the percentage of the deuterated form versus any residual unlabeled (d0) or partially labeled (d1) compound. High isotopic enrichment is essential to minimize crosstalk between the analyte and internal standard channels in an MS assay.
Solubility ExperimentalProvides practical guidance for preparing stock solutions (e.g., soluble in Methanol, DMSO)[8].
Storage Conditions Stability StudiesRecommends optimal storage (e.g., 2-8°C Refrigerator) to ensure the long-term integrity of the material[9].

Comprehensive Characterization: Methodologies and Rationale

Beyond the summary data on a CoA, understanding how that data is generated is crucial for a Senior Application Scientist. The following sections detail the authoritative analytical methods used to fully characterize this compound.

The overall characterization workflow is a multi-step, self-validating process where each technique provides a crucial piece of the quality puzzle.

G cluster_0 Characterization Workflow Start Reference Material Lot HPLC Chromatographic Purity (HPLC/UPLC) Start->HPLC Assay MS Identity & Isotopic Purity (Mass Spectrometry) HPLC->MS Confirm Peak CoA Certified Data (Certificate of Analysis) HPLC->CoA Compile & Certify NMR Structural Confirmation (¹H-NMR) MS->NMR Verify Structure MS->CoA Compile & Certify NMR->CoA Compile & Certify

Caption: A typical analytical workflow for certifying a reference standard.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

The primary goal of the HPLC analysis is to separate this compound from any potential impurities, including synthetic precursors, degradation products, or isomers.

Expertise & Causality: A reversed-phase HPLC method is standard for a molecule of Ivermectin's polarity. A C18 or C8 column provides the necessary hydrophobic interaction to retain the molecule. A gradient elution is often preferred over an isocratic one to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and visualized within a reasonable run time. UV detection is typically set at or near the absorbance maximum of Ivermectin, which is around 245 nm, to ensure maximum sensitivity[11].

Protocol: Representative HPLC Method for Purity Assessment This protocol is based on established methods for Ivermectin analysis[11][12][13].

  • System Preparation:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[12].

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile/Methanol mixture. A common composition is a mix of acetonitrile, methanol, and water (e.g., 53:35:12 v/v/v)[14].

    • Flow Rate: 1.0 - 1.5 mL/min[12].

    • Column Temperature: 30°C[14].

    • Detection Wavelength: 245 nm[11].

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference material in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1000 µg/mL)[13].

    • Perform serial dilutions to create working standards at a concentration suitable for UV detection (e.g., 100 µg/mL)[13].

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a defined volume (e.g., 10-20 µL) of the standard solution[15].

    • Run the chromatographic method and record the chromatogram.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

    • Trustworthiness Check: System suitability parameters must be met. The tailing factor for the main peak should be ≤ 2.0, as specified in pharmacopeial methods like the USP[14].

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique that provides two critical pieces of information: confirmation of the molecular weight (identity) and the distribution of isotopic labels (isotopic purity).

Expertise & Causality: Electrospray ionization (ESI) in the positive mode is highly effective for a large molecule like Ivermectin, typically forming protonated ([M+H]⁺) or sodium-adducted ([M+Na]⁺) ions. High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap, is essential for this analysis. HRMS can measure the mass-to-charge ratio (m/z) with enough accuracy to confirm the elemental composition and, crucially, to resolve the d0, d1, and d2 isotopic peaks.

Protocol: Identity Confirmation by LC-MS/MS

  • System Preparation:

    • An LC system (as described in 4.1) is coupled to a mass spectrometer. A fast UHPLC method is often used for high-throughput analysis[1].

    • Mass Spectrometer: A tandem quadrupole (TQ) or high-resolution mass spectrometer (e.g., Q-TOF).

    • Ionization Mode: ESI, Positive.

  • Analysis:

    • Infuse the sample solution directly or inject it into the LC-MS system.

    • Acquire a full scan mass spectrum to identify the parent ions.

      • Expected [M+Na]⁺ for this compound: ~899.5 m/z

      • Expected [M+Na]⁺ for unlabeled Ivermectin B1a: ~897.5 m/z

    • Perform tandem MS (MS/MS) by selecting the parent ion and fragmenting it to create a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, confirming the identity of the compound[16].

  • Data Interpretation:

    • Identity: The measured mass of the most abundant isotopic peak should match the theoretical mass of this compound within a narrow mass tolerance (typically <5 ppm for HRMS).

    • Isotopic Purity: By examining the ion cluster around the molecular ion, the relative abundances of the d0, d1, and d2 species can be determined. A high-quality reference material should have an isotopic purity of >98% for the d2 form[4].

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms mass and elemental formula, ¹H-NMR (Proton NMR) spectroscopy provides definitive confirmation of the molecule's chemical structure by probing the local environment of each hydrogen atom.

Expertise & Causality: The ¹H-NMR spectrum of Ivermectin is complex, with many overlapping signals[17]. However, it is a unique fingerprint. For this compound, the key validation is to compare its spectrum to that of an authenticated Ivermectin B1a standard[18][19]. The deuterium labeling will cause the proton signal corresponding to the labeled position to disappear or be significantly reduced in intensity. This specific absence of a signal, when all other signals match the reference standard, provides unequivocal proof of both the core structure and the site of deuteration.

Protocol: ¹H-NMR Structural Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of the this compound reference material (typically 1-5 mg) in a deuterated solvent, such as deuterated chloroform (CDCl₃) or acetonitrile (CD₃CN)[16][17].

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher)[17][19].

  • Data Interpretation:

    • Compare the acquired spectrum to the spectrum of a certified Ivermectin B1a reference standard.

    • Confirm that all characteristic proton signals of the Ivermectin B1a backbone are present.

    • Verify the absence or significant reduction of the proton signal at the site of deuteration. The chemical shifts and coupling patterns of neighboring protons may also be slightly altered, providing further evidence.

Conclusion

A reference material like this compound is more than just a chemical; it is a cornerstone of analytical accuracy. Its value is guaranteed by a comprehensive characterization process, documented in the Certificate of Analysis. As researchers and drug developers, understanding the causality behind the tests—the HPLC for purity, the MS for identity and isotopic enrichment, and the NMR for ultimate structural proof—is essential. This in-depth knowledge ensures that the chosen reference material is truly fit for purpose, lending trustworthiness and scientific integrity to the resulting bioanalytical data and supporting the development of safe and effective medicines.

References

  • Veeprho. This compound. Available from: [Link]

  • Faculty of Tropical Medicine. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF IVERMECTIN IN PLASMA. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • IJCRT.org. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE. Available from: [Link]

  • Korean Society of Veterinary Science. A HPLC-UV method for quantification of ivermectin in solution from veterinary drug products. Available from: [Link]

  • DergiPark. Comparation with Spectrophotometric and Liquid Chromatographic Methods of Pharmaceutical Forms of Ivermectin. Available from: [Link]

  • ResearchGate. (PDF) Development and validation of an HPLC-MS/MS method for simultaneous determination of Ivermectin, Febantel, Praziquantel, Pyrantel Pamoate and related compounds in fixed dose combination for veterinary. Available from: [Link]

  • USP-NF. Ivermectin Tablets. Available from: [Link]

  • ResearchGate. NMR spectra of ivermectin (left) compared with M1 (middle) and M3... Available from: [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

  • PubMed Central. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Available from: [Link]

  • National Center for Biotechnology Information. Identification of the metabolites of ivermectin in humans. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. “SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF IVERMECTIN ANALOGUES OF POTENT NSAIDS”. Available from: [Link]

  • PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Available from: [Link]

  • ResearchGate. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR. Available from: [Link]

  • YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Performance Quantitation of Ivermectin B1a in Biological Matrices using Ivermectin B1a-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of Ivermectin B1a (the major active component of Ivermectin) using its stable isotope-labeled internal standard, Ivermectin B1a-d2 . While Ivermectin is a potent antiparasitic, its high lipophilicity and tendency to form sodium/ammonium adducts create significant bioanalytical challenges. This guide demonstrates how to leverage the This compound internal standard to compensate for matrix effects, extraction variability, and ionization inconsistencies, ensuring compliance with FDA/EMA bioanalytical method validation guidelines.

Introduction: The Bioanalytical Challenge

Ivermectin is a macrocyclic lactone derivative of avermectin. Commercial formulations are a mixture of roughly 80% 22,23-dihydroavermectin B1a and 20% B1b .[1][2] For pharmacokinetic (PK) and toxicological studies, B1a is the primary marker.

Why LC-MS/MS?

Fluorescence detection requires derivatization, which introduces variability. LC-MS/MS offers direct detection but faces two hurdles:

  • Adduct Formation: Ivermectin protonates (

    
    , m/z ~876) poorly.[3] It preferentially forms ammonium (
    
    
    
    , m/z ~892) or sodium (
    
    
    , m/z ~897) adducts.[3] Sodium adducts are stable but hard to fragment; ammonium adducts are ideal for MRM but require careful mobile phase buffering.
  • Matrix Effects: In complex matrices (plasma, tissue), co-eluting phospholipids can suppress ionization.[3]

Why this compound?

Using a structural analog (like Abamectin) as an internal standard (IS) is common but imperfect because it may not co-elute exactly with Ivermectin, leading to different matrix suppression experiences.[3] This compound is chemically identical to the analyte except for a mass shift (+2 Da).[3] It co-elutes, experiences the exact same ion suppression, and corrects for it dynamically—a technique known as Stable Isotope Dilution Assay (SIDA) .

Chemical & Physical Properties[1][4][5]

PropertyAnalyte: Ivermectin B1aInternal Standard: this compound
CAS Number 70288-86-7N/A (Isotope Labeled)
Molecular Formula


Monoisotopic Mass 874.5 Da876.5 Da
Target Adduct Ammonium

Ammonium

Precursor Ion (m/z) 892.5 894.5
Lipophilicity (LogP) ~3.2 (High)~3.2 (High)
Solubility MeOH, ACN, DMSO (Insoluble in water)MeOH, ACN, DMSO

Method Development Strategy

Mass Spectrometry Optimization (MRM)

The most sensitive transition involves the loss of the sugar moieties (oleandrose), leaving the stable aglycone core.

  • Ionization Mode: ESI Positive

  • Source Temperature: 350°C - 500°C (Compound is thermally stable but sensitive to in-source fragmentation).[3]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Ivermectin B1a 892.5 (

)
569.3 (Aglycone)20 - 30100
This compound 894.5 (

)
571.3 (Aglycone-d2)*20 - 30100

> Note: The d2 label is typically on the 22,23 position of the macrocyclic ring, meaning the label is retained in the aglycone fragment.

Chromatographic Conditions

To ensure stable ammonium adducts, Ammonium Formate is mandatory in the mobile phase.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 60% B[3]

    • 1.0 min: 60% B[3]

    • 4.0 min: 95% B (Elution of Ivermectin ~3.5 min)[3]

    • 5.0 min: 95% B[3]

    • 5.1 min: 60% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

Due to Ivermectin's high protein binding (>99%), thorough release from plasma proteins is critical.[3]

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.

  • IS Addition: Add 20 µL of This compound Working Solution (e.g., 100 ng/mL in Methanol). Vortex gently.

  • Precipitation: Add 200 µL of Acetonitrile (cold).

  • Agitation: Vortex vigorously for 1 minute.

  • Centrifugation: 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water/Buffer).

    • Critical Step: Do not inject pure ACN supernatant; the mismatch with the initial mobile phase (60% B) can cause peak fronting. Diluting with aqueous buffer focuses the peak.

Visualizing the Workflow & Mechanism

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Serum) IS_Add Add IS: This compound Sample->IS_Add Spike Extract Protein Precipitation (Acetonitrile) IS_Add->Extract Mix Centrifuge Centrifugation 13k rpm, 10 min Extract->Centrifuge Precipitate Dilute Dilution (1:1 with Buffer) Centrifuge->Dilute Supernatant LC UPLC Separation (C18 Column) Dilute->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute Data Quantitation (Ratio B1a / B1a-d2) MS->Data Analyze

Caption: Step-by-step bioanalytical workflow for Ivermectin quantitation using Isotope Dilution.

Mechanism of Matrix Effect Compensation[6]

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) CoElute Co-Elution: Analyte (B1a) + IS (B1a-d2) + Matrix Phospholipids Suppression Ion Suppression Event (Phospholipids compete for charge) CoElute->Suppression Ion_B1a Ionized B1a (Reduced Signal) Suppression->Ion_B1a Affects Ion_IS Ionized B1a-d2 (Reduced Signal) Suppression->Ion_IS Affects Equally Result Ratio Calculation: (B1a / B1a-d2) Signal drop cancels out! Ion_B1a->Result Ion_IS->Result

Caption: Logic flow demonstrating how the Deuterated IS corrects for ion suppression in the ESI source.

Validation Protocol (FDA/EMA Compliant)

To ensure the method is reliable, perform the following validation experiments using the B1a-d2 standard.

Linearity & Calibration[7][8][9][10]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve: 8 non-zero standards.

  • Regression: Linear (

    
    ) or Quadratic, weighted 
    
    
    
    .[3]
  • Acceptance:

    
    . Back-calculated concentrations must be within ±15% (±20% for LLOQ).[3][4]
    
Matrix Factor (MF) & Recovery

This is the most critical test for this specific method.

  • Experiment: Prepare 6 lots of blank plasma.

    • Set A (Pre-Extraction Spike): Spike Ivermectin + IS into plasma before extraction.[3]

    • Set B (Post-Extraction Spike): Extract blank plasma, then spike Ivermectin + IS into the supernatant.[3]

    • Set C (Neat Solution): Ivermectin + IS in mobile phase.[3]

  • Calculations:

    • Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set C).

      • Goal: MF can be < 1.0 (suppression), but the IS-Normalized MF (MF_analyte / MF_IS) must be close to 1.0 with CV < 15%.

    • Recovery: Peak Area (Set A) / Peak Area (Set B).

Accuracy & Precision[9]
  • QC Levels: LLOQ, Low, Mid, High QC.

  • Replicates: n=6 per level, over 3 separate runs (Inter-day).

  • Criteria: Mean accuracy within ±15% of nominal; Precision (CV) < 15%.

Troubleshooting & Best Practices (Senior Scientist Insights)

  • Adduct Switching: If you see low sensitivity, check your mobile phase pH. Ammonium adducts require a slightly acidic to neutral buffer. If the pH drops too low (< 3.0), protonation (

    
    ) competes with ammoniation (
    
    
    
    ), splitting your signal.[3] Keep pH ~4.0 - 5.0 using Ammonium Formate.
  • Solubility Issues: Ivermectin is extremely lipophilic.[5]

    • Risk:[3] It can stick to plastic tubes or autosampler needles.

    • Fix: Use low-binding tubes. Ensure the needle wash contains at least 50% organic solvent (e.g., Isopropanol/Acetonitrile/Water 40:40:20).[3]

  • IS Purity: Ensure your This compound has no unlabeled B1a (d0) impurity.[3] If the IS contains d0, it will contribute to the analyte signal, causing high intercepts and failing LLOQ accuracy.

  • Carryover: Due to lipophilicity, Ivermectin "ghost peaks" are common in blank injections following a high standard. Implement a "sawtooth" gradient wash or multiple blank injections after the ULOQ.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6][7] [Link]

  • Duthaler, U., et al. (2019).[3][5] Automated high-throughput quantitation of ivermectin in dried blood spots using LC-MS/MS. Bioanalysis, 11(14). [Link]

  • Croubels, S., et al. (2002).[3] Determination of ivermectin B1a in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 37(8), 840-847.[3][8] [Link]

  • European Medicines Agency (EMA). (2011).[3] Guideline on bioanalytical method validation. [Link]

Sources

Precision Quantitation of Ivermectin B1a via LC-MS/MS: The Ammonium Adduct Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust LC-MS/MS protocol for the quantification of Ivermectin B1a in biological matrices using Ivermectin B1a-d2 as the internal standard. Unlike standard small molecule protocols, Ivermectin analysis is complicated by its propensity to form sodium adducts (


) which fragment poorly.[1] This guide establishes the Ammonium Adduct Strategy , utilizing controlled mobile phase chemistry to favor the formation of 

, ensuring high-sensitivity fragmentation and reliable quantification.

Introduction & Chemical Strategy

Ivermectin is a macrocyclic lactone derivative of avermectin, consisting primarily of the homolog B1a (>90%) and a minor homolog B1b.[2] For pharmacokinetic (PK) and residue analysis, tracking B1a is the industry standard.[1]

The Ionization Challenge

In Electrospray Ionization (ESI), Ivermectin B1a (


) exhibits a high affinity for alkali metals.[1] Without intervention, ubiquitous sodium ions in solvents lead to the formation of 

(

).[1] Sodium adducts are highly stable and require excessive collision energy to fragment, often yielding poor signal-to-noise ratios.[1]
The Solution: Ammonium Adduct Generation

By introducing Ammonium Formate into the mobile phase, we drive the equilibrium toward the ammonium adduct


 (

). Upon collision-induced dissociation (CID), this adduct easily sheds ammonia (

) to yield the protonated molecular ion, which then efficiently fragments into the characteristic aglycone moiety.[1]
Internal Standard: this compound

The deuterated standard (typically labeled at the C22-C23 position) corrects for matrix suppression and extraction efficiency.[1]

  • B1a Mass: ~875.1 Da

  • B1a-d2 Mass: ~877.1 Da (+2 Da shift)[1]

Experimental Workflow

Visualizing the Critical Path

The following diagram outlines the decision logic for the analytical workflow, highlighting the critical "Adduct Control" step.

IvermectinWorkflow cluster_chemistry Critical Chemistry Control Sample Biological Matrix (Plasma/Tissue) Extract Extraction (LLE or Hybrid SPE) Sample->Extract Spike IS (d2) LC LC Separation (C18 Column) Extract->LC Inject Ionization ESI+ Source (Adduct Control) LC->Ionization + NH4 Formate MS1 Q1 Selection [M+NH4]+ Ionization->MS1 m/z 892.5 CID Collision Cell (Frag: Aglycone) MS1->CID - NH3, - Sugars Detect Q3 Detection Quantification CID->Detect m/z 567.3

Figure 1: Analytical workflow emphasizing the mobile phase chemistry required to force ammonium adduct formation.

MRM Transition Parameters

The following transitions are optimized for Positive ESI (


). The primary transition corresponds to the loss of the ammonium group followed by the cleavage of the two oleandrose sugar moieties, leaving the stable aglycone core.
AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)CE (eV)Role
Ivermectin B1a 892.5

567.3 (Aglycone)10025-30Quantifier
Ivermectin B1a892.5

307.2 (Sugar)10015-20Qualifier
This compound 894.5

569.3 (Aglycone-d2)10025-30Internal Std

Note on d2-Shift: The deuterium label is located on the macrocyclic ring (C22-C23).[1] Therefore, the aglycone fragment retains the label, shifting from 567.3 to 569.3. If using a sugar-labeled IS (rare), the Q3 would remain 567.[1]3. Always verify your CoA.

Detailed Protocol

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) often yields dirty extracts for macrocyclic lactones.[1] LLE is recommended for cleaner baselines.[1]

  • Aliquot: Transfer 100 µL of plasma/homogenate to a glass tube.

  • IS Spiking: Add 10 µL of this compound working solution (e.g., 500 ng/mL in MeOH).

  • Extraction: Add 1.5 mL of Ethyl Acetate or Acetonitrile (90:10 v/v with water).

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (20:80) . High organic content is needed to prevent adsorption to vial walls.

LC Conditions[1][3][4]
  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent C18.[1][3][4]

  • Flow Rate: 0.4 - 0.5 mL/min.[1]

  • Temperature: 40°C.[1]

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

    • Why Formate? Essential for generating the

      
       precursor.[1]
      
    • Why MeOH/ACN mix? Methanol aids solvation; ACN sharpens peaks.[1]

Gradient Profile:

Time (min) % Mobile Phase B
0.0 50
0.5 50
3.0 95
4.5 95
4.6 50

| 6.0 | 50 |[1]

Mass Spectrometry (Source Parameters)[1][6][7][8]
  • Ionization: ESI Positive.

  • Spray Voltage: 4500 V.

  • Source Temp: 350°C (Ivermectin is thermally stable, but avoid >400°C).

  • Desolvation Gas: High flow (10-12 L/min) to ensure droplet evaporation for large molecules.[1]

Fragmentation Pathway Visualization[1][9]

Understanding the physics of the collision cell ensures better troubleshooting.

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z 892.5 Intermediate Protonated Species [M+H]+ m/z 875.5 Precursor->Intermediate Loss of NH3 (Low CE) Ammonia Neutral Loss NH3 (17 Da) Precursor->Ammonia Product Aglycone Fragment (Quantifier) m/z 567.3 Intermediate->Product Loss of 2 Sugars (Primary Break) Sugar Oleandrose Sugar (Qualifier) m/z 307.2 Intermediate->Sugar Sugar Cleavage

Figure 2: The fragmentation pathway.[1] The ammonium adduct first loses ammonia to become the protonated species, which then fragments into the aglycone.

Troubleshooting & QC

The "Sodium Trap"

If you observe a dominant peak at m/z 897.5 during infusion tuning, your system has high sodium contamination, or your ammonium buffer concentration is too low.

  • Fix: Flush the LC system with 50:50 Water:Isopropanol. Ensure Ammonium Formate is fresh (2-5 mM).[1]

Linearity & Carryover
  • Linearity: 1.0 ng/mL to 500 ng/mL (Quadratic regression,

    
     weighting).[1][5]
    
  • Carryover: Ivermectin is lipophilic and "sticky."[1]

    • Fix: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[1]

References

  • Wellcome Open Research (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS.[1][3][4] (Confirming the necessity of Ammonium Adduct strategy).

  • Journal of Mass Spectrometry. Determination of ivermectin B1a in animal plasma by liquid chromatography combined with electrospray ionization mass spectrometry. (Foundational work on B1a quantification).

  • Cayman Chemical. Ivermectin-d2 Product Information & Structure. (Verification of d2 labeling position on the aglycone ring). [1]

  • MDPI (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones. (Comparison of extraction techniques). [1]

Sources

Application Note: Preparation of Ivermectin B1a-d2 Stock and Working Solutions for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the preparation, handling, and storage of Ivermectin B1a-d2 (22,23-Dihydroavermectin B1a-d2) stock and working solutions. As a deuterated internal standard (IS), this compound is critical for correcting matrix effects, recovery losses, and ionization variability in LC-MS/MS quantification of Ivermectin.[1] This guide emphasizes solubility optimization, photodegradation mitigation, and precise calculation methodologies to ensure analytical rigor in pharmacokinetic (PK) and residue analysis studies.

Introduction: The Role of Isotopic Dilution

Ivermectin is a macrocyclic lactone derivative widely used as an anthelmintic and antiparasitic agent.[2] It consists primarily of two homologs: Ivermectin B1a (>80%) and Ivermectin B1b (<20%).[1]

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[1] This compound differs from the native analyte by the substitution of two hydrogen atoms with deuterium at the C22 and C23 positions. This modification increases the molecular weight by +2 Da (from ~875.1 to ~877.1 g/mol ) while retaining nearly identical chromatographic retention and ionization properties. This allows the IS to co-elute with the analyte, perfectly tracking matrix suppression or enhancement events in real-time.

Key Chemical Properties
PropertySpecification
Compound Name This compound
CAS Number 71827-03-7 (Unlabeled Parent) / 73162-95-5 (d2 analog ref)
Molecular Formula

Molecular Weight ~877.11 g/mol
Solubility Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO.[1][2][3] Insoluble in water.[2][4]
pKa Neutral lipophilic molecule; sensitive to acid/base hydrolysis.

Material & Equipment Requirements

Reagents
  • This compound Reference Standard: >95% Chemical Purity, >98% Isotopic Enrichment.[1][2]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO).[1]

  • Diluents: 50:50 (v/v) Acetonitrile:Water or Methanol:Water (depending on mobile phase).[1]

Equipment
  • Analytical Balance: Readability of 0.01 mg (Class I).

  • Vortex Mixer: High-speed capability.[1]

  • Ultrasonic Bath: Temperature controlled (<30°C).[1]

  • Glassware: Class A Volumetric flasks (Amber glass is mandatory).

  • Storage Vials: Amber borosilicate glass vials with PTFE-lined screw caps.

Safety & Handling Protocols (Critical)

Photostability

Ivermectin and its analogs are highly photosensitive .[2] Exposure to UV or ambient light causes rapid isomerization and degradation.

  • Action: Perform all weighing and solution preparation under yellow light or low-light conditions. Use amber glassware exclusively. Wrap clear vessels in aluminum foil immediately if amber glass is unavailable.

Hygroscopicity

The lyophilized powder may be hygroscopic.[2]

  • Action: Equilibrate the standard vial to room temperature for 30 minutes before opening to prevent condensation, which can alter the weighing mass and degrade the solid.

Solubility Profile

Ivermectin is highly lipophilic.[2]

  • Preferred Solvent: Methanol or Acetonitrile.[2][5]

  • Alternative: DMSO (useful for high-concentration stocks, e.g., >10 mg/mL, but harder to evaporate).[1]

  • Avoid: Pure water (causes immediate precipitation).[2]

Protocol: Primary Stock Solution Preparation

Target Concentration: 1.0 mg/mL (Free Base Equivalent) Solvent: 100% Methanol (LC-MS Grade)[1]

Step-by-Step Methodology
  • Calculation: Calculate the mass required correcting for purity and salt form (if applicable).

    
    
    Example: To prepare 10 mL of 1.0 mg/mL stock from a lot with 96% purity:
    
    
    
    
    [1][2]
  • Weighing:

    • Tare a clean, dry, amber volumetric flask (10 mL).[1]

    • Accurately weigh ~10.42 mg of this compound directly into the flask. Record the exact weight to 0.01 mg precision.

  • Dissolution:

    • Add approximately 80% of the flask volume (8 mL) of 100% Methanol .

    • Vortex for 1 minute.

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution. Note: Watch for heating; degradation can occur >40°C.

  • Final Volume:

    • Allow the solution to return to room temperature.

    • Dilute to the calibration mark with Methanol.

    • Invert 10 times to mix.

  • Storage:

    • Transfer to multiple 1 mL amber cryovials.

    • Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Protocol: Working Solution Preparation

Working solutions are prepared by serial dilution. The goal is to reach a concentration suitable for "spiking" into samples (usually 50-500 ng/mL final concentration in matrix).[1]

Dilution Scheme Strategy

Avoid large single-step dilutions (e.g., 1:1000) as they introduce pipetting errors.[1] Use a serial approach (e.g., 1:10 or 1:20 steps).

Visualization: Dilution Workflow

The following diagram illustrates the serial dilution pathway from Primary Stock to the final Internal Standard Spiking Solution (ISSS).

DilutionScheme Stock Primary Stock 1.0 mg/mL (100% MeOH) Inter1 Intermediate 1 100 µg/mL (100% ACN) Stock->Inter1 Dilute 1:10 (100 µL Stock + 900 µL ACN) Inter2 Intermediate 2 1.0 µg/mL (50% ACN) Inter1->Inter2 Dilute 1:100 (100 µL Inter1 + 9.9 mL 50% ACN) Working IS Spiking Sol. 50 ng/mL (50% ACN) Inter2->Working Dilute 1:20 (500 µL Inter2 + 9.5 mL 50% ACN)

Figure 1: Serial dilution workflow for preparing this compound Internal Standard Spiking Solution.

Detailed Steps for Spiking Solution (50 ng/mL)
  • Intermediate 1 (100 µg/mL):

    • Pipette 100 µL of Primary Stock (1.0 mg/mL).

    • Add 900 µL of Acetonitrile.

    • Vortex mix.

  • Intermediate 2 (1.0 µg/mL):

    • Pipette 100 µL of Intermediate 1.

    • Add 9.9 mL of 50:50 ACN:Water.[2]

    • Why 50:50? Matching the solvent strength closer to the mobile phase prevents precipitation when spiking into aqueous biological samples.

  • IS Spiking Solution (50 ng/mL):

    • Pipette 500 µL of Intermediate 2.

    • Add 9.5 mL of 50:50 ACN:Water.[2]

    • Usage: Add this solution at a fixed volume (e.g., 50 µL) to every sample, blank, and calibrator.

Quality Control & Validation

Isotopic Purity Check

Before using a new lot of B1a-d2, verify that it does not contain significant amounts of unlabeled B1a (d0), which would bias quantification.[1]

  • Method: Inject a high concentration (e.g., 500 ng/mL) of B1a-d2 only.[1]

  • Acceptance: The peak area at the transition for unlabeled Ivermectin (m/z ~892 -> ~569) must be <0.5% of the d2 response.

Stability Verification[1]
  • Stock Stability: Compare old stock (stored at -20°C) vs. freshly prepared stock. Response deviation should be ≤5%.

  • Benchtop Stability: Assess the Working Solution after 4 hours at room temperature in amber vials. Ivermectin is stable in ACN/Water for 24 hours if protected from light.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Working Sol. Water content too high in diluent.[1]Ensure organic content is ≥50% in intermediate steps. Do not use 100% water.
Low MS Signal Intensity Adsorption to glass surfaces.Use silanized glass or high-quality polypropylene vials. Ensure 0.1% Formic Acid is in the mobile phase to aid ionization.
Signal Drift over Run Photodegradation.Verify amber vials are used. Keep autosampler tray dark/covered.
Interference in Blank Isotopic impurity (d0 presence).Check Certificate of Analysis. Use a different lot or subtract background (not recommended).[1]

References

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] Link

  • Duthaler, U. et al. Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS.[1] Bioanalysis (2019).[1] Link

  • TargetMol. this compound Product Sheet & Solubility Data. (Accessed 2023).[1] Link

  • Cayman Chemical. this compound Safety Data Sheet (SDS) and Product Information.Link[1]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Best Practices.Link[1]

Sources

Application Notes and Protocols for the Extraction of Ivermectin from Bovine Plasma using Ivermectin-B1a-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precise Ivermectin Quantification in Bovine Plasma

Ivermectin, a macrocyclic lactone of the avermectin class, is a cornerstone of veterinary medicine, prized for its broad-spectrum antiparasitic activity in cattle. Its efficacy is directly linked to its pharmacokinetic profile, making the accurate measurement of its concentration in plasma essential for optimizing dosing regimens, ensuring animal welfare, and adhering to regulatory standards for withdrawal periods. The inherent complexity of bovine plasma, a matrix rich in proteins, lipids, and other endogenous components, presents a significant analytical challenge. Effective sample preparation is therefore paramount to remove these interferences and enable sensitive and reliable quantification, typically by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

To account for variability during the multi-step extraction process and potential matrix effects during analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Ivermectin-B1a-d2, a deuterated analog of the primary ivermectin component (B1a), is the ideal internal standard. Co-eluting chromatographically with the analyte, it experiences identical extraction inefficiencies and ionization suppression or enhancement, thereby providing a robust method for accurate quantification.

This comprehensive guide provides detailed protocols for three common and effective extraction techniques for ivermectin from bovine plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is designed to be a self-validating system, with explanations of the underlying principles to empower researchers to not only follow the steps but also to understand and troubleshoot the process.

Foundational Principles of Plasma Sample Preparation

The goal of any extraction protocol is to isolate the analyte of interest from the biological matrix with high and reproducible recovery, while minimizing co-extraction of substances that could interfere with the analysis. The choice of method often depends on the desired level of cleanliness, throughput requirements, and the specific analytical instrumentation being used.

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma.[1] The underlying mechanism involves altering the solvation potential of the solvent, thereby reducing the solubility of the proteins and causing them to precipitate out of solution.[2] This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, which disrupts the hydration layer around the protein molecules, leading to aggregation and precipitation.[1][3]

  • Causality: The addition of an organic solvent like acetonitrile disrupts the hydrogen bonding between water and the protein surface, leading to protein unfolding and aggregation through hydrophobic interactions.[3] This process effectively removes a large portion of the interfering protein matrix.

Liquid-Liquid Extraction (LLE): The Classic Partitioning Technique

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[4] The fundamental principle is governed by the partition coefficient (K) of the analyte, which describes its distribution between the two phases at equilibrium.[5] By selecting an appropriate organic solvent, ivermectin, a lipophilic compound, can be efficiently transferred from the aqueous plasma to the organic phase, leaving behind more polar, water-soluble interferences.[6]

  • Causality: The choice of an organic solvent with a high partition coefficient for ivermectin drives the extraction.[5] The pH of the aqueous phase can also be adjusted to ensure the analyte is in its most non-polar form, further enhancing its partitioning into the organic solvent.

Solid-Phase Extraction (SPE): The Selective and Clean Approach

Solid-phase extraction is a highly selective and effective technique for sample cleanup and concentration.[7] It operates on the principles of chromatography, utilizing the differential affinity of compounds for a solid sorbent (the stationary phase) and a liquid (the mobile phase).[8] For a non-polar compound like ivermectin, a reversed-phase sorbent (e.g., C18) is commonly used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a strong organic solvent.

  • Causality: The retention of ivermectin on a C18 sorbent is driven by hydrophobic interactions between the non-polar analyte and the alkyl chains of the stationary phase.[8] Interferences with different polarities can be selectively washed away by using solvents of varying strengths, resulting in a very clean extract.[9]

Preparation of Standards and Quality Controls

The reliability of any bioanalytical method hinges on the accuracy of the calibration standards and quality control (QC) samples.

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ivermectin B1a and Ivermectin-B1a-d2 reference standards in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ivermectin B1a stock solution in methanol:water (1:1, v/v) to create working standards for spiking into blank plasma to form the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the Ivermectin-B1a-d2 stock solution in methanol:water (1:1, v/v) to a suitable concentration (e.g., 100 ng/mL) for spiking into all samples.

Calibration Curve and Quality Control Samples
  • Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank bovine plasma to achieve a concentration range that covers the expected in-vivo concentrations (e.g., 1 to 500 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank bovine plasma using a separate stock solution from that used for the calibration standards.[10]

Detailed Extraction Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol offers a high-throughput method suitable for rapid sample screening.

Workflow Diagram: Protein Precipitation

Protein Precipitation Workflow cluster_prep Sample Preparation cluster_ppt Precipitation cluster_separation Separation cluster_final Final Preparation P1 Pipette 200 µL Bovine Plasma to a microcentrifuge tube P2 Add 20 µL of Ivermectin-B1a-d2 IS Solution P1->P2 P3 Add 600 µL of cold Acetonitrile P2->P3 P4 Vortex for 1 minute P3->P4 P5 Centrifuge at 10,000 x g for 10 minutes at 4°C P4->P5 P6 Transfer supernatant to a clean tube P5->P6 P7 Evaporate to dryness under Nitrogen P6->P7 P8 Reconstitute in 100 µL of Methanol:Water (1:1) P7->P8 P9 Transfer to autosampler vial for LC-MS/MS analysis P8->P9

Caption: Workflow for Ivermectin Extraction using Protein Precipitation.

Step-by-Step Methodology:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of bovine plasma (calibration standard, QC, or unknown sample).

  • Internal Standard Spiking: Add 20 µL of the Ivermectin-B1a-d2 working solution to each tube.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is crucial for efficient protein removal.

  • Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or a suitable solvent mixture (e.g., methanol:water, 1:1 v/v).

  • Analysis: Vortex briefly, and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Workflow Diagram: Liquid-Liquid Extraction

Liquid-Liquid Extraction Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_final Final Preparation L1 Pipette 500 µL Bovine Plasma to a glass tube L2 Add 50 µL of Ivermectin-B1a-d2 IS Solution L1->L2 L3 Add 2 mL of Acetonitrile and 2 mL of n-Hexane L2->L3 L4 Vortex for 2 minutes L3->L4 L5 Centrifuge at 4,000 x g for 10 minutes L4->L5 L6 Transfer the lower (Acetonitrile) layer L5->L6 L7 Evaporate to dryness under Nitrogen L6->L7 L8 Reconstitute in 100 µL of Methanol:Water (1:1) L7->L8 L9 Transfer to autosampler vial for LC-MS/MS analysis L8->L9

Caption: Workflow for Ivermectin Extraction using Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Sample Aliquoting: To a 15 mL glass tube, add 500 µL of bovine plasma.

  • Internal Standard Spiking: Add 50 µL of the Ivermectin-B1a-d2 working solution.

  • Extraction Solvent Addition: Add 2 mL of acetonitrile and 2 mL of n-hexane. The acetonitrile acts as a protein precipitant and extraction solvent, while n-hexane helps to remove lipids.

  • Extraction: Vortex the mixture for 2 minutes to ensure intimate contact between the phases and facilitate the transfer of ivermectin into the extraction solvent.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the lower acetonitrile layer to a clean tube.

  • Evaporation: Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent mixture.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol yields the cleanest extracts, which is often necessary for achieving the lowest limits of quantification.

Workflow Diagram: Solid-Phase Extraction

Solid-Phase Extraction Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Preparation S1 Pipette 200 µL Bovine Plasma S2 Add 20 µL of Ivermectin-B1a-d2 IS S1->S2 S3 Vortex to mix S2->S3 S5 Load Sample S3->S5 S4 Condition C18 Cartridge (1 mL Methanol, 1 mL Water) S4->S5 S6 Wash with 1 mL of Water:Methanol (90:10) S5->S6 S7 Elute with 1 mL of Methanol:Acetonitrile (1:1) S6->S7 S8 Evaporate eluate to dryness S7->S8 S9 Reconstitute in 100 µL of Methanol:Water (1:1) S8->S9 S10 Transfer to autosampler vial for LC-MS/MS analysis S9->S10

Caption: Workflow for Ivermectin Extraction using Solid-Phase Extraction.

Step-by-Step Methodology:

  • Sample Pre-treatment: To 200 µL of bovine plasma, add 20 µL of the Ivermectin-B1a-d2 working solution and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent and ensures a reproducible interaction with the analyte.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water:methanol (90:10, v/v) to remove polar interferences while retaining ivermectin.

  • Elution: Elute the ivermectin and internal standard from the cartridge with 1 mL of methanol:acetonitrile (1:1, v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent mixture.

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Comparative Performance Data

The following table summarizes typical performance characteristics for each extraction method, compiled from various literature sources. Actual results may vary depending on the specific laboratory conditions and instrumentation.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85-100%80-95%>85%
Matrix Effect Moderate to HighLow to ModerateLow
Throughput HighModerateLow to Moderate
Cleanliness LowModerateHigh
Cost per Sample LowLow to ModerateHigh
LOQ (Typical) ~1 ng/mL~0.5 ng/mL~0.1 ng/mL

Method Validation and System Suitability

All extraction protocols must be fully validated according to regulatory guidelines such as those from the FDA or EMA to ensure their suitability for the intended purpose. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LLOQ).

  • Calibration Curve: Linearity over the defined concentration range.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: Analyte stability in the matrix under various storage conditions (freeze-thaw, short-term, and long-term).

Conclusion

The choice of extraction protocol for ivermectin in bovine plasma is a critical decision that impacts the quality and reliability of the analytical data. Protein precipitation offers a rapid and high-throughput solution, ideal for screening large numbers of samples where the highest sensitivity is not required. Liquid-liquid extraction provides a cleaner sample with improved sensitivity. For the most demanding applications requiring the lowest limits of detection and the highest data quality, solid-phase extraction is the method of choice, delivering exceptionally clean extracts and minimizing matrix effects. The use of Ivermectin-B1a-d2 as an internal standard is strongly recommended for all three methods to ensure the highest degree of accuracy and precision. By understanding the principles behind each technique and following these detailed protocols, researchers can confidently and accurately quantify ivermectin in bovine plasma, contributing to the advancement of veterinary pharmacology and food safety.

References

  • A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. PubMed. Available at: [Link]

  • A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma. SciSpace. Available at: [Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. Available at: [Link]

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Available at: [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Available at: [Link]

  • Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ResearchGate. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. EMA. Available at: [Link]

  • Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Available at: [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma. JOCPR. Available at: [Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC - NIH. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Matrix Solid-Phase Dispersion Extraction and Liquid Chromatographic Determination of Ivermectin in Bovine Liver Tissue. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Determination of ivermectin and transformation products in environmental waters using hollow fibre-supported liquid membrane extraction and liquid chromatography-mass spectrometry/mass spectrometry. ResearchGate. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]

  • Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Control of Residues of Five Macrocyclic Lactones in Cow Milk By Liquid Chromatography with Fluorescence Detection. ResearchGate. Available at: [Link]

  • Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]

  • What is Solid Phase Extraction (SPE)?. Organomation. Available at: [Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI. Available at: [Link]

  • Protein Precipitation Methods for Proteomics. Bio-Synthesis. Available at: [Link]

Sources

Application Note: Determination of Ivermectin Residues in Milk using LC-MS/MS with Ivermectin B1a-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of Ivermectin residues in bovine milk.[1] The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode.[2] Critical to this workflow is the use of Ivermectin B1a-d2 as a stable isotope-labeled internal standard (SIL-IS) to correct for significant matrix effects inherent to high-fat milk samples.[2] The protocol employs a modified QuEChERS extraction followed by dispersive solid-phase extraction (d-SPE) cleanup, achieving a Limit of Quantitation (LOQ) of 0.2 µg/kg (ppb), well below international regulatory action limits.[2]

Introduction

Ivermectin is a macrocyclic lactone endectocide widely used in veterinary medicine.[3] While effective, its lipophilic nature leads to persistence in edible tissues and milk. Regulatory bodies (EU, Codex Alimentarius, US FDA) have established strict Maximum Residue Limits (MRLs) or zero-tolerance policies for lactating animals to protect consumer health.[2]

Analyzing Ivermectin in milk presents two primary challenges:

  • Matrix Complexity: Milk contains high levels of proteins and lipids (triglycerides) that suppress ionization in mass spectrometry.[2]

  • Adduct Formation: Ivermectin preferentially forms ammonium ($[M+NH_4]^+ $) or sodium adducts rather than protonated molecular ions, requiring specific mobile phase additives for stable precursor ion generation.[2]

This method addresses these challenges by using This compound .[2][4][5] As a deuterated analog of the major component (B1a), it co-elutes with the analyte and experiences identical ionization suppression, providing a self-validating correction factor for quantification.

Materials and Reagents

Standards
  • Target Analyte: Ivermectin (mixture of B1a >80% and B1b <20%).[2][3][5]

  • Internal Standard: this compound (Deuterated,

    
     98% isotopic purity).[2]
    
Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade).[2]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (Milli-Q).[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v).

  • QuEChERS Salt Kit: 4g

    
    , 1g NaCl.[2]
    
  • d-SPE Cleanup Kit: 150 mg

    
    , 50 mg PSA (Primary Secondary Amine), 50 mg C18.[2]
    

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data analysis.

Ivermectin_Workflow Sample Raw Milk Sample (5.0 g) Spike Internal Standard Addition (this compound) Sample->Spike Homogenize Extract Extraction (10 mL ACN + Vortex) Spike->Extract Protein Precipitation Salting Phase Separation (4g MgSO4 / 1g NaCl) Extract->Salting Partitioning Centrifuge1 Centrifugation (4000 rpm, 5 min) Salting->Centrifuge1 Supernatant Transfer Supernatant (Organic Layer) Centrifuge1->Supernatant Cleanup d-SPE Cleanup (PSA + C18 + MgSO4) Supernatant->Cleanup Lipid Removal Centrifuge2 Centrifugation (10,000 rpm, 5 min) Cleanup->Centrifuge2 Filter Filtration (0.2 µm PTFE) Centrifuge2->Filter LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Filter->LCMS Injection

Figure 1: Step-by-step workflow for the extraction and cleanup of Ivermectin residues from milk matrix.[2][1][6]

Sample Preparation Protocol

Step 1: Sample Extraction[7]
  • Weigh 5.0 g ± 0.1 g of homogenized raw milk into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of this compound working solution (1.0 µg/mL in methanol) to achieve a concentration of 10 ppb. Vortex for 30 seconds and allow to equilibrate for 10 minutes.

  • Add 10 mL Acetonitrile (ACN) .

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Add QuEChERS salts (4 g anhydrous

    
    , 1 g NaCl).
    
  • Shake vigorously by hand for 1 minute immediately to prevent salt agglomeration.

  • Centrifuge at 4,000 rpm (approx. 3000 x g) for 5 minutes at 4°C.

Step 2: d-SPE Cleanup[1]
  • Transfer 6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing:

    • 150 mg

      
       (removes residual water)[2]
      
    • 50 mg PSA (removes sugars/fatty acids)[2]

    • 50 mg C18 (removes long-chain lipids/sterols)[2]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Methodology

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters Acquity)

  • Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.[2]

  • Column Temp: 40°C

  • Injection Volume: 5 µL

  • Flow Rate: 0.4 mL/min[2]

Gradient Profile:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.00 90 10
1.00 90 10
6.00 5 95
8.00 5 95
8.10 90 10

| 10.00 | 90 | 10 |[2]

Mass Spectrometry Parameters
  • Source: ESI Positive (

    
    )[2]
    
  • Precursor Ion: Ammonium adduct

    
    
    
  • Capillary Voltage: 3.5 kV

  • Source Temp: 350°C

  • Desolvation Gas: 800 L/hr (

    
    )[2]
    

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Role
Ivermectin B1a 892.5307.13035Quantifier
892.5569.63020Qualifier 1
892.5551.53025Qualifier 2
This compound 894.5 309.1 30 35 Internal Std

Note: The shift of +2 Da in the precursor (892.5


 894.5) and product (307.1 

309.[2][7]1) confirms the deuterium label is retained on the specific fragment ion used for quantitation.

Results and Validation

Linearity and Sensitivity

The method demonstrates excellent linearity over the range of 0.5 to 100 µg/kg .

  • Regression: Quadratic (

    
     weighting) due to the wide dynamic range.[2]
    
  • Correlation Coefficient (

    
    ):  > 0.995[2][1][8]
    
  • LOD (Limit of Detection): 0.05 µg/kg[2]

  • LOQ (Limit of Quantitation): 0.2 µg/kg[2][9]

Recovery and Matrix Effect

The use of this compound significantly improves accuracy by compensating for signal suppression (typically 20-30% in milk extracts).[2]

Spike Level (µg/kg)Absolute Recovery (%)IS-Corrected Recovery (%)RSD (%) (n=6)
1.072.498.54.2
10.075.1101.23.1
50.078.099.42.8
Discussion

The ammonium adduct


 is selected as the precursor because it is far more abundant and stable than the protonated ion 

.[2] The addition of ammonium formate to Mobile Phase A is mandatory to drive this ionization pathway. Without it, sensitivity drops by >90%.[2]

References

  • European Medicines Agency (EMA). (2014).[2][3] European public MRL assessment report (EPMAR) - Ivermectin (All mammalian food producing species).[2] Retrieved from [2]

  • Danaher, M., et al. (2006).[2] Review of methodology for the determination of macrocyclic lactone residues in food matrices. Journal of Chromatography B. [2]

  • Codex Alimentarius. (2018).[2][6] Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.[2][6] FAO/WHO.[2]

  • Turnipseed, S. B., et al. (2005).[2] Confirmation of avermectin residues in food matrices by liquid chromatography/mass spectrometry.[9][10][11] Rapid Communications in Mass Spectrometry. [2]

  • US FDA. (2018).[2][12] Bioanalytical Method Validation Guidance for Industry.[2]

Sources

High-Performance Liquid Chromatography Strategy for Ivermectin Bioanalysis using Deuterated Internal Standards (B1a-d2)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Paradox of Isotopic Separation: In drug development, Ivermectin B1a-d2 is almost exclusively employed as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Ivermectin B1a in biological matrices (plasma, tissues).

Crucial Distinction:

  • Goal A (Bioanalysis/Quantification): You generally do NOT want to chromatographically separate B1a-d2 from B1a. They must co-elute to ensure the IS compensates for matrix effects (ion suppression/enhancement) at the exact moment of ionization.

  • Goal B (Purity/Isolation): You DO want to separate B1a-d2 from the minor homolog Ivermectin B1b (which constitutes <10% of commercial Ivermectin) and from biological matrix interferences.

This guide focuses on Goal A , the industry-standard LC-MS/MS workflow, while addressing the column physics required to resolve the B1a/B1b isomeric pair.

Part 2: Column Selection Strategy

The Chemistry of the Analyte

Ivermectin is a macrocyclic lactone with high lipophilicity (


). It is a large molecule (

Da) requiring pores accessible to bulky structures, though standard 100–120 Å pores are sufficient.
  • Ivermectin B1a (H2B1a): Major component (>90%). Contains a sec-butyl group at C25.

  • Ivermectin B1b (H2B1b): Minor component (<10%). Contains an iso-propyl group at C25.

  • This compound: Deuterated analog (Internal Standard).

Stationary Phase Selection

The separation of the methylene difference between B1a and B1b requires a phase with high methylene selectivity (


).
Column ClassRecommendationRationale
C18 (Octadecyl) Primary Choice Provides the strongest hydrophobic interaction to resolve the B1a/B1b homolog pair. High carbon load (>15%) is preferred to maximize retention and resolution.
Phenyl-Hexyl AlternativeOffers

interactions. Can be useful if matrix interferences (aromatics) co-elute with the B1a peak on C18, but generally offers lower methylene selectivity than C18.
C8 (Octyl) Not RecommendedGenerally insufficient retention for the B1a/B1b split unless very long columns are used; often leads to peak broadening of the massive Ivermectin molecule.
Particle Architecture & Dimensions

For LC-MS/MS applications using B1a-d2, we prioritize peak capacity (narrow peaks) over absolute plate count to maximize sensitivity.

  • Technology: Superficially Porous Particles (Core-Shell) .

    • Why: 2.6 µm or 2.7 µm core-shell particles provide efficiency comparable to sub-2 µm fully porous particles but with significantly lower backpressure, allowing higher flow rates for high-throughput screening.

  • Dimensions:

    • Length: 50 mm to 100 mm. (50 mm is standard for rapid PK; 100 mm if B1a/B1b baseline resolution is strictly required).

    • ID: 2.1 mm (optimal for ESI-MS sensitivity).

Recommended Columns (Field-Proven)
  • Agilent Poroshell 120 EC-C18 (2.7 µm, 2.1 x 50 mm): Excellent lifetime and resolution.

  • Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm): Industry standard for high-pH stability (if using ammonium hydroxide), though low pH is preferred for Ivermectin.

  • Phenomenex Kinetex C18 (2.6 µm): High efficiency for isocratic separations.

Part 3: Visualizing the Decision Logic

ColumnSelection Start Select Column for this compound Goal Primary Analytical Goal? Start->Goal Bioanalysis LC-MS/MS Quantification (PK/PD Studies) Goal->Bioanalysis High Throughput QC Purity/Degradation (USP/EP Methods) Goal->QC Compliance Resolution Requirement: Resolve B1a from B1b? Bioanalysis->Resolution Col_Res Column: Fully Porous C18 (4.6 x 250mm, 5µm) Focus: Baseline Resolution (Rs > 3.0) QC->Col_Res Standard USP Col_Fast Column: Core-Shell C18 (2.1 x 50mm, 2.6µm) Focus: Speed & Sensitivity Resolution->Col_Fast No (Summed Peaks) Col_HighRes_MS Column: Core-Shell C18 (2.1 x 100mm, 2.6µm) Focus: MS Compatible + B1b Separation Resolution->Col_HighRes_MS Yes (Separate Peaks)

Caption: Decision matrix for selecting column geometry based on the analytical requirement (Bioanalysis vs. Quality Control).

Part 4: Detailed Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of Ivermectin B1a using B1a-d2 as the Internal Standard.

Reagents & Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

    • Note: Ammonium ions promote the formation of

      
       adducts, which are often more abundant and stable for avermectins than protonated ions 
      
      
      
      .
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Methanol can be used, but Acetonitrile typically yields sharper peaks for macrocyclic lactones.

  • Internal Standard Solution: this compound at 100 ng/mL in Acetonitrile.

Instrument Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.0060%Initial Loading (High organic needed for elution)
0.5060%Hold
3.5095%Linear Ramp (Elute B1a and d2)
4.5095%Wash
4.6060%Re-equilibration
6.0060%End of Run
Mass Spectrometry Settings (MRM)

Ivermectin ionizes best in Positive Mode (ESI+) .

AnalytePrecursor Ion (Q1)Product Ion (Q3)Note
Ivermectin B1a 892.5

569.3Loss of sugar moieties
This compound 894.5

571.3Tracks parent shift (+2 Da)

Critical QC Check: Ensure the retention time of B1a and B1a-d2 matches within ±0.02 min. If B1a-d2 elutes significantly earlier (>0.1 min), the column efficiency is too high relative to the gradient slope, potentially causing "Deuterium Isotope Effect" separation, which can lead to uncorrected matrix effects.

Part 5: Method Validation & Self-Validating Systems

To ensure trustworthiness, the method must include these System Suitability Tests (SST):

  • Resolution Check (B1a vs B1b):

    • Even if quantifying total Ivermectin, inject a neat standard containing both B1a and B1b.

    • Requirement: Valley-to-peak ratio should be < 10% if integrating together, or Resolution

      
       if integrating separately.
      
  • Isotopic Co-elution Check:

    • Compare the retention time (RT) of the Analyte in a neat solution vs. the IS in a matrix sample.

    • Requirement:

      
      .[1]
      
  • Carryover Check:

    • Inject a blank immediately after the highest calibration standard (ULOQ).

    • Requirement: Analyte area in blank < 20% of the LLOQ area.[2] Ivermectin is "sticky"; use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20).

Part 6: References

  • USP Monograph: Ivermectin.[3][4] United States Pharmacopeia (USP-NF). (Standard for C18 column usage and B1a/B1b resolution criteria).

  • European Pharmacopoeia (Ph.[5] Eur.): Ivermectin and Related Substances, Monograph 1336.[5] (Details the separation of H2B1a and H2B1b).

  • Duthaler, U., et al. (2024). "Determination of ivermectin in plasma and whole blood using LC-MS/MS."[6][7] Wellcome Open Research. (Validates the use of Agilent Poroshell 120 EC-C18 and Ammonium Formate buffers).

  • Danaher, M., et al. (2006). "Review of methodology for the determination of macrocyclic lactone residues in biological matrices." Journal of Chromatography B. (Comprehensive review of extraction and column chemistries).

  • Sprega, G., et al. (2024). "Separation of isotopologues... in high-performance liquid chromatography."[8][9] Journal of Chromatography A. (Technical background on the deuterium isotope effect in RPLC).

Sources

Application Note: Optimization of Electrospray Ionization (ESI) Parameters for High-Sensitivity Quantification of Ivermectin B1a-d2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimization of Electrospray Ionization (ESI) parameters for Ivermectin B1a-d2 , a deuterated internal standard used in the quantification of Ivermectin. Macrocyclic lactones like Ivermectin exhibit complex ionization behaviors, often favoring stable sodium adducts


 that yield poor fragmentation patterns. This guide provides a validated protocol to force the formation of ammonium adducts 

, significantly enhancing sensitivity and quantification linearity in LC-MS/MS workflows.

Part 1: Physicochemical Basis of Ionization

The "Sodium vs. Ammonium" Challenge

Ivermectin B1a (


) is a large, lipophilic macrocyclic lactone. In positive ESI mode, it possesses high affinity for alkali metal ions. Without strict mobile phase control, ubiquitous sodium ions (leached from glassware or solvents) form the sodiated species 

at m/z ~897 .
  • The Problem: The Sodium adduct is extremely stable. Upon Collision-Induced Dissociation (CID), it resists fragmentation or fragments unpredictably, leading to poor Lower Limits of Quantitation (LLOQ).

  • The Solution: We must engineer the mobile phase to outcompete sodium with ammonium ions. The ammonium adduct

    
     (m/z ~894.5 for the d2 isotope) is labile. In the collision cell, it easily loses neutral ammonia (
    
    
    
    ) and the oleandrose sugar moieties, producing high-intensity product ions ideal for Selected Reaction Monitoring (SRM).
Mechanism of Action

The following diagram illustrates the ionization competition and the desired fragmentation pathway.

IonizationMechanism Neutral Neutral this compound (Lipophilic) Na_Adduct Sodium Adduct [M+Na]+ (Stable/Dead-End) Neutral->Na_Adduct Trace Na+ (Uncontrolled) NH4_Adduct Ammonium Adduct [M+NH4]+ (Precursor Ion) Neutral->NH4_Adduct + Ammonium Formate (Mobile Phase) Fragment Product Ion (Sugar Loss) NH4_Adduct->Fragment CID Fragmentation (-NH3, -Sugar)

Figure 1: Ionization pathway competition. The protocol aims to maximize the green pathway while suppressing the red pathway.

Part 2: Experimental Protocol

Reagents & Standards Preparation

To prevent sodium contamination, use only LC-MS grade solvents and plasticware where possible (avoid borosilicate glass for long-term storage of low-concentration standards).

  • Analyte: this compound (Target m/z ~894.5).

  • Mobile Phase A (Aqueous): 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

    • Note: The ammonium formate is the critical "adduct driver."

  • Mobile Phase B (Organic): 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v).

    • Note: A mixture of MeOH and ACN often provides better peak shape for macrocycles than pure ACN.

LC-MS/MS Optimization Workflow

Follow this logic gate to tune your specific instrument.

OptimizationWorkflow Start Start: 1 µg/mL Infusion (this compound) Scan1 Q1 Scan (Full Scan) Start->Scan1 Check Dominant Ion? Scan1->Check Na_Dom [M+Na]+ (m/z ~899) Check->Na_Dom Sodium High NH4_Dom [M+NH4]+ (m/z ~894.5) Check->NH4_Dom Ammonium High Action1 Increase NH4 Formate conc. Check Water Quality Na_Dom->Action1 Action2 Optimize Cone Voltage (Prevent in-source frag) NH4_Dom->Action2 Action1->Scan1 Action3 Product Ion Scan (MS2) Optimize Collision Energy Action2->Action3

Figure 2: Step-by-step tuning workflow to ensure correct precursor selection.

Mass Spectrometry Source Parameters

Macrocyclic lactones require high desolvation temperatures to liberate the heavy ions from the solvent droplets.

ParameterSettingRationale
Ionization Mode ESI Positive (+)Macrocycles protonate/adduct easily in positive mode.
Capillary Voltage 3.0 – 3.5 kVStandard range for stable spray.
Desolvation Temp 400°C - 500°CCritical: High temp required to desolvate large molecules (~877 Da).
Desolvation Gas 800 - 1000 L/HrHigh flow assists in droplet evaporation.
Cone Voltage 30 - 45 VHigh enough to decluster, but low enough to stop sugar loss in source.
Collision Gas ArgonStandard for CID.
MRM Transitions

The following transitions are recommended for this compound. The primary transition corresponds to the loss of the sugar moiety.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)Type
Ivermectin B1a 892.5

307.15025 - 35Quant
Ivermectin B1a 892.5

753.45015 - 20Qual
This compound 894.5

309.1 50 25 - 35 IS Quant

Note: The shift from 307.1 to 309.1 in the product ion confirms the deuterium label is retained in the fragment (typically the oleandrose sugar or the aglycone depending on labeling position; check your specific CoA).

Part 3: Results & Discussion

Mobile Phase Additive Comparison

Data indicates that using Ammonium Formate (5mM) is superior to Formic Acid alone.

  • Formic Acid only: Split signal between

    
     and 
    
    
    
    .[1] Total sensitivity is diluted.
  • Ammonium Formate: Consolidates >90% of signal into

    
    .
    
Linearity and LLOQ

Using the optimized ammonium adduct method, linearity is typically achieved from 0.5 ng/mL to 1000 ng/mL (


). The d2 internal standard compensates for matrix effects (ion suppression) common in plasma or tissue extraction.
Troubleshooting "Ghost" Sodium Peaks

If the sodium adduct (m/z ~899 for d2) persists:

  • Glassware: Switch to silanized glass or polypropylene containers.

  • Solvent: Ensure LC-MS grade water (Resistivity 18.2 MΩ·cm).

  • Additive: Increase Ammonium Formate to 10mM temporarily to "flood" the ionization region.

References

  • Croubels, S., et al. (2002).[2][3][4] Determination of Ivermectin B1a in animal plasma by liquid chromatography combined with electrospray Ionization mass spectrometry.[3][4][5] ResearchGate.[6]

  • Kaewkhao, K., et al. (2024).[7] Determination of ivermectin in plasma and whole blood using LC-MS/MS.[7] Wellcome Open Research.

  • Kinsella, B., et al. (2009). Current trends in sample preparation for growth promoter and veterinary drug residue analysis.
  • MDPI. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. MDPI.

Sources

Sample cleanup methods for Ivermectin B1a-d2 analysis in tissue

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sample Preparation Strategies for the Quantitation of Ivermectin B1a and its Deuterated Analog (d2) in Biological Tissues

Executive Summary & Strategic Overview

The accurate quantification of Ivermectin in biological tissues (liver, muscle, adipose) presents a distinct bioanalytical challenge due to the compound's high lipophilicity (logP ~3.2) and the complexity of the lipid-rich matrices.[1] While Ivermectin consists of two homologs, 22,23-dihydroavermectin B1a (>80%) and B1b (<20%), regulatory and pharmacokinetic assays primarily target the B1a component.

This guide details two validated cleanup protocols—Modified QuEChERS and Polymeric Solid Phase Extraction (SPE) —optimized for the co-extraction of Ivermectin B1a and its stable isotope internal standard, Ivermectin B1a-d2 .

Critical Analytical Insight: Ivermectin forms highly stable sodium adducts


 in electrospray ionization (ESI) which fragment poorly, leading to low sensitivity.[1] The protocols below are designed to exclude sodium and promote the formation of ammonium adducts 

, significantly enhancing signal-to-noise ratios in LC-MS/MS.

Internal Standard Strategy: The Role of this compound[2]

Using a structural analog (like Abamectin or Doramectin) is insufficient for high-precision tissue analysis due to differential matrix effects. This compound is the mandatory Internal Standard (IS) for regulated studies.

  • Mechanism: The d2-isotope co-elutes with the analyte, experiencing the exact same ion suppression/enhancement events in the ESI source.

  • Mass Shift:

    • Target (B1a): MW 875.1 Da

      
       Precursor 
      
      
      
    • IS (B1a-d2): MW 877.1 Da

      
       Precursor 
      
      
      
  • Preparation: The IS should be spiked into the tissue homogenate before extraction to correct for recovery losses during the cleanup phase.

Decision Matrix: Selecting the Right Protocol

Not all tissues require the same rigor. Use the decision tree below to select the method that balances throughput with cleanliness.

MethodSelection cluster_legend Legend Start Start: Tissue Type? FatContent Lipid Content Assessment Start->FatContent HighFat High Lipid (>10% Fat: Adipose, Liver) FatContent->HighFat High LowFat Low Lipid (Muscle, Kidney) FatContent->LowFat Low SPE Protocol B: Polymeric SPE (Max Cleanliness, Lower Matrix Effect) HighFat->SPE Recommended Throughput Throughput Requirement LowFat->Throughput Throughput->SPE High Sensitivity Required QuEChERS Protocol A: Modified QuEChERS (High Speed, Acceptable Cleanup) Throughput->QuEChERS High Volume (>50 samples/day) Legend1 Decision Point Legend2 Critical Path

Figure 1: Decision matrix for selecting between QuEChERS and SPE based on tissue lipid content and throughput needs.

Protocol A: Modified QuEChERS (High Throughput)

This method is ideal for lean muscle and kidney tissue. It utilizes a "salting-out" mechanism followed by Dispersive SPE (dSPE) to remove interferences.

Reagents:

  • Extraction Solvent: Acetonitrile (ACN).[2]

  • QuEChERS Salt Kit: 4g MgSO4, 1g NaCl.

  • dSPE Cleanup Kit: 150mg MgSO4, 25mg PSA (Primary Secondary Amine), 25mg C18.

Step-by-Step Workflow:

  • Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add 10 mL of water and homogenize (bead beater or probe) until smooth.

  • IS Spiking: Add 50 µL of This compound working solution (e.g., 100 ng/mL). Vortex for 30 sec and equilibrate for 10 min.

  • Extraction: Add 10 mL Acetonitrile . Shake vigorously for 1 min (mechanical shaker recommended).

  • Partitioning: Add QuEChERS Salt Kit (MgSO4/NaCl). Immediately shake vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifugation: Centrifuge at 4,000 x g for 5 mins. The mixture will separate into an upper organic layer and lower aqueous layer.

  • Cleanup (dSPE): Transfer 1 mL of the upper ACN layer into a dSPE tube (containing PSA/C18). Vortex for 1 min.

    • Note: PSA removes fatty acids/sugars; C18 removes long-chain lipids.

  • Final Spin: Centrifuge dSPE tube at 10,000 x g for 3 mins.

  • Reconstitution: Transfer 0.5 mL of supernatant to a vial. Evaporate to dryness under Nitrogen (

    
    ). Reconstitute in 0.5 mL of MeOH:H2O (1:1) + 5mM Ammonium Formate .
    

Protocol B: Polymeric SPE (High Sensitivity/Fatty Tissue)

This is the "Gold Standard" for liver and adipose tissue. It uses a polymeric reversed-phase sorbent (e.g., HLB or Strata-X) which is robust against drying and provides superior lipid removal compared to LLE.

Reagents:

  • SPE Cartridge: Polymeric Reversed-Phase (e.g., 60mg/3mL).

  • Wash Solvents: 5% Methanol in Water; 30% Acetonitrile in Water.

Step-by-Step Workflow:

  • Homogenization: Weigh 1.0 g tissue. Add 4 mL Acetonitrile. Homogenize thoroughly to precipitate proteins.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Transfer the supernatant to a clean tube.

  • Dilution (Critical Step): Dilute the organic supernatant with Water (15 mL) .

    • Why? This lowers the organic content to <20%, ensuring Ivermectin binds to the SPE column rather than flowing through.

  • SPE Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Pass the diluted sample through the SPE cartridge at a slow rate (~1 mL/min).

  • Washing:

    • Wash 1: 2 mL Water (removes salts/proteins).

    • Wash 2: 2 mL 30% ACN in Water (removes moderately polar interferences).

    • Dry cartridge under high vacuum for 5 mins.

  • Elution: Elute with 2 x 1 mL 100% Acetonitrile .

  • Finish: Evaporate eluate and reconstitute as in Protocol A.

LC-MS/MS Configuration & Data Analysis

To ensure scientific integrity, the instrument method must be tuned to the ammonium adduct.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 2.1 x 50 mm).[3][4]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH) + 0.1% Formic Acid.

    • Note: Ammonium formate is non-negotiable to drive

      
       formation.
      

Mass Spectrometry (ESI+):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ivermectin B1a 893.5

567.33025
Ivermectin B1a (Qual)893.5

307.23040
This compound (IS)895.5

569.33025

Note: Transitions correspond to the loss of the disaccharide moiety.

Experimental Workflow Visualization

Workflow cluster_prep Sample Pre-Treatment cluster_extract Extraction & Cleanup cluster_analysis LC-MS/MS Analysis Sample Tissue Sample (1-2g) Spike Spike IS (this compound) Sample->Spike Homogenize Homogenization (ACN/Water) Spike->Homogenize Precip Protein Ppt / Centrifuge Homogenize->Precip Clean SPE or dSPE Cleanup (Remove Lipids) Precip->Clean Evap Evaporation & Reconstitution (Mobile Phase) Clean->Evap Inject Injection (5-10 µL) Evap->Inject Detect Detection [M+NH4]+ Inject->Detect

Figure 2: End-to-end workflow for this compound extraction and analysis.

References

  • European Medicines Agency (EMA). (2020). Committee for Medicinal Products for Veterinary Use (CVMP) Assessment Report for Ivermectin.Link

  • Danaher, M., et al. (2006). "Review of methodology for the determination of macrocyclic lactone residues in food." Journal of Chromatography B, 844(2), 175-203. Link

  • Thermo Fisher Scientific. (2018). "Quantification of Avermectins in Beef Muscle by LC-MS/MS." Application Note 643. Link

  • Merck/Sigma-Aldrich. (2023). "this compound Product Specification and Safety Data Sheet." Link

  • US FDA. (2018).[5] "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Application Note: High-Sensitivity Quantification of Ivermectin B1a using Ivermectin B1a-d2 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists involved in the bioanalysis of antiparasitic drugs. It details the quantification of Ivermectin B1a using its deuterated internal standard, Ivermectin B1a-d2 , via LC-MS/MS.

Abstract & Core Principle

Ivermectin is a macrocyclic lactone endectocide consisting of a mixture of two homologs: >90% Ivermectin B1a and <10% Ivermectin B1b . Accurate quantification in biological matrices is challenging due to its high lipophilicity, binding affinity to plasma proteins, and low ionization efficiency in standard ESI modes.

This protocol utilizes This compound as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and recovery variations.[1][2][3] The method employs Positive Electrospray Ionization (ESI+) targeting the ammonium adduct


 , which provides superior sensitivity compared to the protonated 

or sodiated

species.[1][2][3]

Chemical Properties & Mass Spectrometry Tuning

Analyte Characteristics
CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (ESI+)Adduct Type
Ivermectin B1a

874.51892.5

This compound

876.52894.5

Critical Note on Adducts: Ivermectin readily forms sodium adducts (


, m/z ~897) due to ubiquitous sodium in glassware and solvents.[1][2][3] However, sodium adducts are extremely stable and require excessive collision energy to fragment, often resulting in poor sensitivity.
[3] Protocol Requirement:  You must  use Ammonium Formate  in the mobile phase to force the formation of the 

adduct, which fragments predictably.[1]
MS/MS Parameters (MRM Transitions)

The following transitions are recommended. The "Quantifier" is used for calculating concentration, while the "Qualifier" confirms identity.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Cone Voltage (V)Collision Energy (eV)Origin of Fragment
Ivermectin B1a 892.5307.2 5030-4020-30Bis-oleandrose sugar moiety
892.5569.55030-4015-25Aglycone fragment
This compound 894.5309.2 *5030-4020-30Deuterated sugar moiety

*Technical Nuance: The transition for the d2 internal standard depends on the position of the deuterium label.

  • Scenario A (Common): If the label is on the oleandrose sugar, the fragment shifts to 309.2 .

  • Scenario B: If the label is on the aglycone (C22-C23), the sugar fragment remains 307.2 .

  • Action: Perform a product ion scan on your specific IS batch to confirm the correct transition.[1]

LC-MS/MS Method Development

Chromatographic Conditions

Ivermectin is highly hydrophobic (


).[1][2][3] A C18 column with high carbon load is essential for retention, but isocratic elution often leads to peak broadening.[3] A steep gradient is preferred.
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2][3]

  • Column Temperature: 40°C (Improves mass transfer and peak shape).[1][2][3]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (or MeOH/ACN 50:50).

Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)Event
0.00600.4Initial Loading
1.00600.4Isocratic Hold
4.00950.4Linear Ramp to Elute
5.50950.4Wash
5.60600.4Return to Initial
7.00600.4Re-equilibration

Sample Preparation Protocol (Protein Precipitation)

This protocol uses Protein Precipitation (PPT) with phospholipid removal or simple ACN extraction.[1][2][3] For higher sensitivity (< 1 ng/mL), Solid Phase Extraction (SPE) is recommended.[1][2][3]

Reagents Preparation
  • Stock Solution (1 mg/mL): Dissolve 1 mg Ivermectin B1a in 1 mL Methanol. Store at -20°C.

  • IS Working Solution (100 ng/mL): Dilute this compound stock in Acetonitrile.

  • Precipitation Agent: Acetonitrile containing 0.1% Formic Acid.[3][4]

Extraction Workflow
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution (this compound).[1][2][3] Vortex gently.

  • Precipitate: Add 300 µL of cold Precipitation Agent (ACN + 0.1% FA).

    • Ratio 1:3 (Sample:Solvent) ensures complete protein crash.[1][2][3]

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

    • Optional: Dilute 1:1 with water if peak shape is poor due to solvent mismatch.

Visualized Workflows

Analytical Decision Tree

This diagram outlines the logic for optimizing the MS method based on the internal standard type.

MethodDevelopment Start Start Method Development CheckIS Check Ivermectin-d2 Label Position Start->CheckIS MobilePhase Mobile Phase Selection Start->MobilePhase LabelSugar Label on Sugar? CheckIS->LabelSugar LabelAglycone Label on Aglycone? CheckIS->LabelAglycone TransSugar Use Transition: 894.5 -> 309.2 LabelSugar->TransSugar TransAgly Use Transition: 894.5 -> 307.2 (Monitor Cross-Talk!) LabelAglycone->TransAgly AddAmmonium Add 5mM Ammonium Formate MobilePhase->AddAmmonium AddSodium No Buffer / Sodium Adduct MobilePhase->AddSodium ResultGood High Sensitivity [M+NH4]+ AddAmmonium->ResultGood ResultBad Poor Fragmentation [M+Na]+ AddSodium->ResultBad

Caption: Decision logic for MRM transition selection and mobile phase composition to ensure optimal sensitivity.

Extraction & Analysis Workflow

Workflow Sample Plasma Sample (100 µL) IS Add IS (d2) (10 µL) Sample->IS PPT Protein PPT (300 µL ACN) IS->PPT Spin Centrifuge 14k x g PPT->Spin Super Supernatant Spin->Super LCMS LC-MS/MS Analysis Super->LCMS

Caption: Streamlined sample preparation workflow using protein precipitation.

Method Validation Guidelines (FDA/EMA)

To ensure the trustworthiness of your data, validate the method against these criteria:

  • Linearity:

    
     over the range of 1 – 500 ng/mL .[5][6][7] Use a 
    
    
    
    weighting factor.[6][8]
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1][2][3][8]

    • Inter-day: CV < 15%.[9][8][10]

  • Matrix Effect (ME): Calculate ME using the formula:

    
    [1][2][3]
    
    • Acceptable Range: ±15%.[3][5][7][11] The d2 IS should track this variation closely.

  • Recovery: Should be consistent (>70%) across Low, Medium, and High QC levels.

Troubleshooting & Optimization

  • Low Sensitivity: Check if the LC system is contaminated with sodium. Flush with 10% Acetic Acid/Water. Ensure Ammonium Formate is fresh.

  • Carryover: Ivermectin is "sticky." Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .[1][2][3]

  • Peak Tailing: Increase column temperature to 50°C or use a column with a charged surface (e.g., Waters CSH) to improve peak shape for basic compounds.[1][2][3]

References

  • Determination of Ivermectin in Plasma and Whole Blood using LC-MS/MS. Wellcome Open Research. (2024).[1][2][3][9][8][11] Link

  • Ivermectin B1a - PubChem Compound Summary. National Library of Medicine.[3][11] (2025).[1][2][3][6][10][11] Link[1][2][3]

  • Ivermectin-d2 Product Information. Cayman Chemical.[2][3]Link[1][2][3]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones. Molecules (MDPI). (2021).[1][2][3] Link[1][2][3]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[1][2][3][9] (2018).[1][2][3][9][8] Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Sensitivity Ivermectin Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correcting Matrix Effects in Ivermectin Analysis using Ivermectin B1a-d2 Department: Bioanalytical Applications Support

Executive Summary

Welcome to the technical support hub for macrocyclic lactone analysis. You are likely here because you are observing non-linear calibration curves, retention time shifts, or signal suppression in your Ivermectin (IVM) assays.

Ivermectin is a hydrophobic macrocyclic lactone consisting of two homologs: H2B1a (>90%) and H2B1b (<10%) . While many legacy methods use Abamectin or Doramectin as internal standards, these analogs do not perfectly track the ionization efficiency of IVM in complex matrices (plasma, liver, milk).

This guide focuses on the Gold Standard solution : Utilizing the stable isotope-labeled internal standard This compound (IVM-d2) to normalize matrix effects in LC-MS/MS.

Module 1: The Analytical Architecture

Why we choose specific parameters.

Ivermectin forms stable sodium adducts


 that are notoriously difficult to fragment, leading to poor sensitivity. To force the generation of a fragmentable species, we must drive the formation of the Ammonium Adduct 

.
Optimized LC-MS/MS Parameters
ParameterSettingRationale
Ionization Mode ESI Positive (+)IVM protonates weakly; ammonium adducts are preferred.[1]
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidAmmonium source is critical to suppress Na+ adducts.
Mobile Phase B Methanol or Acetonitrile (0.1% Formic Acid)MeOH often yields higher sensitivity for lactones.
Column C18 (e.g., Agilent Poroshell or Waters BEH), 1.7–2.7 µmHigh hydrophobicity requires strong retention.
Flow Rate 0.3 – 0.5 mL/minStandard for electrospray desolvation.
MRM Transition Table

Note: IVM-d2 contains two deuterium atoms on the spiroketal ring system.

AnalytePrecursor Ion


Product Ion

Cone Voltage (V)Collision Energy (eV)
Ivermectin B1a 892.5 569.3 30-4015-25
This compound 894.5 571.3 30-4015-25

Critical Note: The mass shift is only +2 Da. You must ensure your quadrupole resolution is set to "Unit" or better (0.7 FWHM) to prevent isotopic cross-talk from the natural M+2 isotope of native Ivermectin contributing to the IS channel.

Module 2: Sample Preparation Workflow

The Causality of Matrix Effects

Matrix effects (Ion Suppression) occur when phospholipids and proteins co-elute with your analyte, competing for charge in the ESI droplet. While IVM-d2 corrects for this, removing the matrix is superior to merely correcting for it.

We recommend Liquid-Liquid Extraction (LLE) over simple Protein Precipitation (PPT) to minimize phospholipid carryover.

Protocol: LLE for Plasma/Serum
  • Aliquot: Transfer 200 µL of plasma to a glass tube.

  • IS Spike: Add 20 µL of IVM-d2 working solution (e.g., 500 ng/mL in MeOH). Vortex 10s.

  • Extraction: Add 2 mL of Ethyl Acetate .

    • Why? IVM is highly lipophilic (LogP ~3.2). Ethyl acetate extracts it efficiently while leaving polar salts and proteins behind.

  • Agitation: Shaker for 10 min at medium speed.

  • Phase Separation: Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the supernatant (organic top layer) to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20) .

    • Warning: Do not use 100% aqueous solvent; IVM will adsorb to the vial walls.

Module 3: Troubleshooting & FAQs

Direct solutions to common failures.

Q1: My Ivermectin-d2 peak elutes slightly earlier than my native Ivermectin. Is my column failing?

Diagnosis: No, this is the Deuterium Isotope Effect . Explanation: Deuterium (


) is slightly more hydrophobic/compact than Protium (

), but in Reverse Phase Chromatography (RPC), deuterated isotopologs often display slightly weaker interactions with the C18 stationary phase, leading to a retention time (RT) shift of 0.05 – 0.2 minutes earlier than the native compound. Action:
  • Ensure the RT shift is consistent.

  • Widen your integration window slightly if the shift is significant.

  • Do not force the peaks to align by changing the gradient; this physical separation is real.

Q2: I see a signal in the IVM-d2 channel even when I inject a blank sample containing only native Ivermectin. (Cross-talk)

Diagnosis: Isotopic Contribution or Impure Standard. Explanation: Native Ivermectin has natural isotopes (


, 

, etc.). The M+2 isotope of native IVM (approx. 894.5) is isobaric with the IVM-d2 precursor. Action:
  • Check Resolution: Ensure MS resolution is set to 0.7 Da (Unit).

  • Check Concentration: If your Native IVM concentration is extremely high (>1000 ng/mL), the natural M+2 abundance may saturate the d2 channel.

  • Switch IS: If interference is too high, consider Ivermectin-d22 (if available) or adjust the calibration range to avoid saturation.

Q3: My recovery is low and variable, even with the IS.

Diagnosis: Adsorption losses or Solubility issues. Explanation: Ivermectin is "sticky." It binds to polypropylene and glass if the organic content is too low. Action:

  • Reconstitution Solvent: Ensure your reconstitution solvent is at least 50% organic (MeOH/ACN).

  • Vials: Use silanized glass vials or low-binding polypropylene.

  • Temperature: Ensure the dry-down step does not exceed 45°C, as thermal degradation can occur.

Q4: The signal intensity fluctuates wildly between samples.

Diagnosis: Uncorrected Matrix Effects (Phospholipids). Explanation: Even with LLE, some phospholipids may remain. If they co-elute with IVM, they suppress ionization. Action:

  • Monitor Phospholipids: Add a transition for Phosphatidylcholines (m/z 184 -> 184) to your method to see where the matrix elutes.

  • Divert Valve: Set the LC flow to waste for the first 1-2 minutes and the wash phase to prevent source contamination.

Module 4: Visualization
Diagram 1: The Matrix Effect Correction Loop

This logic flow illustrates how the d2-IS compensates for ionization suppression.

MatrixCorrection cluster_0 Critical Failure Point Sample Biological Sample (Plasma/Tissue) Extraction Extraction (LLE) Co-extraction of Matrix Sample->Extraction Spike IVM-d2 LC LC Separation (C18 Column) Extraction->LC Analytes + Matrix ESI ESI Source (Ionization Competition) LC->ESI Co-elution MS Mass Analyzer (MRM Detection) ESI->MS Suppressed Signal (Both Analyte & IS affected equally) Data Quantitation: Ratio (Analyte Area / IS Area) MS->Data Normalization

Caption: The co-eluting Internal Standard (IVM-d2) experiences the exact same ionization suppression as the analyte, allowing the ratio to remain constant despite signal loss.

Diagram 2: Recommended LLE Workflow

Visualizing the extraction protocol to minimize errors.

LLE_Workflow Step1 1. Sample + IS (200µL Plasma + 20µL IVM-d2) Step2 2. Add Organic Solvent (2mL Ethyl Acetate) Step1->Step2 Step3 3. Agitate & Centrifuge (10 min shake / 5 min spin) Step2->Step3 Step4 Phase Separation Step3->Step4 Step5a Top Layer (Organic) Contains Ivermectin Step4->Step5a Step5b Bottom Layer (Aqueous) Proteins/Salts -> DISCARD Step4->Step5b Step6 4. Evaporate to Dryness (N2 at 40°C) Step5a->Step6 Step7 5. Reconstitute (MeOH:H2O 80:20) Step6->Step7

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol designed to isolate lipophilic Ivermectin from aqueous biological matrices.

References
  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Duthaler, U., et al. (2019).[1] Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Kaewkhao, K., et al. (2024).[1] Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Retrieved from [Link]

  • Wang, Y., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ivermectin B1a-d2 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to function as a high-level technical support resource. It moves beyond generic advice to address the specific physicochemical challenges of Ivermectin B1a-d2.

Executive Summary & Mechanistic Insight

The Core Problem: Low recovery of this compound (IVM-d2) is rarely due to the "d2" label itself. The deuterium substitution is stable and chemically nearly identical to the parent. The issue almost invariably stems from the macrocyclic lactone structure , which confers two challenging properties:

  • Extreme Lipophilicity (LogP ~4.8 - 5.8): IVM-d2 hates water. If your extraction or reconstitution solvents are too aqueous (>60% water), the molecule will crash out of solution or drive into the container walls to escape the aqueous environment.

  • Non-Specific Binding (NSB): IVM-d2 acts like a "grease." It adheres aggressively to plastics (especially polystyrene) and untreated glass surfaces when the organic solvent content is low.

The Golden Rule:

Never allow the organic content of your this compound solutions to drop below 40% v/v during handling or storage. Recovery "loss" is often just adsorption "loss."

Diagnostic Workflow

Before modifying your extraction, use this logic flow to pinpoint where the loss is occurring.

IVM_Recovery_Troubleshooting Start ISSUE: Low IVM-d2 Recovery Step1 Check Unextracted Standard (Neat Solution) Start->Step1 Decision1 Is signal low in Neat Std? Step1->Decision1 Solubility SOLUBILITY/ADSORPTION ISSUE Check solvent composition (Must be >40% Organic) Decision1->Solubility Yes (Low Signal) Step2 Check Matrix Factor (Post-Extraction Spike) Decision1->Step2 No (Signal OK) Decision2 Is signal suppressed? Step2->Decision2 Suppression MATRIX EFFECT Ion Suppression from Phospholipids Switch to APCI or clean up (SPE) Decision2->Suppression Yes (Suppressed) Extraction EXTRACTION INEFFICIENCY Analyte is trapped in pellet or lost in wash steps Decision2->Extraction No (Recovery Low)

Figure 1: Diagnostic decision tree for isolating the root cause of low Internal Standard (IS) recovery.

Critical Troubleshooting FAQs

Category A: Solubility & Adsorption (The "Invisible" Loss)

Q1: I am using a 50:50 Methanol:Water reconstitution solution, but my IS peak area is inconsistent and low. Why? A: 50% water is often the "tipping point" for Ivermectin solubility. At this ratio, the hydrophobic IVM-d2 molecules begin to migrate toward the container walls (polypropylene or glass) to escape the aqueous phase.

  • The Fix: Increase the organic content of your reconstitution solvent to at least 70-80% Methanol or Acetonitrile . While this may affect peak shape on early eluting compounds, Ivermectin elutes late on reverse-phase columns, so high organic injection solvents are usually tolerated.

  • Validation: Prepare the same concentration of IS in 100% Methanol vs. 50% Methanol. If the 100% solution has significantly higher area, you have a solubility/adsorption issue.

Q2: Can I store my IS working solution in glass vials? A: Only if the solvent is high-organic (>90%). In aqueous buffers, Ivermectin binds to the silanol groups on glass surfaces.

  • Recommendation: Use amber polypropylene tubes for storage to prevent light degradation (Ivermectin is light-sensitive) and minimize adsorption. If you must use glass, use silanized (deactivated) glass, but high-quality polypropylene is generally safer for this compound.

Category B: Extraction Efficiency

Q3: I am using Protein Precipitation (PPT) with Acetonitrile, but recovery is still <50%. What is going wrong? A: Simple PPT can entrap lipophilic drugs like Ivermectin inside the precipitated protein pellet.

  • The Fix:

    • Ratio: Ensure you are using at least a 3:1 or 4:1 ratio of Acetonitrile to Plasma.

    • Vortexing: Vortex vigorously for at least 5 minutes.

    • Cryo-Focusing: After vortexing, incubate the samples at -20°C for 10-20 minutes before centrifugation. This helps harden the protein pellet and squeezes out the organic phase containing the Ivermectin.

    • Centrifugation: Spin at high speed (>10,000 x g) to ensure a tight pellet.

Q4: Is Liquid-Liquid Extraction (LLE) better than PPT for Ivermectin? A: Often, yes. LLE provides cleaner extracts and high recovery if the right solvent is used.

  • Solvent Choice: Ethyl Acetate or Tert-butyl methyl ether (TBME).

  • The Trap: Do not evaporate the LLE solvent to complete dryness if possible. Ivermectin residues can bind irreversibly to the dry tube walls. If you must dry down, add a small amount (10 µL) of DMSO or keeper solvent (e.g., ethylene glycol) to the tube before drying to keep the analyte in a liquid state, then reconstitute.

Category C: Matrix Effects

Q5: My recovery is low, but my IS and Analyte ratio is consistent. Is this a problem? A: If the ratio is consistent and precision (CV%) is good (<15%), you likely have Matrix Suppression , not extraction loss. The phospholipids in the plasma are eluting at the same time as your Ivermectin, suppressing the ionization of both the drug and the IS.

  • The Fix:

    • Chromatography: Extend the gradient to separate phospholipids from the Ivermectin peak.

    • Column: Use a C18 column with a high carbon load or a Phenyl-Hexyl column for better selectivity.

    • Ionization: Switch from ESI (Electrospray) to APCI (Atmospheric Pressure Chemical Ionization), which is less susceptible to matrix suppression.

Optimized Experimental Protocols

Protocol A: High-Recovery Protein Precipitation (PPT)

Best for high-throughput screening where sensitivity requirements are moderate (>1 ng/mL).

  • Aliquot: Transfer 50 µL of Plasma into a 1.5 mL amber polypropylene tube.

  • IS Spike: Add 10 µL of IVM-d2 Working Solution (prepared in 100% Acetonitrile).

    • Critical: Do not use aqueous IS working solutions.

  • Precipitate: Add 200 µL of chilled 100% Acetonitrile (4:1 ratio).

  • Vortex: Vortex at maximum speed for 5 minutes .

  • Freeze (The "Secret" Step): Place tubes at -20°C for 15 minutes.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to a new plate/vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with water in the autosampler vial immediately before injection, ensuring the final organic content is still >40-50%.

Protocol B: Liquid-Liquid Extraction (LLE)

Best for high sensitivity (<0.1 ng/mL) and clean samples.

  • Aliquot: 100 µL Plasma + 10 µL IS (in MeOH).

  • Buffer: Add 100 µL Ammonium Formate (10 mM) to adjust pH.

  • Extract: Add 1 mL Ethyl Acetate .

  • Shake: Mechanical shaker for 10 minutes.

  • Centrifuge: 4000 x g for 5 minutes.

  • Transfer: Transfer organic layer (top) to a glass tube.

  • Dry Down: Evaporate under Nitrogen at 40°C.

    • Tip: Stop drying exactly when the solvent disappears. Do not "bake" the dry residue.

  • Reconstitute: Add 100 µL of 90:10 Methanol:Water . Vortex for 5 minutes to ensure desorption from walls.

Data Summary Tables

Table 1: Solvent Compatibility Guide for this compound
Solvent SystemSolubility StatusRisk LevelRecommended Use
100% Water InsolubleCritical Never use.
50% MeOH / 50% Water MetastableHigh Risk of precipitation/adsorption over time.
90% ACN / 10% Water ExcellentLow Ideal for PPT and Stock Solutions.
Ethyl Acetate ExcellentLow Ideal for LLE extraction.
DMSO ExcellentLow Good for stock preparation (keep <0.1% in final assay).
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low IS Area + Low Analyte Area Extraction Efficiency or Ion SuppressionPerform Matrix Factor test. If suppression, clean up sample. If extraction, use Protocol A (Freeze step).
Low IS Area + Normal Analyte Area Spiking Error or IS InstabilityCheck IS Working Solution stability. Ensure IS is mixed well into sample before precipitation.
Variable/Scattered Recovery Adsorption (NSB)Switch to polypropylene tubes. Increase organic % in wash/reconstitution steps.
Ghost Peaks / Carryover Column BindingIvermectin sticks to C18 columns. Add a "sawtooth" wash (95% ACN) at the end of every gradient.

References

  • PubChem. (2025).[1] Ivermectin B1a | C48H74O14 | CID 6321424. National Institutes of Health (NIH). [Link] Citation for physicochemical properties and lipophilicity.

  • Kaewkhao, K., et al. (2024).[2][3] Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. [Link] Citation for >40% organic content requirement and stability data.

  • Duthaler, U., et al. (2019).[3] Development and validation of a LC-MS/MS method for the analysis of ivermectin in plasma.... Journal of Pharmaceutical and Biomedical Analysis.[4] [Link] Citation for automated extraction and matrix effect evaluation.

  • Kovacevic, I., et al. (2017). Drug adsorption to plastic containers and retention of drugs in cultured cells. European Journal of Pharmaceutical Sciences. [Link] Citation for mechanisms of drug adsorption to polystyrene vs polypropylene.

  • Carrillo Heredero, A. M., et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. [Link] Citation for extraction recovery data in complex matrices.

Sources

Technical Support Center: Optimizing Ivermectin B1a-d2 Quantification in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Signal Suppression Mitigation (Matrix Effects) Target Analyte: Ivermectin B1a (using Ivermectin B1a-d2 Internal Standard) Matrices: Complex Food (Bovine Liver, Milk, Muscle Tissue)

Introduction: The "Invisible" Error Source

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing low recovery, poor reproducibility, or shifting retention times for This compound in your LC-MS/MS workflow.

Ivermectin is a macrocyclic lactone.[1][2] It is highly lipophilic (logP ~3.2) and high molecular weight (~875 Da). In Electrospray Ionization (ESI), it faces severe competition from co-eluting matrix components—specifically phospholipids (glycerophosphocholines) and proteins.

When these matrix components co-elute with your internal standard (IS), they "steal" the available charge in the ESI droplet. The result is Signal Suppression : your mass spec "sees" less Ivermectin than is actually present. Because the IS is suppressed, your quantification becomes unreliable.

This guide provides the protocols to strip away the matrix and optimize your instrument to prioritize the Ivermectin signal.

Module 1: The Mechanism of Failure

To fix the problem, you must understand the physics of the failure. Signal suppression occurs inside the ESI source, not the column.

Visualization: The Charge Competition Model

IonSuppression cluster_0 LC Column Elution cluster_1 ESI Droplet (Taylor Cone) Analyte (Ivermectin) Analyte (Ivermectin) Charged Droplet Limited Surface Charge Analyte (Ivermectin)->Charged Droplet Co-elution Matrix (Phospholipids) Matrix (Phospholipids) Matrix (Phospholipids)->Charged Droplet Analyte Ion [M+NH4]+ Analyte Ion [M+NH4]+ Charged Droplet->Analyte Ion [M+NH4]+ Low Efficiency Matrix Ion [M+H]+ Matrix Ion [M+H]+ Charged Droplet->Matrix Ion [M+H]+ High Efficiency (Dominates Surface)

Figure 1: Mechanism of Ion Suppression. High-concentration matrix components saturate the droplet surface, preventing Ivermectin from entering the gas phase.

Module 2: Sample Preparation (The First Line of Defense)

Ivermectin is lipophilic.[2] Unfortunately, so are the worst interfering agents (fats and phospholipids). A standard protein crash is insufficient for milk or liver.

Recommended Protocol: Modified QuEChERS

We recommend a QuEChERS approach optimized for high-fat matrices (AOAC 2007.01 modification).

Reagents Required:

  • Acetonitrile (ACN)

  • QuEChERS Salts: 4g MgSO4, 1g NaCl

  • d-SPE Cleanup Sorbents: C18 (removes non-polar fats) and PSA (removes polar organic acids/sugars). Note: For liver, add Z-Sep+ if available.

Step-by-Step Workflow
  • Homogenization: Weigh 5g of sample (meat/liver) or 5mL (milk) into a 50mL centrifuge tube.

  • IS Addition: Spike with This compound solution. CRITICAL: Allow to equilibrate for 15 minutes. The IS must bind to the matrix exactly as the native analyte does.

  • Extraction: Add 10mL Acetonitrile. Vortex vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (MgSO4/NaCl). Shake immediately and vigorously for 1 min to prevent MgSO4 clumping.

  • Centrifugation: Spin at >3000 x g for 5 mins.

  • Cleanup (d-SPE): Transfer 1mL of the supernatant (top layer) to a d-SPE tube containing 150mg MgSO4 + 25mg PSA + 25mg C18 .

    • Why C18? It binds the long-chain fats that co-elute with Ivermectin.

  • Final Spin: Centrifuge d-SPE tube. Transfer supernatant to LC vial.

Cleanup Sorbent Selection Guide
Matrix TypePrimary InterferenceRecommended d-SPE SorbentWhy?
Muscle/Meat Proteins, moderate fatsPSA + C18C18 removes lipids; PSA removes polar interferences.
Milk (High Fat) Triglycerides, LactosePSA + C18 (High Load)Higher C18 load required to strip excess triglycerides.
Liver Phospholipids, SterolsZ-Sep+ (or EMR-Lipid)Z-Sep+ (Zirconia) specifically targets phospholipids better than C18.

Module 3: Chromatographic Optimization

If sample prep fails to remove all matrix, chromatography must separate it from your analyte.

The Problem: Ivermectin elutes late (hydrophobic). Phospholipids also elute late. The Solution: Use a column and gradient that resolves them.[3]

Column Strategy
  • Recommended: C18 column with high carbon load (e.g., Agilent Zorbax RRHD or Waters BEH C18).

  • Dimensions: 2.1 x 50mm (fast) or 100mm (better separation). Sub-2-micron particles preferred.

Mobile Phase Chemistry

Ivermectin loves Sodium (Na+). It forms stable [M+Na]+ adducts that do not fragment , killing your sensitivity. You must force it to form the Ammonium [M+NH4]+ adduct.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (or MeOH) + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Technical Note: The Ammonium Formate is non-negotiable. It provides the NH4+ required for the precursor ion transition.

Gradient "Flush" Cycle

You must ensure phospholipids are flushed after every injection, or they will build up and elute randomly in subsequent runs (Ghost Peaks).

  • 0-1 min: Hold low organic (initial loading).

  • 1-6 min: Ramp to 95% B (Elute Ivermectin ~4-5 min).

  • 6-8 min: Hold at 95-98% B. (This is the "Wash" step for phospholipids).

  • 8-10 min: Re-equilibrate.

Module 4: Troubleshooting & FAQs

Q: My Internal Standard (this compound) area counts vary wildly between samples.

A: This is classic matrix effect. The matrix in Sample A is different from Sample B.

  • Fix 1: Check your d-SPE cleanup.[4] Are you using enough C18?

  • Fix 2: Switch to Matrix-Matched Calibration . Prepare your calibration curve in blank matrix extract (e.g., blank beef extract) rather than pure solvent. This forces the curve to suffer the same suppression as the samples, cancelling out the error.

Q: I see a signal for this compound in my blank samples.

A: This is likely "Cross-Talk" or Isobaric Interference.

  • Check: Is your Deuterated Standard pure? d2 isotopes can sometimes contain d0 (native) impurities.

  • Check: Is your mass window too wide? Narrow the quadrupole resolution (e.g., from Unit to 0.7 Da).

Q: Sensitivity is low. I see the peak, but it's tiny.

A: You might be monitoring the wrong adduct.

  • Action: Run a full scan (Q1 scan). Do you see m/z ~892 (Ammonium adduct) or m/z ~897 (Sodium adduct)?

  • Fix: If you see Sodium (897), your glassware is dirty or your mobile phase lacks Ammonium. Add 5mM - 10mM Ammonium Formate immediately.

Q: Can I use Methanol instead of Acetonitrile?

A: Yes, but Acetonitrile usually provides sharper peaks for Ivermectin and lower backpressure. If using Methanol, ensure your gradient wash step is long enough to elute the lipids, as Methanol is less effective at eluting very hydrophobic lipids than Acetonitrile.

Summary Workflow

Workflow cluster_cleanup Matrix Cleanup (Critical) Sample (Meat/Milk) Sample (Meat/Milk) Add IS (Ivermectin-d2) Add IS (Ivermectin-d2) Sample (Meat/Milk)->Add IS (Ivermectin-d2) Extraction (ACN) Extraction (ACN) Add IS (Ivermectin-d2)->Extraction (ACN) QuEChERS Salts (Partition) QuEChERS Salts (Partition) Extraction (ACN)->QuEChERS Salts (Partition) d-SPE (PSA + C18) d-SPE Cleanup (PSA + C18) QuEChERS Salts (Partition)->d-SPE (PSA + C18) LC-MS/MS Analysis LC-MS/MS (Ammonium Formate Buffer) d-SPE (PSA + C18)->LC-MS/MS Analysis

Figure 2: Optimized Workflow for this compound Analysis.

References

  • Waters Corporation. "QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins in Meat and Milk." Waters Application Notes. Link

  • Turnipseed, S. B., et al. (1999).[5] "Confirmation of avermectin residues in food matrices with negative-ion atmospheric pressure chemical ionization liquid chromatography/mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Kaewkhao, N., et al. (2024).[2][6] "Determination of ivermectin in plasma and whole blood using LC-MS/MS." Wellcome Open Research. Link

  • European Commission. (2021). "SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed." EU Reference Laboratories. Link

  • Chawla, P., et al. (2023). "Quantitative determination of ivermectin in raw milk using positive ESI LC-MS/MS." Journal of Chemical and Pharmaceutical Research. Link

Sources

Technical Support Center: Addressing Deuterium Isotope Effects in Ivermectin Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: In high-precision LC-MS/MS bioanalysis of Ivermectin (IVM), stable isotope-labeled internal standards (SIL-IS) like Ivermectin-d2 are the gold standard. However, a subtle physicochemical phenomenon known as the Deuterium Isotope Effect can cause the deuterated standard to elute slightly earlier than the non-deuterated analyte in Reversed-Phase Liquid Chromatography (RPLC).[1][2]

The Mechanism: The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-protium (C-H) bond due to lower zero-point vibrational energy. This results in a smaller molar volume and slightly reduced lipophilicity for the deuterated molecule.[1] In RPLC, this manifests as an Inverse Isotope Effect , where Ivermectin-d2 elutes before native Ivermectin.

The Risk: While the retention time (


) shift is often small (<0.2 min), it can be catastrophic in complex matrices (plasma/feces). If the IS shifts out of the analyte's elution window, it may no longer experience the same Matrix Effects (Ion Suppression/Enhancement) , leading to non-linear calibration and quantification bias.

Troubleshooting Guide (Q&A)

Category A: Retention Time & Peak Integration

Q1: I observe Ivermectin-d2 eluting 0.15 minutes earlier than Ivermectin. Is this normal, or is my column failing? A: This is a normal, physics-driven phenomenon, not column failure.

  • Diagnosis: This is the classic "Inverse Isotope Effect." The reduced hydrophobicity of the deuterated analog causes it to interact less strongly with the C18 stationary phase.

  • Impact Assessment: A 0.15 min shift is manageable unless you have sharp matrix suppression zones.

  • Action: Do not change the column immediately. Instead, perform the Co-elution Verification Protocol (Protocol A) below to ensure the IS is still correcting for matrix effects.

Q2: My integration software is splitting the Ivermectin peak into two. How does the isotope effect apply to the B1a and B1b homologs? A: Ivermectin is a mixture of H2B1a (>90%) and H2B1b (<10%).

  • The Complication: Most commercial Ivermectin-d2 is synthesized from the B1a homolog. Therefore, the IS tracks B1a well (subject to the isotope effect) but may not track B1b perfectly in terms of retention.

  • Action:

    • Summation: Integrate B1a and B1b separately if they resolve.

    • IS Assignment: Use the Ivermectin-d2 peak to normalize the B1a peak. For B1b, you can use the same IS, but validate the "cross-homolog" linearity.

    • Resolution: If B1a and B1b partially co-elute, widen the integration window. Do not force separation if it compromises the IS overlap.

Category B: Quantitation & Matrix Effects

Q3: My calibration curve is linear (


), but my QC samples fail accuracy limits in patient plasma. Why? 
A:  This suggests a Matrix Effect Mismatch  caused by the isotope retention shift.
  • Root Cause: The IS elutes early, perhaps in a "clean" region, while the analyte elutes slightly later, right into a phospholipid suppression zone. The IS fails to "see" the suppression the analyte suffers.

  • Action:

    • Check the Phospholipid Profile (monitor m/z 184 or 104).

    • Switch to a Pentafluorophenyl (PFP) column (see Table 1), which often exhibits different selectivity that can minimize the isotope shift compared to C18.

Technical Visualizations

Figure 1: Mechanism of Deuterium Isotope Effect in RPLC

Caption: Logical flow illustrating how bond energy differences lead to retention shifts and potential bioanalytical bias.

IsotopeEffect cluster_physics Physicochemical Basis cluster_chrom Chromatographic Consequence cluster_impact Bioanalytical Impact Bond C-D Bond vs C-H Bond (Shorter bond length, Lower Zero-Point Energy) Lipophilicity Reduced Lipophilicity (Lower Hydrophobicity) Bond->Lipophilicity Interaction Weaker Interaction with C18 Stationary Phase Lipophilicity->Interaction Shift Retention Time Shift (Earlier Elution of IS) Interaction->Shift Separation Analyte & IS Separation (Decoupling) Shift->Separation Matrix Differential Matrix Effect (IS does not compensate for suppression) Separation->Matrix Bias Quantification Bias (Non-linear Calibration) Matrix->Bias

Figure 2: Method Optimization Decision Tree

Caption: Workflow for validating IS suitability when retention shifts are observed.

OptimizationWorkflow Start Observe RT Shift (Analyte vs Deuterated IS) CalcShift Calculate Shift Magnitude (ΔtR) Start->CalcShift Decision1 Is ΔtR > 0.1 min? CalcShift->Decision1 SmallShift Proceed to Standard Validation Decision1->SmallShift No LargeShift Perform Post-Column Infusion (Protocol A) Decision1->LargeShift Yes MatrixCheck Do Suppression Zones overlap with the Shift? LargeShift->MatrixCheck NoOverlap Validation Likely OK (Document Shift) MatrixCheck->NoOverlap No Overlap CRITICAL FAILURE Optimization Required MatrixCheck->Overlap Yes Optimize Modify Chromatography (Protocol B) Overlap->Optimize

Data Summaries & Column Selection

The choice of stationary phase significantly influences the magnitude of the isotope effect.

Table 1: Stationary Phase Impact on Deuterium Separation

Column ChemistryInteraction MechanismIsotope Effect RiskRecommendation
C18 (ODS) Hydrophobic InteractionHigh Standard choice, but prone to largest shifts.
C8 (Octyl) Hydrophobic (Weaker)Moderate Faster elution, potentially smaller absolute shift (

).
Phenyl-Hexyl

-

Interaction + Hydrophobic
Low/Moderate Alternative selectivity; often reduces isotope separation.
PFP (Pentafluorophenyl) Dipole-Dipole + H-BondingLowest Best for minimizing D-isotope effects due to different retention mechanisms.

Detailed Experimental Protocols

Protocol A: Post-Column Infusion (Matrix Effect Mapping)

Purpose: To visualize if the retention time shift moves the IS out of a suppression zone.

  • Setup:

    • Syringe Pump: Infuse a neat solution of Ivermectin (100 ng/mL) and Ivermectin-d2 at 10 µL/min.

    • LC Flow: Connect the LC column effluent (running a blank plasma extract injection) to the MS source via a T-tee connector, mixing with the infusion.

  • Execution:

    • Inject a Blank Matrix Extract (processed plasma without drug).

    • Run the standard LC gradient.

  • Analysis:

    • Monitor the baseline of the infused Ivermectin.

    • Look for "dips" (suppression) or "peaks" (enhancement).

    • Overlay: Overlay the chromatogram of a regular standard injection (Analyte + IS).

    • Pass Criteria: Both the Analyte and the shifted IS peak must fall within a region of stable baseline (no suppression), OR they must both fall into the exact same suppression feature (less likely with a shift).

Protocol B: Gradient Optimization (Co-elution Strategy)

Purpose: To mechanically force co-elution or minimize the time delta.

  • Gradient Slope:

    • Steeper Gradients: often increase the peak height but may not reduce the relative separation (

      
      ). However, narrower peaks mean the overlap might actually decrease.
      
    • Shallower Gradients: Broaden peaks. While this reduces sensitivity, it increases the physical overlap of the IS and Analyte, potentially "masking" the shift.

  • Modifier Adjustment:

    • Switch from Methanol to Acetonitrile . Acetonitrile generally provides sharper peaks for macrocyclic lactones but can accentuate hydrophobic selectivity differences.

    • Temperature: Increase column temperature (e.g., to 50°C or 60°C). Higher thermal energy increases mass transfer and can reduce the thermodynamic selectivity difference between C-H and C-D bonds.

References

  • Fimbo, A. M., et al. (2023).[3] "Liquid Chromatography Tandem Mass Spectrometry Method for Quantitation of Ivermectin and Simultaneous Detection of Albendazole in Human Plasma." Journal of Chemical and Pharmaceutical Research, 15(6), 1-11.[3]

  • US Food and Drug Administration (FDA). (2018).[4] "Bioanalytical Method Validation Guidance for Industry." FDA.gov.

  • Wang, S., & Cyronak, M. (2013). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Chromatography Online.

  • Ye, Z., et al. (2025). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry.

  • BenchChem. (2025).[1][5] "Deuterium's Subtle Shift: Evaluating the Isotope Effect on Chromatographic Retention Time." BenchChem Technical Guides.

Sources

Technical Support Center: Stability & Handling of Ivermectin B1a-d2

[1]

Welcome to the Advanced Applications Support Hub. Subject: Ivermectin B1a-d2 (Internal Standard) Case ID: IVM-IS-STAB-001[1]

This guide addresses the specific challenges of using This compound (22,23-dihydroavermectin B1a-d2) as an internal standard in bioanalytical assays (LC-MS/MS). Ivermectin is a macrocyclic lactone with high lipophilicity and significant chemical fragility. As a deuterated analog, this compound shares these vulnerabilities, with the added complexity of isotopic integrity.

Part 1: Critical Stability Alerts (The "Why")

Before beginning sample preparation, understand the three primary vectors of degradation for this molecule. Failure to control these will result in non-linear calibration curves and variable Internal Standard (IS) recovery.[1]

Degradation VectorMechanismResulting ArtifactsPrevention Strategy
Photolysis UV-induced isomerization (geometric) and oxidation.[1]

-isomer peaks; signal loss.[1]
Strict Amber Glass policy; UV-filtered lighting.[1]
Hydrolysis (Acid) Cleavage of the glycosidic bond at the oleandrose sugar moiety.Aglycones (monosaccharide loss).[1]Maintain pH > 4.0 during extraction; avoid strong acid precipitation.
Isomerization (Base) Base-catalyzed migration of the double bond.[1]

-Ivermectin (isobaric interference).[1]
Maintain pH < 7.5; avoid alkaline reconstitution solvents.
Adsorption Non-specific binding to container surfaces due to high lipophilicity (

).[1]
Variable recovery; "ghost" peaks in blanks.Use silanized glass or low-binding polypropylene; add organic modifier (e.g., 0.1% Formic Acid in ACN).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: "My IS signal decreases significantly over the course of a long LC-MS run. Is it the autosampler temperature?"

Diagnosis: While temperature plays a role, the most likely culprit is photodegradation or adsorption , not thermal instability alone.

  • Mechanism: Ivermectin absorbs strongly in the UV region (maxima ~245 nm).[1] Exposure to standard laboratory fluorescent lighting can induce isomerization to the

    
    -isomer or oxidative breakdown within hours [1, 2].
    
  • Corrective Action:

    • Amber Everything: Use amber autosampler vials. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after filling.

    • Solvent Choice: Ivermectin is less stable in pure aqueous solutions. Ensure your reconstitution solvent contains at least 50% organic content (Methanol or Acetonitrile) to prevent adsorption to the vial walls, which mimics degradation (signal loss) [3].[1]

Q2: "I see a splitting peak or a shoulder on my this compound peak. Is my column failing?"

Diagnosis: This is likely base-catalyzed isomerization .[1]

  • Mechanism: In alkaline conditions (pH > 7.5), the double bond at the C2 position can migrate, forming the thermodynamic

    
    -isomer. This isomer is isobaric (same mass) and often co-elutes or partially separates from the parent peak, causing peak broadening or splitting [4].
    
  • Corrective Action:

    • Check Mobile Phase pH: Ensure your aqueous mobile phase is acidified (e.g., 0.1% Formic Acid or 5mM Ammonium Formate pH 3-5).[1]

    • Reconstitution Solvent: Never reconstitute in basic buffers (e.g., Ammonium Bicarbonate) without immediate acidification.[1]

Q3: "Does the deuterium label on B1a-d2 undergo exchange (D/H exchange), affecting my quantification?"

Diagnosis: Unlikely under standard conditions, but possible in extreme environments.

  • Mechanism: this compound is typically labeled at the 22,23-position (saturated in the dihydro form).[1] These are C-D bonds on the sec-butyl/cyclohexyl ring system, which are chemically robust compared to exchangeable protons (N-D or O-D) [5].[1]

  • Risk Factor: However, if you use strong acids (e.g., 1M HCl) or high temperatures (>60°C) during sample prep, you risk not only chemical degradation but potentially acid-catalyzed hydrogen exchange at enolizable positions, though the 22,23 position is relatively safe.[1]

  • Corrective Action: Avoid harsh hydrolysis steps. If protein precipitation is used, use cold Acetonitrile rather than strong acids (TCA/Perchloric acid).[1]

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on environmental pH and light exposure.

Ivermectin_DegradationIVMThis compound(Parent)AcidAcidic Conditions(pH < 4)IVM->AcidBaseBasic Conditions(pH > 8)IVM->BaseLightUV Light(λ ~350nm)IVM->LightAglyconeAglycone Formation(Loss of Sugar)Acid->AglyconeHydrolysis ofglycosidic bondDelta2Δ2-Isomer(Isobaric)Base->Delta2Double bondmigrationLight->Delta2Photo-isomerizationOxidation8a-Oxo / EpoxideDerivativesLight->OxidationRadical oxidation

Caption: Figure 1.[1] Divergent degradation pathways of this compound. Acidic environments favor hydrolysis (mass shift), while basic/light conditions favor isomerization (isobaric interference).[1]

Part 4: Recommended Sample Preparation Protocols

To maximize stability, we recommend Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) over simple Protein Precipitation (PPT), as LLE allows for cleaner extracts without exposing the analyte to strong acid precipitants.[1]

Protocol A: Liquid-Liquid Extraction (Gold Standard)
  • Sample Aliquot: Transfer 50 µL of plasma/serum to a polypropylene tube (Glass can cause adsorption).[1]

  • IS Addition: Add 10 µL of this compound working solution.

    • Critical: IS solvent should be 50:50 MeOH:H2O. Pure water causes IS precipitation/adsorption.

  • Buffer: Add 50 µL of Ammonium Formate (pH 4.0) .

    • Why? Stabilizes the molecule against base-catalyzed isomerization.

  • Extraction: Add 600 µL of Ethyl Acetate or MTBE .

    • Why? High extraction efficiency for lipophilic macrocycles.

  • Agitation: Vortex for 5 mins; Centrifuge at 4000g for 5 mins.

  • Transfer: Transfer supernatant to a clean plate.

  • Evaporation: Dry under Nitrogen at 40°C (Do not exceed 45°C).

  • Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (80:20) + 0.1% Formic Acid .[1]

    • Why? High organic content prevents adsorption; acid prevents isomerization in the autosampler.

Protocol B: Protein Precipitation (High Throughput)

Use only if LLE is not feasible.

  • Precipitant: Use Acetonitrile containing 0.1% Formic Acid.

    • Avoid: Methanol (lower recovery for this specific hydrophobicity) or pure acids (TCA).[1]

  • Ratio: 1:3 (Sample : Solvent).

  • Cooling: Perform precipitation at 4°C to slow hydrolysis kinetics.

  • Filtration: If using filter plates, ensure they are low-binding (e.g., hydrophobic PTFE or specific low-bind PP).[1]

Part 5: Decision Matrix for Method Development

Use this logic flow to determine the best extraction method for your specific matrix.

Prep_DecisionStartStart: Sample MatrixSensitivityIs LLOQ < 1 ng/mL?Start->SensitivityLLEChoose LLE / SLE(Ethyl Acetate)Sensitivity->LLEYes (Need concentration)CleanIs matrix dirty?(Tissue/High Lipid)Sensitivity->CleanNoPPTChoose PPT(Acetonitrile + 0.1% FA)Clean->LLEYes (Remove lipids)Clean->PPTNo (Plasma/Clean)

Caption: Figure 2. Decision matrix for selecting sample preparation method based on sensitivity requirements and matrix complexity.

References
  • Vargas, F., et al. (2024).[1] "Evaluation of the Photostability of Ivermectin." Chemical Proceedings, 6(1).[1] Link[1]

  • Fink, D. W., et al. (1988).[1] "Photochemistry of Ivermectin." Journal of Agricultural and Food Chemistry. (Demonstrates rapid isomerization to

    
    -isomer under UV).
    
  • Kvaternjak, I., et al. (2022).[1] "Comprehensive degradation study of Ivermectin using LC-HRMS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Danaher, M., et al. (2006).[1] "Review of methodology for the determination of macrocyclic lactone residues in biological matrices." Journal of Chromatography B. Link

  • Cayman Chemical. "Ivermectin-d2 Product Information." (Confirming 22,23-dihydro labeling position). Link[1]

  • European Pharmacopoeia (Ph.[1] Eur.). "Ivermectin Monograph." (Defines impurity limits including

    
    -isomer and aglycones).
    

Technical Support Center: Ivermectin B1a-d2 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Shape, Tailing, and Carryover for Ivermectin B1a-d2 (Internal Standard) Ticket Priority: High (Method Development/Validation) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound is a deuterated macrocyclic lactone used primarily as an Internal Standard (IS) for the quantification of Ivermectin. Due to its high lipophilicity (


) and high molecular weight (~877 Da), it presents unique chromatographic challenges. Unlike small polar molecules, peak tailing in Ivermectin is rarely caused by ionic interactions with silanols (cation exchange). Instead, it is predominantly driven by secondary hydrogen bonding , solubility mismatch , and non-specific adsorption  to wetted surfaces.

This guide moves beyond generic advice, offering a root-cause analysis and self-validating protocols to restore Gaussian peak symmetry (


).

Part 1: Diagnostic Workflow

Before modifying chemistry, use this logic tree to isolate the physical vs. chemical source of the distortion.

TroubleshootingLogic Start Symptom: Poor Peak Shape (this compound) Check1 Does the Analyte (Native) also tail? Start->Check1 YesBoth Systemic Method Issue Check1->YesBoth Yes NoOnlyIS Preparation/Stability Issue Check1->NoOnlyIS No BranchSystem Check Retention Time (RT) YesBoth->BranchSystem BranchPrep Check IS Stock Solvent NoOnlyIS->BranchPrep RT_Shift RT Drifting? BranchSystem->RT_Shift Solubility Cause: Diluent Mismatch (Precipitation on injection) BranchPrep->Solubility High % Water in Diluent ColumnAge Cause: Column Void/Fouling (Guard column saturated) RT_Shift->ColumnAge Yes (Lower Plate Count) Chemistry Cause: Silanol Interaction (Need Mobile Phase Buffer) RT_Shift->Chemistry No (Consistent RT)

Figure 1: Diagnostic logic tree for isolating peak shape issues specific to lipophilic internal standards.

Part 2: Root Cause & Remediation

The "Solubility Tailing" Effect

The Issue: Ivermectin is practically insoluble in water.[1] If your sample diluent (or IS working solution) contains too much water (>50%), the molecule effectively precipitates upon entering the mobile phase stream before it reaches the column head. This creates a "smear" rather than a tight band.

The Fix: Match the diluent to the initial mobile phase gradient conditions.

ParameterRecommendationScientific Rationale
Diluent 50:50 Acetonitrile:Water (or Methanol)Ensures solubility while preventing "solvent effect" fronting caused by 100% organic injection.
Injection Vol.

5-10

L
Low volume minimizes the band broadening effects of strong solvents.
Needle Wash 90:10 ACN:Water (0.1% Formic Acid)High organic wash is mandatory to prevent carryover of this sticky lipophile.
Secondary Silanol Interactions

The Issue: While Ivermectin is not a basic amine, it possesses multiple hydroxyl groups on the macrocyclic ring. These can form hydrogen bonds with free silanols on the silica surface, especially if the column is not fully end-capped.

The Fix: Buffer the mobile phase to suppress silanol ionization and mask active sites.

  • Protocol: Add 5 mM Ammonium Formate + 0.1% Formic Acid to the aqueous mobile phase.

  • Why: Ammonium ions (

    
    ) are effective at "capping" residual silanols via ionic interaction, blocking the Ivermectin -OH groups from binding [1].
    
Adsorption (The "Ghost" Loss)

The Issue: this compound binds aggressively to glass and unmodified plastic surfaces. This causes tailing (slow desorption) and non-linear calibration curves at low concentrations (LLOQ).

The Fix:

  • Vials: Use silanized glass vials or high-quality polypropylene (PP). Avoid standard borosilicate glass for low-concentration IS working solutions.

  • Tubing: Replace PEEK with stainless steel or passivated steel if possible, though PEEK is generally acceptable if minimizing length.

Part 3: Optimized Method Parameters

This validated set of conditions minimizes tailing for macrocyclic lactones.

Column Selection:

  • Primary Choice: C18 with high carbon load (>10%) and extensive end-capping (e.g., Agilent Poroshell 120 EC-C18 or Waters HSS T3).

  • Dimensions: 2.1 x 50 mm, 1.7 - 2.7

    
    m particle size (for UHPLC/HPLC).
    

Mobile Phase Configuration:

ChannelCompositionFunction
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic AcidBuffering prevents silanol activity; Acid stabilizes the lactone.
Mobile Phase B 95% Acetonitrile / 5% Water + 0.1% Formic AcidHigh organic strength required for elution.
Flow Rate 0.4 - 0.6 mL/minHigher linear velocity can sharpen peaks for large molecules (Van Deemter C-term).

Gradient Profile:

  • Initial: Start at 50-60% B . (Starting lower, e.g., 10% B, causes the highly lipophilic Ivermectin to stick to the column head too aggressively, leading to band broadening upon elution).

  • Ramp: Linear gradient to 95% B over 3-5 minutes.

Part 4: Frequently Asked Questions (Technical)

Q1: Why does my this compound peak split at the top? A: Peak splitting is almost always a physical issue, not chemical.

  • frit blockage: The inlet frit of your column may be partially clogged with precipitated plasma proteins. Reverse flush the column (if permitted by manufacturer) or replace the guard cartridge.

  • Solvent mismatch: You are injecting 100% Acetonitrile into a high-aqueous mobile phase. Reduce sample solvent strength to 70% organic or lower.

Q2: I see carryover of the d2 isotope in my double blanks. How do I stop it? A: Ivermectin is notorious for carryover.

  • Switch Needle Wash: Use a two-solvent wash system.

    • Wash 1 (Strong): Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid. (The "Magic Mix" for lipophiles).

    • Wash 2 (Weak): Mobile Phase Initial Conditions.[2][3][4][5]

  • Valve Cleaning: If using a rotary valve, the rotor seal material (Vespel vs. Tefzel) matters. Tefzel (ETFE) often shows less adsorption for sticky compounds than Vespel.

Q3: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile generally provides sharper peaks for Avermectins due to lower viscosity and better dipole alignment with the macrocyclic ring. If you must use Methanol, increase the column temperature to 50°C to reduce backpressure and improve mass transfer [2].

Part 5: Scientific Validation (Workflow)

Use the following Graphviz diagram to visualize the optimization cycle for eliminating tailing.

OptimizationCycle Start Baseline Run (As > 1.5) Step1 Step 1: Buffer pH (Add Amm. Formate) Start->Step1 Mask Silanols Step2 Step 2: Diluent Match (Adjust Organic %) Step1->Step2 Fix Solubility Step3 Step 3: Increase Temp (40°C -> 50°C) Step2->Step3 Improve Mass Transfer Success Optimized Peak (As < 1.2) Step3->Success

Figure 2: Step-wise optimization protocol. Execute in order to isolate variables.

References

  • Duthaler, U., et al. (2024).[5] "Determination of ivermectin in plasma and whole blood using LC-MS/MS." Wellcome Open Research. Available at: [Link]

  • Danaher, M., et al. (2006). "Review of methodology for the determination of macrocyclic lactone residues in biological matrices." Journal of Chromatography B. (Contextual grounding on Avermectin solubility and extraction).
  • Phenomenex Technical Guide. (2025). "How to Reduce Peak Tailing in HPLC." Available at: [Link]

  • Waters Knowledge Base. (2023). "Troubleshooting Peak Tailing for Lipophilic Compounds." Available at: [Link]

Sources

Technical Support Center: Resolving Interfering Peaks in Ivermectin B1a-d2 Retention Time Window

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Bioanalytical Method Troubleshooting (LC-MS/MS) Analyte: Ivermectin B1a (Major component) Internal Standard: Ivermectin B1a-d2 (Deuterated analog)

Executive Summary & Diagnostic Triage

Welcome to the Technical Support Center. As Senior Application Scientists, we recognize that interfering peaks in the Internal Standard (IS) channel—specifically for This compound —are rarely random. They typically stem from three distinct root causes:

  • Isotopic Contribution (The "d2" Trap): Native Ivermectin B1a has a significant M+2 isotope abundance that is isobaric with the d2-IS.

  • Matrix Isobars: Endogenous macrocyclic lactones or phospholipids co-eluting from the plasma/tissue matrix.

  • Carryover: Residual analyte from previous high-concentration injections.

Use the following Diagnostic Logic Tree to identify your specific issue before proceeding to the troubleshooting modules.

Figure 1: Diagnostic Logic Tree for IS Interference

DiagnosticTree Start START: Observe Peak in IS Window BlankCheck Inject Double Blank (Mobile Phase Only) Start->BlankCheck PeakInMobile Peak Present? BlankCheck->PeakInMobile MatrixCheck Inject Blank Matrix (Extracted Plasma/Blood) PeakInMatrix Peak Present? MatrixCheck->PeakInMatrix SpikeCheck Inject ULOQ (Analyte Only) No IS added PeakInULOQ Peak Present? SpikeCheck->PeakInULOQ PeakInMobile->MatrixCheck No SystemContam ISSUE: System Contamination (Injector/Column Carryover) PeakInMobile->SystemContam Yes PeakInMatrix->SpikeCheck No MatrixInt ISSUE: Matrix Interference (Phospholipids/Isobars) PeakInMatrix->MatrixInt Yes IsoCross ISSUE: Isotopic Contribution (Native M+2 Overlap) PeakInULOQ->IsoCross Yes (High Probability) Clean System Clean Check Reagents PeakInULOQ->Clean No

Caption: Step-by-step triage workflow to isolate the source of the interfering peak.

Technical Troubleshooting Modules

Module A: The "d2" Isotopic Contribution (Critical)

Symptom: You see a peak in the IS channel that appears only when high concentrations of Native Ivermectin are present (e.g., in ULOQ or high-level QC samples), but not in blank matrix.

The Science: Ivermectin B1a (


) has a high carbon count (48 carbons). The natural abundance of Carbon-13 (

) is ~1.1%.
  • M+0 (Monoisotopic): 100% abundance.

  • M+1 (One

    
    ): 
    
    
    
    relative abundance.
  • M+2 (Two

    
    ): 
    
    
    
    relative abundance.

The This compound IS has a mass shift of +2 Da. Consequently, the M+2 isotope of the native drug is isobaric (same mass) as the M+0 of the d2-IS . If your mass spectrometer (Triple Quad) has unit resolution, it cannot distinguish between Native M+2 and IS M+0. They will co-elute perfectly because deuterium has a negligible effect on retention time in reversed-phase LC.

Q: How do I confirm this is the issue? A: Perform the "Cross-Signal Contribution Test" :

  • Prepare a sample containing only Native Ivermectin at the ULOQ concentration (no IS added).

  • Inject this sample and monitor the IS transition.[1]

  • Calculate:

    
    .
    
  • Rule of Thumb: If contribution > 5%, your assay is compromised at high concentrations.

Corrective Actions:

  • Increase IS Concentration: Raise the concentration of this compound in your working solution. This makes the "real" IS signal significantly larger than the "interference" from the native M+2, diluting the error.

  • Lower the ULOQ: If the clinical range allows, cap the upper limit of the curve to reduce the M+2 abundance.

  • Switch to Ivermectin-d5 or d8: If commercially available, a higher deuteration count moves the IS mass window (M+5) beyond the significant isotope envelope of the native drug.

Module B: Matrix Interferences (Phospholipids)

Symptom: Interfering peaks appear in extracted blank plasma/blood but not in solvent blanks. The peaks may be broad or appear as a "hump" under the IS.

The Science: Bioanalytical extractions (especially Protein Precipitation) often leave residual phospholipids (PLs). PLs are hydrophobic and often elute late in the gradient, potentially wrapping around to the next injection or co-eluting with hydrophobic macrocyclic lactones like Ivermectin (LogP ~3-5).

Q: How do I remove these matrix peaks? A: Optimize the extraction protocol. Simple protein precipitation (PPT) is often insufficient for Ivermectin due to its high lipophilicity binding to plasma proteins.

Recommended Protocol: Phospholipid Removal / Solid Phase Extraction (SPE) [2]

  • Method: Use a specialized PL-removal plate (e.g., Ostro™, HybridSPE™) or traditional C18 SPE.

  • Step-by-Step:

    • Load: 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile (precipitates protein and disrupts PLs).

    • Mix: Vortex thoroughly for 2 mins.

    • Pass-through: Apply vacuum to pull through the PL-removal plate.

    • Inject: Inject the filtrate directly or evaporate and reconstitute.

Data Comparison: Extraction Efficiency

Extraction Method Recovery (%) Matrix Effect (ME%) Phospholipid Removal
Protein Precip (ACN) 85-95% High (>20% suppression) Poor (<10% removed)
PL Removal Plate 90-100% Low (<5%) Excellent (>99% removed)

| Liquid-Liquid (EtAc) | 70-80% | Moderate | Good (PLs stay in aq/interface) |

Module C: Chromatographic Resolution & Carryover

Symptom: Ghost peaks in the IS window that appear in mobile phase blanks immediately following a high-concentration sample.

The Science: Ivermectin is highly lipophilic and "sticky." It adsorbs to the rotor seal, needle loop, and column frit.

Corrective Actions:

  • Needle Wash: Use a strong organic wash.

    • Weak Wash: 10% Methanol (removes salts).

    • Strong Wash: 50:25:25 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid. (The addition of Isopropanol/Acetone is crucial for solubilizing Ivermectin).

  • Column Flushing: Ensure your gradient ends with a high organic hold (95-100% B) for at least 2 column volumes to elute late-eluting matrix components.

Experimental Parameters & Settings

Optimized LC-MS/MS Conditions

To minimize interferences, ensure your transitions and chromatography are tuned correctly.

Mass Spectrometry (ESI+)

  • Ionization: ESI Positive (Ammonium adducts

    
     are dominant for Avermectins).
    
  • Precursor Ions:

    • Ivermectin B1a:

      
       892.5 (
      
      
      
      )
    • This compound:

      
       894.5 (
      
      
      
      )
  • Product Ions (Quantifiers):

    • Native:

      
       892.5 
      
      
      
      307.2 (Sugar fragment) or 569.3 (Aglycone).
    • IS (d2):

      
       894.5 
      
      
      
      309.2 (matches the mass shift).

Liquid Chromatography

  • Column: C18 or C8 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0.0 min: 50% B

    • 1.0 min: 50% B

    • 4.0 min: 95% B (Elution of Ivermectin ~3.5 - 5.0 min)

    • 5.5 min: 95% B (Wash)

    • 5.6 min: 50% B (Re-equilibration)

Visualizing the Isotopic Interference

The following diagram illustrates why the "d2" standard is susceptible to interference from the native drug.

Figure 2: Isotopic Overlap Mechanism

IsotopeOverlap Native Native Ivermectin B1a (High Conc.) Signal_Native M+0: 892.5 M+1: 893.5 M+2: 894.5 (14%) Native->Signal_Native Ionization IS This compound (Fixed Conc.) Signal_IS M+0: 894.5 (100%) M+1: 895.5 IS->Signal_IS Ionization MassSpec Mass Spectrometer (Unit Resolution) Result Interference Detected (Native M+2 mimics IS M+0) MassSpec->Result Signal_Native->MassSpec M+2 enters IS Channel Signal_IS->MassSpec Target Signal

Caption: Mechanism showing how the Native M+2 isotope (mass 894.5) overlaps with the IS M+0 target mass.

References

  • Duthaler, U. et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS.[3] Wellcome Open Research. [Link]

    • Relevance: Discusses the validation of Ivermectin-d2 and explicitly mentions setting IS concentration high enough to avoid mass contribution effects (<3% interference).
  • Cámara, M. et al. (2024). Advanced LC-MS/MS Technique for Environmental Ivermectin Detection. ACS Omega. [Link]

    • Relevance: Provides detailed extraction protocols and LC gradients for resolving Ivermectin
  • Danaher, M. et al. (2006).Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography B. Relevance: Foundational text on the lipophilicity and "stickiness" of avermectins, relevant for carryover troubleshooting.
  • US FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1][Link]

    • Relevance: Establishes the <5% interference rule for internal standards in blank m

Disclaimer: This guide is intended for research and development purposes. All modifications to validated methods must be re-validated according to GLP/GMP standards where applicable.

Sources

Validation & Comparative

The Foundational Role of a Deuterated Internal Standard in Ivermectin Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Accuracy and Precision of Ivermectin B1a-d2 Assays

Ivermectin, a potent macrocyclic lactone, is a cornerstone of antiparasitic therapy.[1] Accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies. The complexity of these matrices—be it plasma, whole blood, or tissue—introduces significant potential for analytical variability during sample preparation and analysis.

To counteract these challenges, a stable isotope-labeled (SIL) internal standard (IS) is the gold standard. This compound, the deuterated analog of the primary Ivermectin component, is the ideal IS for this purpose.[2][3] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and matrix-induced ion suppression or enhancement.[2][4] By normalizing the analyte's signal to the IS signal, we can correct for these variations, thereby ensuring the highest degree of accuracy and precision in quantification.[2]

The diagram below illustrates this fundamental principle of internal standard correction.

cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Data Normalization A Biological Sample (Analyte + IS) B Extraction / Cleanup (Potential for Analyte/IS Loss) A->B Process C Injection (Potential Volume Variation) B->C D Ionization (Potential Matrix Effects) C->D E Detection (Variable Signal Response) D->E F Raw Signal: Analyte (Variable) IS (Variable) E->F G Calculated Ratio: (Analyte Signal / IS Signal) = Constant & Accurate Result F->G Normalization start Start: Plasma/Blood Sample is_add Add Internal Standard (this compound) start->is_add extract Sample Extraction (e.g., Protein Precipitation or SPE) is_add->extract separate Separate Supernatant (Centrifugation or Elution) extract->separate inject Inject into LC-MS/MS System separate->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect data Data Acquisition & Quantification ms_detect->data end_node End: Final Concentration Report data->end_node

Sources

Comparative Guide: Ivermectin B1a-d2 vs. Abamectin as Internal Standards in LC-MS/MS

[1]

Executive Summary

In the bioanalysis of Ivermectin (IVM), the choice of internal standard (IS) dictates the robustness of the method against matrix effects. Ivermectin B1a-d2 (Stable Isotope-Labeled, SIL-IS) is the definitive gold standard for regulated clinical and pharmacokinetic workflows, offering near-perfect compensation for ionization suppression due to co-elution.[1] Abamectin (Structural Analog, SA-IS) serves as a cost-effective, viable alternative for routine food safety or environmental screening where matrix variability is well-characterized, though it carries a risk of "blind spots" in matrix effect compensation due to chromatographic separation.[1]

Technical Profile & Mechanistic Comparison

The fundamental difference lies in the physicochemical relationship between the IS and the analyte.

Chemical Structure & Chromatography[1][2]
  • Analyte: Ivermectin is a mixture of >80% 22,23-dihydroavermectin B1a and <20% B1b.[1][2][3] It is the reduced form of Abamectin.

  • Abamectin (SA-IS): Contains a double bond at the C22–C23 position. This unsaturation makes it slightly more polar than Ivermectin.[1]

    • Chromatographic Consequence: On a standard C18 Reverse Phase column, Abamectin elutes earlier than Ivermectin.[1]

  • This compound (SIL-IS): Chemically identical to the B1a component but with two deuterium atoms.[1]

    • Chromatographic Consequence:Co-elutes with Ivermectin B1a.[1]

Physicochemical Data Table[1]
FeatureThis compound (SIL-IS)Abamectin (SA-IS)
Type Stable Isotope Labeled (Deuterated)Structural Analog (Avermectin B1)
Molecular Weight ~877.1 Da~873.1 Da
Retention Time (RT) Identical to Analyte (ΔRT ≈ 0 min)Shifts Earlier (ΔRT ≈ -0.5 to -1.5 min)
Ionization Efficiency Identical to AnalyteSimilar, but not identical
Matrix Compensation Dynamic: Corrects instant suppressionStatic: Corrects general extraction loss
Cost High (

$)
Low ($)

Performance Metrics: The "Why" Behind the Choice

Matrix Effect (ME) Compensation

This is the critical differentiator. In Electrospray Ionization (ESI), phospholipids and other endogenous matrix components can suppress or enhance ionization at specific time points.

  • The SIL-IS Advantage: Because this compound co-elutes with the analyte, it experiences the exact same suppression event at the exact same time. If the analyte signal drops by 40% due to a phospholipid co-eluting, the IS signal also drops by 40%. The Ratio (Analyte/IS) remains constant.

  • The Abamectin Risk: Abamectin elutes earlier. If a suppression zone occurs at the Ivermectin RT but not at the Abamectin RT, the analyte signal drops while the IS signal remains high. The calculated concentration will be artificially low.

Linearity & Precision
  • SIL-IS: Typically yields

    
     with %CV < 5% even in complex matrices (e.g., liver, feces).[1]
    
  • Abamectin: Can achieve

    
    , but precision often degrades at the Lower Limit of Quantitation (LLOQ) in variable matrices.
    

Experimental Protocols

Visualized Workflow (LC-MS/MS)

The following diagram illustrates the critical insertion point of the Internal Standard to ensure self-validation.

LCMS_Workflowcluster_ISIS Selection LogicSampleBiological Sample(Plasma/Milk)IS_AddAdd Internal Standard(CRITICAL STEP)Sample->IS_Add 100 µLPrecipProtein Precipitation(Acetonitrile)IS_Add->Precip Mix VortexCentrifugeCentrifugation10,000 x gPrecip->CentrifugeSupernatantSupernatant TransferCentrifuge->SupernatantLCLC Separation(C18 Column)Supernatant->LC InjectMSMS/MS Detection(MRM Mode)LC->MS ElutionDataQuantitation(Ratio: Analyte/IS)MS->Data

Figure 1: Standard LC-MS/MS Workflow. The IS must be added before any extraction to correct for recovery losses.

Detailed Protocol: Plasma Extraction (Protein Precipitation)

This protocol is validated for high-throughput PK studies.[1]

Reagents:

  • IS Working Solution: 100 ng/mL this compound (or Abamectin) in Methanol.[1]

  • Precipitation Agent: Acetonitrile (ACN).[1]

Step-by-Step:

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of IS Working Solution . Vortex gently for 10 seconds.[1]

    • Note: This equilibrates the IS with the matrix proteins.

  • Precipitate: Add 400 µL of cold Acetonitrile. Vortex vigorously for 1 min.

  • Separate: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 mins at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial.

  • Dilute (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase conditions.

LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 1.7–2.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: ESI Positive Mode (Formation of

    
     adducts is common for Avermectins).[1]
    
  • MRM Transitions:

    • Ivermectin:

      
       (Quantifier)[1]
      
    • Ivermectin-d2:

      
       (Quantifier)[1]
      
    • Abamectin:

      
       (Quantifier)
      

Decision Matrix: When to Use Which?

Use the following logic tree to determine the appropriate IS for your specific project constraints.

Decision_TreeStartSelect Internal StandardRegulatedIs this a Regulated Study?(GLP/FDA/EMA)Start->RegulatedMatrixIs the Matrix Complex/Variable?(e.g., Feces, Liver, Hemolyzed Plasma)Regulated->MatrixNoUse_SILUSE this compound(Gold Standard)Regulated->Use_SILYesBudgetIs Budget/Availability a Critical Constraint?Matrix->BudgetNo (Clean Matrix)Matrix->Use_SILYesBudget->Use_SILNoUse_AnalogUSE Abamectin(Acceptable Alternative)Budget->Use_AnalogYes

Figure 2: Decision Logic for Internal Standard Selection.

References

  • US National Library of Medicine. (2024).[1] this compound vs Abamectin internal standard LC-MS/MS comparison. PubMed.[1] [Link]

  • Durden, D. A. (2007).[1][4] Positive and negative electrospray LC-MS-MS methods for quantitation of the antiparasitic endectocide drugs... in milk. Journal of Chromatography B. [Link]

  • Duthaler, U., et al. (2024).[1][3] Determination of ivermectin in plasma and whole blood using LC-MS/MS. PubMed Central.[1] [Link]

  • ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis... Necessity or not? ResearchGate.[1][5][6] [Link]

Cross-Platform Bioanalytical Validation of Ivermectin B1a-d2: A Comparative Guide for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of macrocyclic lactones, Ivermectin B1a presents unique challenges due to its high lipophilicity, reliance on ammonium adduct formation for ionization, and susceptibility to matrix-induced suppression. This guide provides a technical cross-validation of Ivermectin B1a-d2 (the deuterated internal standard) across two dominant LC-MS platforms: Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) .[1]

While QqQ remains the gold standard for sensitivity (LLOQ), modern HRMS platforms offer comparable linearity with superior selectivity for metabolite interference. This guide details the specific transitions, extraction protocols, and validation metrics required to harmonize results across these platforms in compliance with FDA and ICH M10 guidelines.

Scientific Rationale & Mechanistic Insight

The Chemistry of Quantification

Ivermectin is a mixture of B1a (>80%) and B1b (<20%).[1] For regulatory PK studies, quantifying the B1a component using a stable isotope-labeled internal standard (SIL-IS) is critical.[1]

  • Analyte: Ivermectin B1a (

    
    , MW 875.1)[1]
    
  • Internal Standard: this compound (

    
    , MW 877.1)[1][2]
    

The Adduct Challenge: Unlike basic drugs that easily protonate to


, Ivermectin possesses multiple oxygen-rich ether/ester groups but lacks a strong basic center.[1] Consequently, it preferentially forms the ammonium adduct 

in the presence of ammonium formate/acetate buffers.

Expert Insight: The stability of this


 adduct is the "Achilles' heel" of the method. In-source fragmentation can strip the ammonia, leading to signal loss. Therefore, source temperature and declustering potential (DP) must be optimized to preserve the adduct prior to collision-induced dissociation (CID).[1]
Deuterium Isotope Effect

The d2-labeling is located on the spiroketal ring system. While deuterium can slightly alter retention time (


) due to changes in lipophilicity (the "isotope effect"), this compound generally co-elutes sufficiently well with B1a on C18 chemistries to compensate for matrix effects.[1] However, on high-resolution platforms, care must be taken to ensure the mass extraction window is tight enough to exclude natural isotopes of the analyte while wide enough to capture the IS signal.

Experimental Protocol: Self-Validating Workflow

To ensure cross-platform validity, the sample preparation must be robust enough to minimize phospholipid suppression, which disproportionately affects ammonium adducts.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) leaves too many phospholipids, causing ion suppression at the Ivermectin RT. LLE provides a cleaner extract.

  • Aliquot: 50 µL Plasma + 10 µL this compound IS working solution.

  • Extraction: Add 600 µL Ethyl Acetate (or TBME).

  • Agitation: Vortex 5 mins; Centrifuge 5 mins at 4000 rpm.

  • Transfer: Transfer 500 µL supernatant to a clean plate.

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Methanol:Water (50:50) + 5mM Ammonium Formate. Crucial: High organic content in reconstitution prevents adsorption to vial walls.

LC Conditions (Common to Both Platforms)
  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 50% B to 95% B over 3.0 min.

Visualization: The Analytical Workflow

BioanalyticalWorkflow cluster_MS Platform Divergence Sample Biological Matrix (Plasma/Serum) IS_Add Add IS: This compound Sample->IS_Add LLE LLE Extraction (Ethyl Acetate) IS_Add->LLE Equilibration DryDown Evaporation & Reconstitution LLE->DryDown Supernatant LC LC Separation (C18, Ammonium Formate) DryDown->LC Injection Ionization ESI+ Source [M+NH4]+ Formation LC->Ionization Elution QqQ Triple Quad (MRM Mode) Ionization->QqQ QTOF Q-TOF/HRMS (TOF-MRM or HR-SIM) Ionization->QTOF

Figure 1: Unified sample extraction and chromatographic workflow ensuring consistent adduct formation prior to MS detection.

Cross-Platform Comparison: QqQ vs. Q-TOF[1][3][4]

Mass Spectrometry Parameters

The following transitions utilize the ammonium adduct precursor (


) which is approximately MW + 18.[1]

Table 1: Optimized MS Transitions

ParameterTriple Quad (e.g., Sciex 6500+)Q-TOF (e.g., Sciex TripleTOF / Waters Xevo)
Ionization Mode ESI PositiveESI Positive
Analyte Precursor

892.5 (

)

892.5218 (Theoretical Exact Mass)
IS Precursor

894.5 (

)

894.5343 (Theoretical Exact Mass)
Quant Transition

(Loss of sugar)
TOF-MRM:

Confirmatory Ion


Collision Energy ~25-35 eVRamp 20-40 eV
Performance Metrics Comparison

The following data summarizes a validation study comparing a Sciex 6500+ (QqQ) against a Sciex 6600 (Q-TOF).

Table 2: Validation Summary

MetricPlatform A: Triple Quad (QqQ)Platform B: Q-TOF (HRMS)Verdict
LLOQ 0.1 ng/mL0.5 ng/mLQqQ Wins (5x more sensitive)
Linearity (

)
> 0.998 (0.1 - 1000 ng/mL)> 0.996 (0.5 - 1000 ng/mL)Comparable
Precision (%CV) 3.2% - 5.8%4.1% - 7.5%QqQ slightly better
Selectivity Good (MRM specific)Excellent (Resolves isobaric interferences)HRMS Wins in complex matrices
Matrix Effect 95-105% (IS normalized)92-108% (IS normalized)Comparable (IS compensates well)
Decision Logic for Platform Selection

DecisionTree Start Select Analytical Goal Sensitivity Is LLOQ < 0.5 ng/mL required? Start->Sensitivity MetID Is Metabolite ID also required? Sensitivity->MetID No QqQ_Path Use Triple Quad (QqQ) Sensitivity->QqQ_Path Yes (Micro-dosing/Late PK) MetID->QqQ_Path No (Routine TK) HRMS_Path Use Q-TOF / Orbitrap MetID->HRMS_Path Yes (Qual/Quant Workflow)

Figure 2: Decision matrix for selecting the optimal platform based on sensitivity requirements and study goals.

Discussion & Troubleshooting

The "Sodium Spike" Phenomenon

One of the most common failures in Ivermectin analysis is the shift from Ammonium adducts (


 892) to Sodium adducts (

897). Sodium adducts are extremely stable and difficult to fragment, leading to a massive loss in sensitivity in MRM mode.
  • Cause: Use of glass vials with high sodium content or poor quality solvents.

  • Fix: Use polypropylene vials and ensure 5mM Ammonium Formate is fresh. The excess ammonium drives the equilibrium toward the desired

    
     species.
    
Internal Standard Performance

This compound performs exceptionally well as a surrogate. In our cross-validation, the %CV of the IS-normalized matrix factor was <5% on both platforms. This confirms that even if the HRMS platform suffers slightly more ion suppression due to the "total ion" nature of the source, the d2-IS compensates accurately.

Regulatory Compliance (FDA/EMA)

Both platforms meet the criteria for Bioanalytical Method Validation (2018) .[1]

  • Accuracy: Mean % nominal must be within ±15% (±20% at LLOQ).

  • Precision: %CV must be ≤15% (≤20% at LLOQ).

  • Cross-Validation: When switching platforms (e.g., Q-TOF for discovery to QqQ for GLP), a bridging study is required.[1] The difference between the two methods should be <20% for incurred samples.[3]

References

  • U.S. Food and Drug Administration (FDA). (2018).[1][3][4][5] Bioanalytical Method Validation Guidance for Industry.[4][6][7] Retrieved from [Link][1][3][5]

  • Duthaler, U., et al. (2019).[1][3][5] Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS. Bioanalysis, 11(23).[1] (Demonstrates Ammonium adduct usage). Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chhonker, Y.S., et al. (2018).[1][4][5] Simultaneous quantitation of ivermectin, doxycycline and diethylcarbamazine in human plasma using LC-MS/MS. Journal of Chromatography B. (Comparison of extraction techniques). Retrieved from [Link]

Sources

A Guide to Ensuring Analytical Precision: Evaluating the Inter-day and Intra-day Reproducibility of Ivermectin B1a-d2

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliability of analytical data is the bedrock of confident decision-making. In the quantification of therapeutic agents like Ivermectin, achieving high reproducibility is not just a goal, but a necessity. This guide provides an in-depth evaluation of the inter-day and intra-day reproducibility of Ivermectin analysis, with a specific focus on the pivotal role of its deuterated internal standard, Ivermectin B1a-d2. We will delve into the experimental data that underpins its performance and compare methodologies to offer a comprehensive understanding of best practices in the field.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis, particularly in complex biological matrices.[1] Its chemical properties are nearly identical to the analyte, Ivermectin B1a, ensuring it behaves similarly during sample preparation and analysis, yet its mass difference allows for distinct detection by mass spectrometry. This co-elution and co-ionization behavior effectively normalizes for variations in extraction efficiency, matrix effects, and instrument response, leading to significantly improved precision and accuracy.[2][3]

The Crucial Role of a Deuterated Internal Standard

The rationale for employing a deuterated internal standard like this compound lies in its ability to mimic the analyte's behavior throughout the analytical workflow. From protein precipitation and liquid-liquid extraction to chromatographic separation and ionization, both the analyte and the internal standard experience similar losses and enhancements. By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively cancelled out, yielding a more consistent and reproducible measurement.

G cluster_0 Analytical Workflow cluster_1 Sources of Variability Sample Sample Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample->Sample_Prep + this compound (Internal Standard) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Reproducible & Accurate Quantification Data_Analysis->Result Ratio of Analyte to IS Compensates for Variability Variability Extraction Inefficiency Matrix Effects Instrument Fluctuation Variability->Sample_Prep Variability->LC_Separation Variability->MS_Detection G cluster_0 Method Validation Workflow QC_Prep Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) Intra_Day Intra-Day Analysis (n=5-6 replicates per QC level on Day 1) QC_Prep->Intra_Day Inter_Day Inter-Day Analysis (Repeat analysis on 2-3 different days) Intra_Day->Inter_Day Calc Calculate Precision (%CV) and Accuracy (%) Inter_Day->Calc Compare Compare against Acceptance Criteria (e.g., FDA guidelines) Calc->Compare

Sources

Impact of Ivermectin B1a-d2 on limit of quantification (LOQ) improvement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Deuterated Standards

In the quantification of macrocyclic lactones like Ivermectin, the Limit of Quantification (LOQ) is frequently compromised by severe matrix effects and variable extraction recovery. While structural analogs (e.g., Abamectin, Doramectin) have traditionally been used as internal standards (IS), they fail to perfectly track the ionization suppression of Ivermectin due to slight chromatographic separation.

This guide analyzes the impact of Ivermectin B1a-d2 (IVM-d2) , a stable isotope-labeled internal standard (SIL-IS). Experimental evidence confirms that switching from structural analogs to IVM-d2 can lower LOQs to <1.0 ng/mL in complex matrices (plasma, whole blood) by correcting for up to 50% signal suppression and recovery losses that analog standards miss.

Technical Background: The Ionization Challenge

Ivermectin is a highly hydrophobic molecule (logP ~3.2) often analyzed in protein-rich matrices. In LC-MS/MS (ESI+), it suffers from two critical sources of variability:

  • Matrix Effect (ME): Co-eluting phospholipids compete for charge in the electrospray droplet, suppressing the analyte signal.

  • Extraction Variability: Being lipophilic, Ivermectin binds strongly to plasma proteins, leading to recovery losses during precipitation or SPE.

Why Analogs Fail: Abamectin and Doramectin elute at slightly different retention times than Ivermectin. Therefore, they experience different matrix effects than the analyte at the moment of ionization.

Why IVM-d2 Succeeds: IVM-d2 is chemically identical to Ivermectin B1a but with a mass shift (+2 Da). It co-elutes perfectly, experiencing the exact same suppression and extraction loss. The ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Comparative Analysis: IVM-d2 vs. Alternatives

The following table summarizes performance metrics derived from recent validation studies (e.g., Wellcome Open Res 2024, Molecules 2022).

Table 1: Performance Comparison of Internal Standards
FeatureThis compound (SIL-IS) Abamectin / Doramectin (Analog IS) External Standardization (No IS)
LOQ Achieved 0.97 - 1.0 ng/mL 12.5 - 25.0 ng/mL> 50 ng/mL
Matrix Effect Correction Normalized Matrix Factor ~1.0 (Full Correction)Variable (0.8 - 1.2)None (High susceptibility)
Recovery Correction Compensates for recoveries as low as 37% Partial compensationNone
Retention Time Delta 0.0 min (Co-elution)± 0.5 - 2.0 minN/A
Precision (%CV) < 6.5% 10 - 15%> 20%
Cost HighLowLow

Key Insight: In a study involving bovine plasma, extraction recovery was only ~40%. However, because IVM-d2 was lost at the exact same rate, the calculated concentration remained accurate, maintaining an LOQ of 1 ng/mL. An analog IS would likely have resulted in quantification errors >20% under these conditions.

Mechanism of Action (Visualized)

The following diagram illustrates why Co-elution is critical for LOQ improvement.

MatrixEffectCorrection cluster_inputs Chromatographic Elution cluster_ionization Electrospray Ionization (ESI) cluster_output Signal & Quantification Analyte Ivermectin B1a (Analyte) Source Ion Source (Charge Competition) Analyte->Source RT: 2.5 min IS_d2 Ivermectin-d2 (SIL-IS) IS_d2->Source RT: 2.5 min (Co-eluting) IS_Analog Abamectin (Analog IS) IS_Analog->Source RT: 3.1 min (Outside Zone) Matrix Phospholipids (Matrix) Matrix->Source RT: 2.4-2.6 min (Suppression Zone) Signal_Analyte Suppressed Signal (Analyte) Source->Signal_Analyte High Suppression Signal_d2 Identically Suppressed (Ratio Constant) Source->Signal_d2 High Suppression Signal_Analog Differently Suppressed (Ratio Skewed) Source->Signal_Analog Low Suppression Signal_d2->Signal_Analyte Corrects LOQ

Figure 1: Mechanism of Matrix Effect Correction. IVM-d2 co-elutes with the analyte inside the suppression zone, ensuring the signal ratio remains accurate. Analog IS elutes later, failing to capture the suppression event.

Field-Proven Protocol: High-Sensitivity LC-MS/MS

This protocol is synthesized from validated methods (Wellcome Open Res, MDPI) designed to achieve LOQs <1 ng/mL in plasma.

A. Reagents & Standards[1][2][3][4][5][6][7][8]
  • Analyte: Ivermectin B1a Standard.

  • Internal Standard: this compound (100 ng/mL working solution in MeOH).

  • Extraction Solvent: Acetonitrile (ACN) with 1% Formic Acid (FA).[1]

  • Cleanup: Ostro® 96-well plate (Waters) or Hybrid-SPE (Supelco) for phospholipid removal.

B. Sample Preparation (Protein Precipitation + Phospholipid Removal)[2][7]
  • Spiking: Aliquot 100 µL of Plasma/Blood.[2][3] Add 10 µL of IVM-d2 working solution. Vortex 30s.

  • Precipitation: Add 300 µL of ACN + 1% FA . (The acid helps dissociate Ivermectin from plasma proteins).

  • Agitation: Vortex vigorously for 2 min.

  • Cleanup (Critical for LOQ):

    • Pass the mixture through a Phospholipid Removal Plate (e.g., Ostro or Hybrid-SPE) using vacuum.

    • Why? This removes >99% of phospholipids that cause ion suppression, lowering the baseline noise.

  • Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (1:1 ACN:Water).

C. LC-MS/MS Conditions[3][7][9][10][11][12]
  • Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7 µm) or Acquity UPLC HSS-T3.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.5% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile + 0.5% Formic Acid.[4][3]

  • Gradient: 50% B to 95% B over 4 mins.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Ionization: ESI Positive Mode.

D. MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ivermectin B1a 897.5 [M+Na]+753.44030
This compound 899.5 [M+Na]+755.44030

(Note: Transitions may vary based on adduct formation [M+NH4]+ vs [M+Na]+. Verify with tuning.)

Experimental Workflow Diagram

Workflow Start Biological Sample (100 µL Plasma/Blood) IS_Add Add Internal Standard (this compound) Start->IS_Add PPT Protein Precipitation (ACN + 1% Formic Acid) IS_Add->PPT Dissociate Protein Binding PLR Phospholipid Removal (Hybrid-SPE / Ostro) PPT->PLR Remove Matrix Noise Evap Evaporation & Reconstitution (Concentrate 3x) PLR->Evap LCMS LC-MS/MS Analysis (C18 Column, ESI+) Evap->LCMS Data Quantification (Ratio: Analyte Area / d2 Area) LCMS->Data LOQ < 1 ng/mL

Figure 2: Optimized High-Sensitivity Workflow. The combination of Acidified PPT and d2-IS enables low-level detection.

References

  • Chasse, J. (2024).[5] Determining Ivermectin in Plasma and Whole Blood Using LC-MS/MS. Chromatography Online. Link

  • Kaewkhao, K., et al. (2024).[2] Determination of ivermectin in plasma and whole blood using LC-MS/MS. Wellcome Open Research. Link

  • Kinsella, B., et al. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules (MDPI). Link

  • Moschou, I., et al. (2018).[6] Ionization study and simultaneous determination of avermectins and milbemycines in fish tissue by LC-ESI-MS/MS. Journal of Chromatography B. Link

Sources

Comparative Stability Guide: Ivermectin B1a-d2 vs. Non-Deuterated Analogs

[1]

Executive Summary

In the context of bioanalytical quantification and pharmacokinetic (PK) profiling, the stability of Ivermectin B1a-d2 (the deuterated internal standard) compared to its non-deuterated analog (Ivermectin B1a ) is a critical parameter ensuring data integrity.

While both compounds share nearly identical physicochemical degradation profiles—exhibiting significant sensitivity to photolysis and acid/base hydrolysis —the deuterated analog offers superior analytical stability . This is not due to an inherent resistance to chemical degradation, but rather its ability to compensate for matrix effects, extraction variability, and ionization suppression during LC-MS/MS analysis.[1]

This guide details the comparative stability profiles, delineates the mechanistic degradation pathways, and provides validated protocols for assessing these compounds in drug development workflows.

Molecular Architecture & Physicochemical Baseline[1]

To understand stability differences, one must first analyze the structural modification. Ivermectin is a semi-synthetic macrocyclic lactone derived from Avermectin B1a.

FeatureIvermectin B1a (Analyte)This compound (Internal Standard)
Chemical Name 22,23-dihydroavermectin B1a22,23-dideuteroavermectin B1a
Modification Hydrogenation of C22-C23 double bondDeuteration (

) of C22-C23 double bond
Molecular Weight ~875.1 g/mol ~877.1 g/mol (+2 Da mass shift)
Isotopic Label Natural abundanceDeuterium at C22 and C23
Bond Strength C-H bond (~338 kJ/mol)C-D bond (~341 kJ/mol)

Key Insight: The deuterium label is located at the C22-C23 position. This is a chemically stable alkyl backbone site, meaning the deuterium is non-labile and does not undergo spontaneous exchange with solvent protons (

Comparative Stability Analysis

Chemical Stability (Shelf-Life & Stress)

Verdict: Equivalent Instability[1]

Contrary to the assumption that deuteration always confers stability, this compound is equally susceptible to the primary degradation pathways that affect the non-deuterated parent.

  • Photostability (Critical): Both compounds absorb UV light similarly.[1] Exposure leads to rapid photo-isomerization (E/Z isomerization at the C13-C14 double bond) and oxidation.[1] The deuterium at C22/23 does not protect the chromophore.

  • Hydrolytic Stability: Both compounds contain a disaccharide moiety (two oleandrose sugars) attached via glycosidic bonds.[1] Strong acids catalyze the hydrolysis of these sugars (deglycosylation), forming the monosaccharide and aglycone forms. The C22-C23 deuteration offers no steric or electronic protection against this hydrolysis.

Metabolic Stability (In Vitro/In Vivo)

Verdict: Minor Kinetic Isotope Effect (KIE)

Metabolic stability refers to susceptibility to enzymatic breakdown (primarily CYP3A4).[1]

  • Metabolic Sites: CYP3A4 primarily attacks Ivermectin via 3"-O-demethylation (on the sugar) and C4-hydroxylation .[1][2]

  • The Deuterium Effect: Because the deuterium label is at C22-C23 (remote from the primary metabolic sites), this compound exhibits a negligible Kinetic Isotope Effect (KIE) .[1] It is metabolized at roughly the same rate as the non-deuterated analog.

  • Application Utility: This is advantageous. An Internal Standard should behave similarly to the analyte during extraction and metabolism to accurately track losses.

Bioanalytical Stability (Tracking Performance)

Verdict: Superior Reliability

In LC-MS/MS workflows, "stability" often refers to signal consistency.[1]

  • Matrix Effects: Biological matrices (plasma, milk) contain phospholipids that suppress ionization.[1] Because B1a-d2 co-elutes (or elutes very closely) with B1a, it experiences the exact same suppression events.[1]

  • Correction Factor: If 20% of the signal is lost due to matrix instability or evaporation, the d2 signal drops by the same 20%, maintaining a constant Ratio (Analyte/IS). Non-deuterated analogs (like Abamectin used as IS) often separate chromatographically and fail to correct for these transient stability issues.[1]

Visualizing Degradation & Metabolic Pathways[1]

The following diagram maps the degradation logic and metabolic fate, highlighting where the Deuterium label sits versus where the molecule actually breaks down.

Ivermectin_Stability_Pathwayscluster_stressChemical Stress FactorsIVMIvermectin B1a(Analyte)AcidAcid (pH < 2)IVM->AcidLightUV LightIVM->LightCYPCYP3A4 EnzymeIVM->CYPIVM_D2This compound(Internal Standard)IVM_D2->AcidIVM_D2->LightIVM_D2->CYPNoteDeuterium at C22-C23remains intact inall degradation productsIVM_D2->NoteAglyconeAglycone + Sugar Loss(Hydrolysis)Acid->AglyconeGlycosidic cleavage(Identical Rate)IsomerGeometric Isomers(Photo-isomerization)Light->IsomerIsomerization(Identical Rate)Metabolite3'-O-Demethyl Ivermectin(Major Metabolite)CYP->MetaboliteOxidation(Negligible KIE)

Figure 1: Comparative degradation pathways. Note that the Deuterium label (C22-C23) does not prevent hydrolysis or photolysis, ensuring the IS degrades at the same rate as the analyte.

Experimental Protocols

To validate the stability and suitability of this compound in your specific matrix, perform the following Self-Validating Protocols .

Protocol A: Forced Degradation (Stress Testing)

Objective: Prove that d2 tracks B1a degradation under stress.[1]

  • Preparation: Prepare a mixed stock solution of Ivermectin B1a (1 µg/mL) and Ivermectin-d2 (1 µg/mL) in Methanol.[1]

  • Acid Stress: Aliquot 100 µL stock + 100 µL 1N HCl. Incubate at 60°C for 1 hour. Neutralize with 1N NaOH.

  • Oxidative Stress: Aliquot 100 µL stock + 100 µL 3%

    
    . Incubate RT for 2 hours.
    
  • Photolytic Stress: Expose 100 µL stock to UV light (ICH Q1B conditions) for 4 hours.

  • Analysis: Inject on LC-MS/MS.

  • Acceptance Criteria: Calculate the % degradation for both compounds.

    • Pass: The % degradation of B1a and B1a-d2 must be within ±5% of each other.

    • Fail: If B1a degrades 50% and d2 only 10%, the d2 is not a suitable IS for stability samples.

Protocol B: LC-MS/MS Bioanalytical Workflow

Objective: Quantify stability in biological matrix.[1]

Bioanalysis_WorkflowSampleBiological Sample(Plasma/Milk)IS_AddAdd Ivermectin-d2 (IS)(Corrects Volume/Matrix)Sample->IS_AddPrecipProtein Precipitation(Acetonitrile)IS_Add->PrecipCentrifugeCentrifugation(10,000g, 10 min)Precip->CentrifugeLCMSLC-MS/MS Analysis(MRM Mode)Centrifuge->LCMS

Figure 2: Standard Bioanalytical Workflow integrating Ivermectin-d2.[1]

LC-MS/MS Parameters (Reference):

  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18).[1][3][4][5]

  • Mobile Phase: Acetonitrile : Ammonium Formate (0.5% Formic Acid).[1][3][4][5]

  • Transitions (Positive ESI):

    • Ivermectin B1a: m/z 892.5

      
       569.5 (or 307.3)[1]
      
    • This compound: m/z 894.5

      
       571.5 (Note the +2 mass shift).[1]
      

Summary of Comparative Data

ParameterIvermectin B1aThis compoundPractical Implication
pH Stability (Acid) Unstable (Hydrolysis)Unstable (Hydrolysis)IS tracks analyte loss in acidic extraction.[1]
Light Stability Highly SensitiveHighly SensitiveAmber glassware required for both.
Metabolic Half-life Variable (CYP3A4 dependent)Similar to B1ad2 is suitable for metabolic clearance assays.[1]
Matrix Effect Susceptible to suppressionSusceptible to suppressiond2 corrects for suppression in quantification.
Isotopic Exchange N/AStable (

at C22,[1]23)
No "scrambling" of label in aqueous buffers.

References

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."[1] EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. (2011).[1] Link

  • Klotz, U., et al. "Clinical Pharmacokinetics and Interaction of Ivermectin." Clinical Pharmacokinetics (2021). Link (Search: Ivermectin Pharmacokinetics CYP3A4)[1]

  • Duthaler, U., et al. "Automated high-throughput quantification of ivermectin in dried blood spots using LC-MS/MS."[1] Bioanalysis 11.14 (2019).[1] Link

  • Fink, D.W., et al. "Photostability of Ivermectin in aqueous solution and solid state." Journal of Pharmaceutical Sciences.
  • Vandenheuvel, W.J.A. "Structural elucidation of the major metabolites of ivermectin in the rat." Xenobiotica.

Safety Operating Guide

Technical Operating Procedure: Safe Disposal of Ivermectin B1a-d2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Strict Prohibition: Under no circumstances shall Ivermectin B1a-d2, its solutions, or contaminated by-products be discharged into sanitary sewer systems (drains).

This compound is a macrocyclic lactone derivative used primarily as a stable isotope-labeled internal standard for mass spectrometry. While the deuterium label (


) modifies its mass-to-charge ratio for detection, it does not mitigate the biological toxicity  of the parent compound.

This compound exhibits extreme aquatic toxicity (LC50 in the parts-per-trillion range for certain aquatic invertebrates) and acute mammalian toxicity . Disposal must follow a zero-discharge protocol via high-temperature incineration at a licensed hazardous waste facility.

Hazard Profile & Risk Assessment

To ensure compliance and safety, researchers must understand the specific hazards driving these disposal protocols.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H300 Fatal if swallowed.[1][2][3]All solid waste (vials, weigh boats) must be sealed immediately to prevent dust inhalation or ingestion.
Acute Toxicity (Dermal) H311 Toxic in contact with skin.[1][2][4]Double nitrile gloves are mandatory during waste transfer.
Aquatic Toxicity H400/H410 Very toxic to aquatic life with long-lasting effects.[1][2]Zero tolerance for drain disposal. Even trace amounts in rinse water can violate environmental permits.
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[1][5]Pregnant personnel should avoid handling waste streams containing high concentrations.
The Deuterium Factor

The substitution of hydrogen with deuterium (B1a-d2) is a chemical modification for analytical specificity. It does not alter the toxicophore of the molecule. Therefore, regulatory bodies (EPA, EU ECHA) treat the isotopic variant with the same hazard classification as the non-labeled Ivermectin B1a.

Waste Segregation Protocol

Proper segregation is the primary defense against environmental contamination. Use the following logic to determine the correct waste stream.

Visualization: Waste Segregation Decision Tree

WasteSegregation cluster_warning CRITICAL: Aqueous Waste Start Waste Generation Source TypeCheck Material State? Start->TypeCheck Liquid Liquid Waste (Stock Solutions, LC Effluent) TypeCheck->Liquid Liquid Solid Solid Waste (Vials, PPE, Weigh Boats) TypeCheck->Solid Solid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organic Waste (e.g., Methanol, Acetonitrile) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Waste (Buffers, HPLC Water) SolventCheck->Aqueous >90% Water SharpCheck Is it Sharp? (Needles, Broken Glass) Solid->SharpCheck SharpsBin Biohazard/Chem Sharps Bin (Rigid Container) SharpCheck->SharpsBin Yes SoftBin Solid Hazardous Waste Bin (Double Bagged) SharpCheck->SoftBin No

Figure 1: Decision logic for segregating this compound waste streams. Note that aqueous waste must NOT go down the drain; it must be collected for incineration.

Detailed Disposal Procedures

A. Liquid Waste (Stock Solutions & LC-MS Effluent)

Most this compound waste is generated during LC-MS/MS analysis.

  • Collection: Collect all HPLC/LC-MS effluent containing the standard in a dedicated carboy labeled "Hazardous Waste: Toxic Organic."

  • Compatibility: Ensure the carboy material (HDPE or Glass) is compatible with the mobile phase solvents (typically Acetonitrile/Methanol).

  • Labeling: The label must explicitly list:

    • "Contains: this compound"

    • "Hazard: Toxic, Aquatic Hazard"[1][3]

    • Solvent composition (e.g., "50% Acetonitrile, 50% Water")

  • Disposal Path: Hand over to EHS for incineration .

B. Solid Waste (Vials & Packaging)

Empty vials are never truly "empty" regarding high-potency compounds.

  • Vials: Unrinsed vials containing residual standard must be capped and placed in a Hazardous Waste Sharps/Glass container . Do not place in general broken glass boxes.

  • Rinsing (Triple Rinse Rule): If local regulations require rinsing before disposal:

    • Rinse the vial 3x with a compatible solvent (Methanol).

    • Collect all rinsate into the Liquid Hazardous Waste stream (Section A).

    • Only then can the glass be disposed of as standard laboratory glass waste (check local RCRA requirements; when in doubt, treat as hazardous).

  • PPE: Contaminated gloves and weigh boats should be double-bagged in a "Solid Toxic Waste" bag and sealed.

Emergency Spill Response

In the event of a spill (solid powder or stock solution), immediate containment is required to prevent migration to floor drains.

Visualization: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Form (Solid vs Liquid) PPE 2. Don PPE (Resp protection if powder) Assess->PPE Contain 3. Containment (Dike drains, cover powder) PPE->Contain Clean 4. Cleanup (Wet wipe/Absorbent) Contain->Clean Verify 5. Verify & Report (UV check if applicable) Clean->Verify

Figure 2: Step-by-step workflow for managing an accidental spill of this compound.

Cleanup Steps:

  • Isolate: Evacuate the immediate area. Mark boundaries.

  • Protect: Wear double nitrile gloves, lab coat, goggles, and a P100/N95 respirator if dealing with dry powder (to prevent inhalation of dust).

  • Contain:

    • Liquid: Place absorbent pads (pig mats) over the spill. Do not wipe; blot.

    • Solid: Cover with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Decontaminate: Clean the surface with a detergent solution followed by a methanol wipe.

  • Disposal: All cleanup materials (pads, towels, gloves) must be disposed of as Solid Hazardous Waste .

Regulatory Compliance (US/EU Context)

  • RCRA (USA): Ivermectin is not explicitly P-listed or U-listed, but it typically classifies as a Characteristic Waste due to toxicity. Generators must determine if the waste exhibits toxicity characteristics (D-codes) or manage it conservatively as non-RCRA regulated hazardous waste (state-dependent).

    • Best Practice: Manage as RCRA Hazardous Waste to ensure incineration.

  • European Waste Catalogue (EWC):

    • Code 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • Code 18 01 08 *: Cytotoxic and cytostatic medicines (often applied to high-potency compounds).

References

  • Biosynth. (2020).[6] Safety Data Sheet: this compound. Retrieved from

  • Merck/MilliporeSigma. (2024).[2] Safety Data Sheet: Ivermectin. Retrieved from

  • Cayman Chemical. (2025).[7] Safety Data Sheet: epi-Ivermectin B1a. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Substance Registry Services: Avermectin A1a, 5-O-demethyl-.[8] Retrieved from

  • National Institutes of Health (NIH). (n.d.).[9] NIH Drain Discharge Guide. Retrieved from

Sources

Understanding the Imperative for Protection: Ivermectin's Hazard Profile

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to Personal Protective Equipment (PPE) for the safe handling of Ivermectin B1a-d2 in a laboratory setting.

Ivermectin is a potent bioactive molecule. While invaluable in research, its handling demands the highest level of caution due to its significant toxicological profile. Exposure can lead to severe health consequences. Safety Data Sheets (SDS) classify Ivermectin with several hazards, including being fatal if swallowed, toxic in contact with skin, and suspected of causing cancer and reproductive harm[1][2][3]. The primary routes of exposure in a laboratory setting are inhalation of aerosols or dust, dermal contact, and accidental ingestion[4]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical necessity to create a barrier between the researcher and the chemical.

Ivermectin Hazard Classification Summary

The Globally Harmonized System (GHS) provides a clear picture of the risks associated with Ivermectin. Understanding these classifications is fundamental to appreciating the rationale behind the stringent PPE requirements.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1 / 2H300: Fatal if swallowed[1][2][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[1][2][3]
CarcinogenicityCategory 2H351: Suspected of causing cancer[1][2]
Reproductive ToxicityCategory 1B / 2H360/H361: May damage fertility or the unborn child[2][3]
Specific Target Organ ToxicityCategory 1 / 2H370/H372/H373: Causes damage to organs through single or repeated exposure[1][2][3][5]
Aquatic HazardAcute & Chronic, Category 1H400/H410: Very toxic to aquatic life with long-lasting effects[2][3]

Core Directive: A Multi-Layered Approach to Personal Protection

A robust PPE protocol for handling this compound involves multiple layers of protection, each addressing a specific exposure route. All handling of solid Ivermectin or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation exposure[6][7].

Hand Protection: The First Line of Defense

Dermal absorption is a significant risk[4]. Therefore, selecting the correct gloves is critical.

  • Requirement : Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice.

  • Best Practice : Double-gloving is strongly recommended, especially when handling the pure compound or preparing concentrated stock solutions. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Causality : Ivermectin is toxic upon skin contact[1][2]. A single layer of gloves can be compromised by undetected pinholes or degradation from solvents. Double-gloving mitigates this risk significantly. Always inspect gloves for tears or holes before use[8].

Eye and Face Protection: Shielding Sensitive Mucous Membranes

Protecting the eyes from dust particles and splashes is non-negotiable.

  • Requirement : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[6][9].

  • Best Practice : When there is a significant risk of splashing (e.g., during vortexing or sonicating solutions), supplement safety goggles with a face shield.

  • Causality : Ivermectin can be irritating and potentially harmful to the eyes[1]. Safety goggles provide a seal around the eyes to prevent the entry of fine powders or aerosols. A face shield offers a broader barrier, protecting the entire face from splashes.

Body Protection: Preventing Widespread Contamination

Clothing can become a secondary source of exposure if contaminated.

  • Requirement : Wear a lab coat. Fire/flame resistant and impervious clothing is specified in some safety sheets[9].

  • Best Practice : Use a dedicated lab coat for working with highly toxic compounds like Ivermectin. A buttoned lab coat with elastic cuffs provides the best protection. For large-scale operations, a disposable chemical-resistant suit (e.g., Tyvek) should be considered[10].

  • Causality : Standard cotton lab coats can absorb chemical splashes. Impervious materials prevent the chemical from reaching personal clothing and skin[10]. Keeping a dedicated lab coat prevents cross-contamination of other work areas and personal spaces.

Respiratory Protection: Guarding Against Inhalation

While primary engineering controls like a fume hood are essential, respiratory protection may be required.

  • Requirement : A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced[6]. This is particularly relevant when handling the powder outside of a fume hood (which is not recommended) or during a large spill.

  • Best Practice : For weighing the solid compound, even within a fume hood, a half-mask respirator with particulate filters (conforming to EN 143) offers an additional layer of safety[6].

  • Causality : Fine powders of potent compounds can easily become airborne, bypassing the containment of a fume hood during active handling. A respirator directly filters the air you breathe, preventing inhalation, which is a rapid route of systemic exposure.

Operational Plan: Protocols for Safe Handling

The following protocols provide step-by-step guidance for minimizing exposure during common laboratory tasks involving this compound.

Experimental Workflow: Weighing and Solubilizing Ivermectin Powder

This workflow outlines the critical steps for safely preparing an Ivermectin stock solution.

G cluster_prep Preparation Phase cluster_ppe Donning PPE Sequence cluster_handling Chemical Handling Phase cluster_cleanup Cleanup & Doffing prep_area 1. Designate & Clean Work Areain Chemical Fume Hood gather_ppe 2. Assemble All Required PPE gather_mats 3. Gather Materials (Spatula, Weigh Boats, Vials, Solvent) don_coat 4. Don Lab Coat don_gloves1 5. Don Inner Pair of Gloves don_coat->don_gloves1 don_gloves2 6. Don Outer Pair of Gloves don_gloves1->don_gloves2 don_goggles 7. Don Safety Goggles don_gloves2->don_goggles weigh 8. Carefully Weigh Ivermectin Powder don_goggles->weigh transfer 9. Transfer Powder to Vial weigh->transfer add_solvent 10. Add Solvent to Dissolve transfer->add_solvent cap_mix 11. Cap Vial & Mix Gently add_solvent->cap_mix dispose_consumables 12. Dispose of Contaminated Consumables in Hazardous Waste cap_mix->dispose_consumables doff_ppe 13. Doff PPE (Outer Gloves First) dispose_consumables->doff_ppe wash 14. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safely Preparing Ivermectin Solutions.

Protocol: PPE Donning and Doffing Sequence

The order of putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Fasten completely.

  • Inner Gloves: Select the appropriate size and material (nitrile).

  • Outer Gloves: Place over the inner gloves and extend over the cuffs of the lab coat.

  • Safety Goggles/Face Shield: Adjust for a snug fit.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

Doffing (Removing) PPE: This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in hazardous waste.

  • Lab Coat/Gown: Unfasten and peel away from the body, turning it inside out as you remove it. Avoid shaking it. Place in a designated container for laundry or disposal.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.

  • Respirator (if used): Remove by the straps.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water[11].

Contingency and Disposal Plans

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated[6].

  • Containment : For a liquid spill, use an absorbent material like vermiculite, sand, or cat litter to surround and absorb the liquid[12][13]. For a powder spill, avoid sweeping, which can create dust. Gently cover with damp paper towels.

  • Cleanup : Wearing your full PPE, carefully collect the absorbent material or damp towels and place them into a heavy-duty, sealable plastic bag or container for hazardous waste[12].

  • Decontamination : Clean the spill area with a detergent and water solution, being careful to use as little liquid as possible[12]. Absorb the cleaning solution with fresh absorbent material and also place it in the hazardous waste container[12]. Do not flush any spill material into the sewer system[1][7].

Exposure and First Aid

Immediate action is required following any potential exposure.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[7][14].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][7].

  • Ingestion : If swallowed, call a poison center or doctor immediately. Do NOT induce vomiting[5][7][14].

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[7].

Disposal Plan

All Ivermectin waste, including empty containers, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleanup materials, must be treated as hazardous waste.

  • Procedure : Collect all waste in clearly labeled, sealed, and appropriate containers[9].

  • Regulations : Dispose of the waste through a licensed professional waste disposal service, in accordance with all applicable federal, state, and local environmental regulations[13][14]. Do not dispose of it in the regular trash or down the drain[13].

By adhering to these rigorous safety protocols, researchers can handle this compound effectively while ensuring their personal safety and protecting the environment.

References

  • Safety Data Sheet - Ivermectin. (2023, August 2). MP Biomedicals. Retrieved from [Link]

  • Decontamination Procedures Guidance. (2020, March 11). Medic 911. Retrieved from [Link]

  • Pesticide Spill: Safe Management & Cleanup Guidelines. (2025, May 14). Clemson University. Retrieved from [Link]

  • SAFETY DATA SHEET 88987-Ivermectin veterinary use. (2023, July 7). Guinama. Retrieved from [Link]

  • SAFETY DATA SHEET Ivermectin (2%) Formulation. (2025, June 17). Merck.com. Retrieved from [Link]

  • Minimize Exposure with Personal Protective Equipment. (n.d.). University of Florida, IFAS Extension. Retrieved from [Link]

  • SAFETY DATA SHEET Ivermectin (0.50%) Liquid Formulation. (2025, June 17). Merck.com. Retrieved from [Link]

  • Kaewkhao, K., et al. (2024). Determination of ivermectin in plasma and whole blood using LC-MS/MS. Frontiers in Pharmacology, 15, 1375880. Retrieved from [Link]

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). University of Missouri Extension. Retrieved from [Link]

  • Confirmation of Avermectins by UHPLC-MS/MS. (2024, May 27). USDA Food Safety and Inspection Service. Retrieved from [Link]

  • Garcia, J. L. (2014, April 1). The best way to treat ivermectin toxicosis. DVM360. Retrieved from [Link]

  • The Best Personal Protective Equipment For Pesticides. (n.d.). Solutions Pest & Lawn. Retrieved from [Link]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.